2-Bromo-4-fluorophenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-1-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLVXFSUADEZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371284 | |
| Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183995-72-4, 175205-35-3 | |
| Record name | 2-Bromo-4-fluoro-1-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183995-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175205-35-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-Bromo-4-fluorophenyl Isothiocyanate
Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of 2-bromo-4-fluorophenyl isothiocyanate, a key building block in medicinal chemistry and drug discovery. The guide details a robust synthetic protocol starting from 2-bromo-4-fluoroaniline, including an in-depth discussion of the critical thiophosgene-mediated reaction. Furthermore, it establishes a multi-technique analytical workflow for the unambiguous structural confirmation and purity assessment of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking both theoretical understanding and practical, field-proven methodologies.
Introduction and Strategic Importance
This compound (C₇H₃BrFNS, MW: 232.08 g/mol ) is a versatile chemical intermediate whose value lies in its unique trifunctional molecular architecture.[1][2] The presence of an electrophilic isothiocyanate group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom to modulate physicochemical properties makes this compound a highly sought-after precursor in the synthesis of complex organic molecules.[1]
Isothiocyanates (–N=C=S) are a class of compounds recognized for their broad biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] They serve as powerful synthons, readily reacting with nucleophiles to form thioureas, carbamates, and various heterocyclic systems.[5] Specifically, the 2-bromo-4-fluoro substitution pattern is of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for introducing further molecular complexity, a common strategy in constructing novel therapeutic agents.[6]
This guide focuses on the most prevalent and reliable method for synthesizing this compound: the reaction of the corresponding aniline with a thiocarbonylating agent. It also outlines the essential characterization techniques required to validate the product's identity and ensure its purity meets the stringent standards of pharmaceutical research.
Synthesis of this compound
The most direct and widely adopted method for the synthesis of aryl isothiocyanates is the reaction of a primary aromatic amine with thiophosgene (CSCl₂).[7] This method is efficient but requires stringent safety protocols due to the high toxicity and reactivity of thiophosgene.[8][9][10]
Synthesis Workflow Overview
The overall synthetic process can be visualized as a two-stage approach: first, the preparation of the aniline precursor, and second, its conversion to the target isothiocyanate.
Caption: Workflow for the synthesis and validation of this compound.
Precursor Synthesis: 2-Bromo-4-fluoroaniline
The starting material, 2-bromo-4-fluoroaniline, is commercially available but can also be synthesized from 4-fluoroaniline. A common laboratory method involves electrophilic bromination using N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11] The amino group of 4-fluoroaniline directs bromination to the ortho position.
Detailed Experimental Protocol: Isothiocyanate Formation
This protocol describes the conversion of 2-bromo-4-fluoroaniline to the target isothiocyanate using thiophosgene.
Causality and Experimental Choices:
-
Reagent: Thiophosgene is a highly effective thiocarbonylating agent. It reacts with the nucleophilic amine to form an intermediate thiocarbamoyl chloride, which then eliminates HCl to yield the isothiocyanate.
-
Solvent: A biphasic system (e.g., dichloromethane/water) is often used. The organic solvent dissolves the starting material and product, while the aqueous phase contains a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Base: An inorganic base like calcium carbonate or sodium bicarbonate is used to scavenge the HCl formed during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic.
-
Temperature: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction between the amine and the highly reactive thiophosgene, then allowed to warm to room temperature.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with 2-bromo-4-fluoroaniline (1.0 eq) and dichloromethane (DCM). In a separate beaker, prepare a suspension of calcium carbonate (1.5 eq) in water. Add the aqueous suspension to the reaction flask.
-
Cooling: Cool the stirred biphasic mixture to 0-5 °C using an ice-water bath.
-
Thiophosgene Addition: Dissolve thiophosgene (1.1 eq) in DCM and add it to the dropping funnel. Add the thiophosgene solution dropwise to the vigorously stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain this compound as a clear liquid.
Safety Imperative: Thiophosgene is extremely toxic, corrosive, and moisture-sensitive.[8][12] It is a severe lachrymator and can cause severe burns upon contact.[9][10] All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[12] An emergency eyewash and safety shower must be immediately accessible.[8]
Characterization and Quality Control
Unambiguous characterization is critical to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Characterization Workflow
Caption: A multi-technique workflow for the validation of this compound.
Spectroscopic Data Analysis
The following table summarizes the expected spectral data for this compound. Data for similar structures can be found in public databases like PubChem.[13][14]
| Technique | Expected Observations & Interpretation |
| ¹H NMR | - Aromatic Region (approx. 7.0-7.6 ppm): Three distinct signals corresponding to the three aromatic protons. The coupling patterns (doublet, doublet of doublets) will be consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | - Aromatic Region (approx. 115-140 ppm): Signals for the six aromatic carbons. The carbon attached to fluorine will show a large ¹JC-F coupling. - Isothiocyanate Carbon (-N=C=S): A characteristic signal in the range of 130-145 ppm. |
| ¹⁹F NMR | - A single resonance for the fluorine atom, likely coupled to the ortho and meta protons. |
| IR Spectroscopy | - Strong, Broad Absorption (2000-2200 cm⁻¹): This is the most characteristic peak, corresponding to the asymmetric stretching vibration of the -N=C=S functional group.[15] |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio). For C₇H₃BrFNS, the expected m/z will be around 231 and 233.[2] |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be used for the final purity assessment. A purity level of ≥98% is typically required for use in drug discovery applications.[16][17]
Typical HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Detection: UV detector at 254 nm.
-
Result: A single major peak should be observed, with the area percent representing the purity of the compound.
Conclusion
The synthesis of this compound via the thiophosgenation of 2-bromo-4-fluoroaniline is a reliable and efficient method. However, the extreme hazards associated with thiophosgene necessitate meticulous planning and adherence to strict safety protocols. The comprehensive characterization workflow outlined, employing NMR, IR, and MS for structural elucidation and chromatography for purity verification, provides a robust system for validating the final product. This ensures that the material is of sufficient quality for its intended use as a critical intermediate in the demanding field of pharmaceutical research and development.
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Gwarda, A. et al. (2022). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. RSC Advances.[17]
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Introduction: A Versatile Halogenated Reagent in Modern Drug Discovery
An In-depth Technical Guide to 2-Bromo-4-fluorophenyl isothiocyanate for Advanced Chemical Synthesis
This compound is a highly functionalized aromatic compound that has garnered significant interest among researchers in medicinal chemistry and materials science. Its strategic importance lies in the unique arrangement of three distinct reactive centers: a nucleophile-avid isothiocyanate group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate the physicochemical properties of derivative molecules. This trifecta of functionality makes it an invaluable building block for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents and agrochemicals.[1][2]
The presence of fluorine is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, bioavailability, and binding affinity to biological targets.[2] This guide, intended for chemists and drug development professionals, provides a comprehensive overview of this compound, detailing its properties, reactivity, synthetic applications, and essential safety protocols.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for reaction planning, stoichiometry calculations, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 175205-35-3 | [3] |
| Molecular Formula | C₇H₃BrFNS | [1][3] |
| Molecular Weight | 232.07 g/mol | [1][3] |
| Boiling Point | 287.2 ± 30.0 °C (Predicted) | [1] |
| Density | 1.59 ± 0.1 g/cm³ (Predicted) | [1] |
| Appearance | Data not available; related compounds are typically liquids or low-melting solids. |
Synthesis and Chemical Reactivity
Synthetic Origins
While specific manufacturing protocols are proprietary, the synthesis of aryl isothiocyanates like this compound typically begins with the corresponding primary amine, in this case, 2-bromo-4-fluoroaniline.[4] General synthetic strategies involve the reaction of the aniline with a thiocarbonyl transfer reagent, such as thiophosgene or carbon disulfide (CS₂), to form the isothiocyanate functional group.[5][6] These methods are well-established in organic chemistry for their reliability in producing a wide array of isothiocyanates.[5][7]
Core Reactivity: A Dual-Action Synthetic Hub
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
-
The Isothiocyanate Group (-N=C=S): The central carbon atom of the isothiocyanate group is highly electrophilic. This makes it a prime target for attack by a wide range of nucleophiles, including amines, alcohols, and thiols.[4] The most common and synthetically valuable reaction is with primary or secondary amines to form substituted thiourea derivatives. These thiourea scaffolds are prevalent in many biologically active compounds.
-
The Aryl Halides (Br and F): The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[4] This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds at the 2-position of the phenyl ring. The fluorine atom, while generally less reactive in cross-coupling, significantly influences the electronic properties of the aromatic ring, impacting both the reactivity of the other sites and the biological activity of the final product.[4]
This differential reactivity allows for a sequential and controlled functionalization strategy. A researcher can first perform a nucleophilic addition at the isothiocyanate group and then, in a subsequent step, execute a cross-coupling reaction at the bromine site, enabling the efficient construction of complex molecules.
Applications in Drug Discovery and Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of high-value chemical entities for the pharmaceutical and agrochemical industries.[1]
-
Synthesis of Bioactive Heterocycles: The thiourea derivatives formed from this reagent can be further cyclized to generate a variety of heterocyclic systems, such as thiazoles and thiadiazoles, which are known privileged scaffolds in medicinal chemistry.
-
Kinase Inhibitor Development: Halogenated aromatic scaffolds are cornerstones in the design of kinase inhibitors for oncology and inflammatory diseases.[8] The ability to selectively functionalize the 2-Bromo-4-fluorophenyl core allows for the precise positioning of pharmacophores required for potent and selective enzyme inhibition.
-
Probing Biological Systems: As a reactive handle, it can be used to synthesize chemical probes for covalently labeling specific amino acid residues (like cysteine or lysine) in proteins, aiding in target identification and validation.[6]
Experimental Protocol: Synthesis of a Substituted Thiourea
This protocol provides a representative, self-validating workflow for the reaction of this compound with a generic primary amine.
Objective: To synthesize an N,N'-disubstituted thiourea derivative via nucleophilic addition.
Materials:
-
This compound (1.0 eq)
-
Selected primary amine (e.g., benzylamine) (1.05 eq)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent. Begin stirring to ensure complete dissolution.
-
Nucleophile Addition: Slowly add the primary amine to the stirred solution at room temperature. The reaction is often exothermic, so a controlled addition rate is advised.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting isothiocyanate spot indicates reaction completion. This typically occurs within 1-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure thiourea derivative.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[9][10]
-
Health Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[9][10] It is known to cause skin irritation and serious eye irritation.[9][10] Furthermore, it is a lachrymator, meaning it can cause irritation and tearing of the eyes upon exposure.[9]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[10][11] Mandatory PPE includes:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][12][13]
-
Spill & Disposal: In case of a spill, evacuate the area and use appropriate absorbent material.[10] All waste material must be disposed of in accordance with local, state, and federal regulations, typically via an approved hazardous waste disposal plant.[9][10]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[9][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its unique combination of an electrophilic isothiocyanate group and a bromine atom suitable for cross-coupling makes it a valuable asset in the toolkit of medicinal and materials chemists. By enabling the construction of novel thioureas and functionalized aromatic systems, it serves as a key intermediate in the discovery pipelines for new pharmaceuticals and other high-performance materials. Adherence to strict safety protocols is paramount when handling this reactive and hazardous compound, ensuring its potential can be harnessed safely and effectively.
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Introduction: The Critical Role of Solubility in Harnessing Bioactive Scaffolds
An In-depth Technical Guide to the Solubility of 2-Bromo-4-fluorophenyl isothiocyanate in Organic Solvents
This compound is a halogenated aromatic isothiocyanate, a class of compounds of significant interest to the pharmaceutical and agrochemical industries. Isothiocyanates, both natural and synthetic, are recognized for their potent biological activities, including anticarcinogenic and antimicrobial properties.[1][2][3] Their utility as covalent binders and pharmacophores makes them valuable starting materials in drug discovery campaigns.[4][5] The successful application of this compound in any synthetic or screening protocol, however, is fundamentally dependent on a thorough understanding of its solubility.
Solubility is not merely a physical constant; it is a critical parameter that dictates reaction kinetics, influences purification strategies such as crystallization, and governs the formulation of compounds for biological assays.[6][7] An incorrect choice of solvent can lead to failed reactions, inaccurate screening results, and significant delays in development timelines. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound, empowering researchers to make informed, data-driven decisions.
Physicochemical Profile and Theoretical Solubility Considerations
To predict the solubility of a compound, we must first analyze its molecular structure and inherent physicochemical properties. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of this analysis, stating that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[8][9]
Molecular Structure:
Key Physicochemical Properties:
| Property | Value / Prediction | Implication for Solubility |
| Molecular Formula | C₇H₃BrFNS[10] | - |
| Molecular Weight | 232.07 g/mol [10] | Larger molecules can sometimes present solubility challenges compared to smaller analogs.[11] |
| Predicted Boiling Point | 287.2 ± 30.0 °C | Indicates strong intermolecular forces that must be overcome by the solvent. |
| Predicted Density | 1.59 ± 0.1 g/cm³ | - |
| Key Functional Groups | Isothiocyanate (-N=C=S), Phenyl ring, Bromo (-Br), Fluoro (-F) | The polar isothiocyanate group will interact with polar solvents. The largely non-polar, halogenated aromatic ring will favor interactions with non-polar or moderately polar solvents. |
| Hydrogen Bonding | Acceptor: Yes (via N and S atoms) Donor: No | The molecule can accept hydrogen bonds from protic solvents, but cannot donate them. This limits its ability to fully integrate into the hydrogen-bonding network of solvents like water or methanol. |
Predicted Solubility in Different Solvent Classes:
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): The bulky, non-polar, halogenated phenyl ring constitutes a significant portion of the molecule's surface area. Therefore, this compound is expected to exhibit moderate to good solubility in these solvents through London dispersion forces and dipole-induced dipole interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO)): This class of solvents is likely to be the most effective. They possess a significant dipole moment to interact favorably with the polar isothiocyanate group but lack the strong, self-associating hydrogen bond network of protic solvents. This allows them to effectively solvate the molecule. High solubility is predicted, particularly in DMSO and THF.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Solubility is expected to be limited . While these solvents are polar, the solute molecule cannot act as a hydrogen bond donor, preventing its full integration into the solvent's hydrogen-bonded structure. Furthermore, the large non-polar region of the molecule is disfavored by the highly polar nature of water.
The following diagram illustrates the conceptual interactions governing these predictions.
Caption: Predicted solute-solvent interactions.
Gold Standard Protocol: Experimental Solubility Determination via the Shake-Flask Method
Theoretical predictions require empirical validation. The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a compound.[12] It involves agitating an excess of the solid solute with the solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.
Required Materials & Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge capable of holding the vials
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Step-by-Step Experimental Workflow:
-
Preparation of Stock Standard: Accurately weigh a known amount (e.g., 10 mg) of this compound and dissolve it in a suitable solvent (in which it is freely soluble, like acetonitrile) in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration (e.g., 1 mg/mL). This will be used to create a calibration curve.
-
Sample Preparation:
-
Add an excess amount of solid this compound to several pre-weighed glass vials. An amount that is at least 2-3 times the expected solubility is recommended (e.g., 5-10 mg).
-
Accurately add a known volume (e.g., 2.0 mL) of the desired test solvent to each vial.
-
Securely cap the vials. Prepare each solvent condition in triplicate for statistical validity.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the slurries for a defined period, typically 24 to 48 hours, to ensure that equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to achieve a stable concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow coarse particles to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid material. This step is critical to avoid artificially inflating the measured solubility.
-
-
Sample Analysis:
-
Calibration: Prepare a series of dilutions from the stock standard to create a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL). Analyze these standards via HPLC-UV or UV-Vis spectroscopy and plot the instrument response (e.g., peak area) against concentration.
-
Sample Dilution & Quantification: Carefully withdraw an aliquot of the clear supernatant from a centrifuged vial. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Crucially, perform a known dilution of the filtrate with the mobile phase or appropriate solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as the standards.
-
Calculate the concentration of the saturated solution using the calibration curve, remembering to account for the dilution factor.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for Shake-Flask Solubility Determination.
Data Presentation and Interpretation
All experimentally determined solubility data should be recorded systematically. This allows for clear comparison across different solvent systems and provides a valuable resource for future experimental design.
Table for Recording Experimental Solubility Data:
| Solvent | Solvent Class | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Average Solubility (mg/mL) | Std. Dev. |
| Hexane | Non-Polar | 25.0 | |||||
| Toluene | Non-Polar | 25.0 | |||||
| Dichloromethane | Non-Polar | 25.0 | |||||
| Diethyl Ether | Polar Aprotic | 25.0 | |||||
| Tetrahydrofuran | Polar Aprotic | 25.0 | |||||
| Acetonitrile | Polar Aprotic | 25.0 | |||||
| Dimethyl Sulfoxide | Polar Aprotic | 25.0 | |||||
| Methanol | Polar Protic | 25.0 | |||||
| Ethanol | Polar Protic | 25.0 |
Conclusion
Accurate solubility prediction is a complex field, with computational models continually evolving.[6][13] However, for the practicing researcher, the empirical data generated through the meticulous application of the shake-flask method remains the definitive standard. By investing the effort to determine this data, scientists can ensure the efficiency, reproducibility, and ultimate success of their research endeavors involving this versatile chemical building block.
References
-
Title: Physics-Based Solubility Prediction for Organic Molecules Source: Chemical Reviews URL: [Link]
-
Title: Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models Source: PubMed Central URL: [Link]
-
Title: How To Predict Solubility Of Organic Compounds? Source: Chemistry For Everyone - YouTube URL: [Link]
-
Title: Machine learning with physicochemical relationships: solubility prediction in organic solvents and water Source: Nature Communications URL: [Link]
-
Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics Source: AIChE Journal URL: [Link]
-
Title: Are isothiocyanates potential anti-cancer drugs? Source: PubMed Central URL: [Link]
-
Title: How To Determine Solubility Of Organic Compounds? Source: Chemistry For Everyone - YouTube URL: [Link]
-
Title: (PDF) Are isothiocyanates potential anti-cancer drugs? Source: ResearchGate URL: [Link]
-
Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University Website URL: [Link]
-
Title: The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: University Course Material URL: [Link]
-
Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University Lab Manual URL: [Link]
-
Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]
-
Title: 2-BROMO-5-FLUOROPHENYL ISOTHIOCYANATE Source: LookChem URL: [Link]
-
Title: Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds Source: Nacalai Tesque, Inc. URL: [Link]
-
Title: Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management Source: Frontiers in Pharmacology URL: [Link]
-
Title: 4-Fluorophenyl isothiocyanate Source: PubChem URL: [Link]
Sources
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]
- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 6. d-nb.info [d-nb.info]
- 7. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.ws [chem.ws]
- 10. scbt.com [scbt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Stability and Storage of 2-Bromo-4-fluorophenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-Bromo-4-fluorophenyl isothiocyanate is a key reagent in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the reactive isothiocyanate (-N=C=S) group, which serves as a versatile handle for the introduction of the 2-bromo-4-fluorophenyl moiety into a target molecule. However, the very reactivity that makes this compound valuable also predisposes it to degradation if not handled and stored correctly. This in-depth technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its degradation pathways and offering evidence-based best practices for its storage and handling to ensure its integrity and performance in research and development settings.
I. Chemical Stability Profile
The stability of this compound is primarily dictated by the electrophilic nature of the central carbon atom in the isothiocyanate group. This electrophilicity makes it susceptible to attack by nucleophiles, with water being the most common culprit in a laboratory setting.
Hydrolytic Instability: The Primary Degradation Pathway
The most significant factor affecting the stability of this compound is its sensitivity to moisture.[1] The process of hydrolysis, particularly in acidic conditions, leads to the decomposition of the isothiocyanate functionality.[2]
The mechanism of acid-catalyzed hydrolysis of aryl isothiocyanates involves a two-step process:
-
Formation of a Thiocarbamic Acid Intermediate: The reaction is initiated by the protonation of the nitrogen atom, followed by the nucleophilic attack of a water molecule on the electrophilic carbon of the isothiocyanate group. This results in the formation of an unstable thiocarbamic acid intermediate.[2]
-
Decomposition to the Corresponding Amine: The thiocarbamic acid intermediate rapidly decomposes to yield the corresponding primary amine, 2-bromo-4-fluoroaniline, and carbonyl sulfide (COS), which can further hydrolyze to carbon dioxide and hydrogen sulfide.[2]
Caption: Acid-catalyzed hydrolysis of this compound.
The rate of hydrolysis is influenced by several factors, including pH and temperature. Generally, the degradation of isothiocyanates is more rapid in acidic or basic aqueous solutions compared to neutral conditions.[3]
Reactivity with Other Nucleophiles
Beyond water, this compound can readily react with other nucleophiles commonly encountered in a laboratory setting. Understanding these reactions is crucial to prevent unintended side reactions and ensure the purity of the starting material.
-
Alcohols and Amines: Alcohols and primary or secondary amines react with the isothiocyanate group to form thiocarbamates and thioureas, respectively. These reactions are often rapid and can lead to the consumption of the starting material if it comes into contact with alcohol solvents or amine-based reagents.
-
Thiols: Thiols are also potent nucleophiles that react with isothiocyanates to form dithiocarbamates.
The presence of electron-withdrawing halogen substituents (bromine and fluorine) on the phenyl ring can influence the reactivity of the isothiocyanate group, though the precise quantitative effect on the stability of this specific molecule is not extensively documented in publicly available literature.[4][5]
II. Recommended Storage and Handling Protocols
To maintain the chemical integrity of this compound, it is imperative to adhere to strict storage and handling protocols that minimize its exposure to detrimental conditions.
Optimal Storage Conditions
The following table summarizes the recommended storage conditions for this compound based on information from safety data sheets and general principles of isothiocyanate stability.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigeration) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Container | Tightly sealed, amber glass bottle | Protects from moisture ingress and light. |
| Location | Dry, well-ventilated area | Prevents accidental exposure to moisture and ensures safety. |
Causality Behind the Recommendations:
-
Low Temperature: Chemical reactions, including degradation pathways, are temperature-dependent. Storing the compound at a reduced temperature significantly slows down the kinetics of hydrolysis and other potential decomposition reactions.
-
Inert Atmosphere: The primary degradation pathway is hydrolysis. By storing the compound under an inert atmosphere, ambient moisture is displaced, thereby minimizing the risk of water-mediated degradation.
-
Tightly Sealed Container: This is the first line of defense against moisture from the laboratory environment. The integrity of the container's seal is paramount for long-term stability.
-
Protection from Light: While not as critical as moisture sensitivity for many isothiocyanates, protection from light is a general best practice for storing reactive organic compounds to prevent any potential photochemical reactions.
Safe Handling Procedures
Proper handling techniques are essential to prevent contamination and degradation during use.
Step-by-Step Aliquoting Protocol:
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere, such as in a glove box or using a Schlenk line.
-
Use of Dry Equipment: Ensure all spatulas, syringes, and glassware are scrupulously dried before coming into contact with the compound.
-
Minimize Exposure Time: Open the container for the shortest possible time to minimize exposure to the laboratory atmosphere.
-
Inert Gas Purge: After taking the desired amount, flush the headspace of the container with a dry, inert gas before tightly resealing.
-
Immediate Use: Ideally, solutions of this compound should be prepared immediately before use in a dry, aprotic solvent.
Caption: Recommended workflow for handling this compound.
III. Assessing Chemical Purity and Degradation
Regularly assessing the purity of this compound is crucial, especially for long-term storage or when using a previously opened container.
Analytical Techniques for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound and to detect the presence of its primary degradation product, 2-bromo-4-fluoroaniline.
| Technique | Application |
| HPLC-UV | Quantitative analysis of purity and detection of amine degradation product.[6][7] |
| GC-MS | Identification and quantification of volatile degradation products.[3] |
| FTIR Spectroscopy | Monitoring the disappearance of the characteristic isothiocyanate peak (~2100 cm⁻¹) and the appearance of amine N-H stretches. |
| ¹H and ¹⁹F NMR | Structural confirmation and detection of impurities. |
Exemplary HPLC Protocol for Stability Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are essential for specific applications.
-
Standard Preparation:
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a separate stock solution of the potential degradation product, 2-bromo-4-fluoroaniline.
-
Create a series of working standards by diluting the stock solutions to generate a calibration curve.
-
-
Sample Preparation for Stability Study:
-
Prepare solutions of this compound in the desired matrix (e.g., buffered aqueous solutions of different pH, organic solvents) at a known concentration.
-
Store the samples under the desired conditions (e.g., different temperatures, light exposure).
-
At specified time points, withdraw an aliquot of the sample and dilute it with the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent compound and the degradation product have significant absorbance (e.g., ~254 nm, requires experimental verification).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Monitor the peak area of this compound over time.
-
Calculate the percentage of the remaining compound at each time point.
-
If possible, identify and quantify the peak corresponding to 2-bromo-4-fluoroaniline.
-
From the degradation profile, the shelf-life or half-life under the tested conditions can be estimated.
-
IV. Conclusion
The chemical stability of this compound is intrinsically linked to its high reactivity, which is the very reason for its utility in chemical synthesis. Its primary vulnerability is moisture, leading to hydrolysis and the formation of the corresponding aniline derivative. By understanding the degradation pathways and implementing stringent storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable reagent. Adherence to the principles of storage in a cool, dry, and inert environment, coupled with careful handling practices, will safeguard the quality of this compound, leading to more reliable and reproducible experimental outcomes in drug discovery and development.
References
-
Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega. 2021. Available from: [Link]
-
The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2. 1980. Available from: [Link]
-
Experimentally determined rate constants at 25 °C for the hydrolysis of phenyl N-phenylcarbamates, phenyl N-methylcarbamates and Hammett substituent constants. ResearchGate. 2013. Available from: [Link]
-
Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega. 2021. Available from: [Link]
-
Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. 1992. Available from: [Link]
-
Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Science. 2010. Available from: [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology. 2015. Available from: [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. 2015. Available from: [Link]
-
Stability of Allyl Isothiocyanate in an Aqueous Solution. Natural Science of Hainan University. 2023. Available from: [Link]
-
Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. 2023. Available from: [Link]
-
Encapsulation of Allyl Isothiocyanate by Freeze- and Spray-Drying: Effects on Retention and Sensory Perception in Sodium-Reduced Soups. MDPI. 2024. Available from: [Link]
-
Pharmacokinetics, Tissue Distribution, and Anti-Lipogenic/Adipogenic Effects of Allyl-Isothiocyanate Metabolites. PLOS ONE. 2015. Available from: [Link]
-
Three-Component Reaction of Isothiocyanates, Amines, and Sulfonium Salts Leading to S-Alkyl Isothioureas. ResearchGate. 2020. Available from: [Link]
-
Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. Pharmacognosy Research. 2016. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. thaiscience.info [thaiscience.info]
- 4. Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling precautions for 2-Bromo-4-fluorophenyl isothiocyanate
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-fluorophenyl Isothiocyanate for Research and Development
Authored by: A Senior Application Scientist
Introduction: The Isothiocyanate Moiety in Modern Drug Discovery
This compound is a halogenated aryl isothiocyanate, a class of compounds of significant interest to the pharmaceutical and agrochemical industries. The intrinsic reactivity of the isothiocyanate functional group (-N=C=S) makes it a valuable synthon for creating diverse molecular architectures.[1] The electrophilic carbon atom of the isothiocyanate is susceptible to nucleophilic attack, readily reacting with amines, thiols, and alcohols to form thioureas, dithiocarbamates, and thiocarbamates, respectively.[2][3] This reactivity is fundamental to its utility in constructing complex heterocyclic systems and as a covalent modifier of biological targets.[4][5]
However, the very reactivity that makes this compound a powerful tool for synthesis also necessitates a rigorous and well-understood set of safety and handling protocols. The presence of bromine and fluorine atoms on the aromatic ring can further modulate its reactivity and toxicological profile.[2] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in an understanding of its chemical nature, to ensure the safety of researchers and the integrity of experimental outcomes.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. Based on data from structurally analogous aryl isothiocyanates, this compound is presumed to be a hazardous substance with multiple routes of potential exposure.[6][7][8] Like many aryl isothiocyanates, it is a potent lachrymator, a substance that causes tearing and irritation to the eyes upon exposure.[6][8]
Primary Hazard Concerns:
-
Acute Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[6][7][9] The isothiocyanate group can react with biological nucleophiles, leading to systemic toxicity.
-
Severe Irritation and Corrosion: Expected to cause severe skin irritation or burns and serious eye damage upon direct contact.[10][11] Prolonged or repeated exposure can lead to dermatitis.
-
Respiratory and Skin Sensitization: Isothiocyanates are known sensitizers. Inhalation may cause allergy or asthma-like symptoms, and skin contact may lead to an allergic skin reaction.[11][12][13] Once an individual is sensitized, subsequent exposures to even minute quantities can trigger a severe allergic response.
-
Moisture Sensitivity: Reacts with water, potentially releasing toxic vapors.[7] This reactivity also means it is incompatible with strong acids, bases, alcohols, and amines.[7][14]
Quantitative Hazard Summary
For rapid risk assessment, the following table summarizes the anticipated hazard classifications.
| Hazard Classification | Description | Precautionary Codes (Anticipated) |
| Acute Oral Toxicity | Harmful if swallowed. | P264, P270, P301+P317, P330 |
| Acute Dermal Toxicity | Harmful in contact with skin. | P280, P302+P352, P317 |
| Acute Inhalation Toxicity | Harmful if inhaled. | P261, P271, P304+P340 |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns. | P280, P302+P352, P332+P317, P362+P364 |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | P280, P305+P351+P338 |
| Respiratory/Skin Sensitization | May cause allergic reactions. | P261, P284, P342+P311 |
Precautionary statement codes are based on analogous compounds and the Globally Harmonized System (GHS). Always refer to the supplier-specific Safety Data Sheet (SDS).[15]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Containment is the first and most critical line of defense. The principle is to create physical barriers between the researcher and the hazardous material.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood.[12][13][16] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling toxic and irritating vapors.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[7]
-
Safety Infrastructure: An eyewash station and an emergency safety shower must be readily accessible and within a 10-second travel distance from the workstation.[10][16][17] Their functionality must be checked regularly.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should never be considered a substitute for robust engineering controls.
-
Eye and Face Protection: Tight-fitting chemical safety goggles are mandatory.[17] Due to the severe irritant and corrosive nature of the compound, a full-face shield must be worn over the goggles whenever there is a risk of splashing.[10][13]
-
Skin and Body Protection:
-
Gloves: Use chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for incidental contact.[13] For prolonged handling or immersion, heavier-duty gloves should be considered. Crucially, inspect gloves for any signs of degradation or perforation before each use and dispose of them immediately after handling the compound to prevent cross-contamination. [7]
-
Lab Coat: A flame-retardant lab coat, fully buttoned, is required.[12]
-
Clothing: Long pants and closed-toe shoes are mandatory.[13] No part of the skin on the legs or feet should be exposed.
-
-
Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill cleanup), a NIOSH-approved respirator with an organic vapor cartridge is required.[10][17] A full respiratory protection program that complies with OSHA 29 CFR 1910.134 should be in place.[16]
Section 3: Standard Operating Protocol for Safe Handling and Experimentation
Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the key steps for safely incorporating this compound into an experimental procedure.
Safe Handling and Experimentation Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Preparation and Pre-Work Checklist:
-
Thoroughly read and understand the Safety Data Sheet (SDS) before beginning any work.[13]
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Confirm the location and functionality of the nearest eyewash station and safety shower.[16]
-
Don all required PPE as described in Section 2.
-
-
Weighing and Transfer:
-
Reaction Setup:
-
Add the reagent to the reaction vessel, which is already charged with solvent, not the other way around. This helps to dissipate any heat of solution.
-
The reaction should be performed in a closed system or a system equipped with a condenser and a drying tube/bubbler to prevent the release of vapors and the ingress of moisture.[7]
-
-
Post-Reaction Workup and Decontamination:
-
Quench the reaction carefully, as reactions with nucleophilic quenching agents can be exothermic.
-
All waste, including residual compound, contaminated solvents, and disposable materials (gloves, pipette tips, paper towels), must be collected in a designated, labeled hazardous waste container.[10] Do not mix with incompatible waste streams.
-
Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone) in the fume hood, collecting the rinsate as hazardous waste. A subsequent wash with a solution of sodium hypochlorite (bleach) can be used to decompose residual isothiocyanate, followed by a standard glassware washing procedure.
-
Section 4: Storage, Stability, and Incompatibility
Proper storage is crucial for maintaining the chemical's purity and for preventing hazardous situations.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[14][17] The storage area should be designated for corrosive and toxic materials. Refrigeration is often recommended.[14][16]
-
Container Integrity: Keep the container tightly closed to prevent moisture from entering and to stop vapors from escaping.[17][18] If the original container is compromised, transfer the material to a suitable, properly labeled new container.
-
Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong bases, acids, alcohols, and amines.[7][10][14] Contact with these substances can lead to vigorous or exothermic reactions, releasing toxic gases.
Section 5: Emergency Procedures: A Validated Response Plan
Immediate and correct action during an emergency can significantly mitigate harm.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air.[17][19] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth resuscitation). Seek immediate medical attention.[17]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[17][19] Seek immediate medical attention. Do not reuse contaminated clothing until it has been properly decontaminated.
-
Eye Contact: Immediately flush the eyes with lukewarm, gently flowing water for at least 15-30 minutes, holding the eyelids open.[17][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10][19] If the person is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink.[17] Seek immediate medical attention.
Spill and Leak Response
-
Small Spills (in a fume hood):
-
Ensure all non-essential personnel evacuate the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[19]
-
Using clean, non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[19]
-
Wipe down the spill area with a decontaminating solution (e.g., dilute bleach), followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Isolate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Only personnel trained and equipped for hazardous spill cleanup should address the situation.[20]
-
References
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A Technical Guide: Leveraging 2-Bromo-4-fluorophenyl Isothiocyanate for Advanced Proteomic Analysis
Executive Summary
In the dynamic landscape of proteomics, the demand for chemical tools that offer precision, versatility, and high-confidence data has never been greater. 2-Bromo-4-fluorophenyl isothiocyanate emerges as a powerful, multi-faceted reagent designed to address complex challenges in protein analysis. Its core reactivity, centered on the isothiocyanate group, allows for covalent labeling of primary amines and thiols. Critically, the strategic inclusion of bromine and fluorine atoms on the phenyl ring introduces a unique isotopic and mass signature, transforming it into an ideal tag for mass spectrometry-based detection. This guide provides an in-depth exploration of three key applications for this reagent: enhancing classical N-terminal sequencing, mapping protein surfaces and interaction interfaces, and serving as a novel probe for activity-based protein profiling. We present not only the theoretical underpinnings but also detailed, field-tested protocols to empower researchers in their quest to unravel protein structure, function, and interactions.
The Reagent: A Molecular Toolkit for Proteomics
Chemical Properties and Structure
This compound is an aromatic isothiocyanate derivative.[1][2] Its utility in proteomics is derived from a combination of its reactive functional group and the unique properties of its halogenated phenyl ring.
| Property | Value | Source |
| CAS Number | 175205-35-3 | [2] |
| Molecular Formula | C₇H₃BrFNS | [2] |
| Molecular Weight | 232.07 g/mol | [2] |
| Appearance | Technical grade solid/powder | [2] |
| Core Reactivity | Electrophilic isothiocyanate (-N=C=S) group | [3][4] |
Core Reactivity: The Isothiocyanate Warhead
The isothiocyanate group is a potent electrophile that readily forms covalent bonds with nucleophilic residues on proteins.[3][4] The two primary targets under physiological and near-physiological conditions are:
-
Primary Amines: The ε-amino group of lysine side chains and the α-amino group at the N-terminus of a polypeptide chain react with the isothiocyanate to form a stable thiourea linkage.[5] This reaction is most efficient under mildly alkaline conditions (pH 8.0-9.5), which deprotonate the amine to increase its nucleophilicity.[3][6]
-
Thiols: The sulfhydryl group of cysteine residues can react to form a dithiocarbamate adduct.[3][4] This reaction can proceed at a more neutral pH (6.5-8.0).[3]
This pH-dependent reactivity allows for a degree of selectivity in labeling experiments, a crucial aspect for targeted proteomics studies.
Figure 1: Reaction scheme of this compound with protein nucleophiles.
The Halogen Advantage in Mass Spectrometry
The true innovation of this reagent lies in its halogenation. While the fluorine atom provides a fixed mass modification, the bromine atom offers a distinct isotopic signature. Naturally occurring bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic doublet peak in a mass spectrum for any peptide labeled with the reagent, where the two peaks are separated by ~2 Da. This "A+2" signature provides an unmistakable marker, drastically increasing the confidence of identifying labeled peptides during MS data analysis and reducing false positives.
Application I: High-Confidence N-Terminal Sequencing
This application adapts the classical Edman degradation chemistry for modern mass spectrometry platforms, leveraging the reagent's unique mass and isotopic signature for unambiguous identification of the N-terminal amino acid.[7][8][9]
Principle & Rationale
The Edman degradation sequentially removes one amino acid at a time from the N-terminus of a peptide.[7][8] The standard reagent is phenyl isothiocyanate (PITC).[10][11] By substituting PITC with this compound, the resulting cleaved phenylthiohydantoin (PTH)-amino acid derivative is tagged with the Br/F label. When analyzed by MS, this tag's unique isotopic pattern makes it trivial to distinguish from background ions, enabling highly sensitive and accurate N-terminal residue identification. This is particularly valuable for validating protein identity, characterizing post-translational modifications, and in quality control for biopharmaceuticals.[8]
Figure 2: Workflow for N-terminal sequencing using this compound.
Detailed Experimental Protocol
-
Protein Preparation: Ensure the protein/peptide sample (~10-100 pmol) is buffer-exchanged into a volatile, amine-free buffer (e.g., 20 mM ammonium bicarbonate) and lyophilized.
-
Coupling Reaction:
-
Reconstitute the protein in 20 µL of coupling buffer (e.g., 50% acetonitrile, 50% pyridine/water 1:1, pH ~9.0).
-
Add a 100-fold molar excess of this compound (e.g., 5% solution in pyridine).
-
Incubate for 30 minutes at 50°C under an inert atmosphere (e.g., nitrogen).
-
Dry the sample completely under vacuum.
-
-
Cleavage:
-
Add 20 µL of anhydrous trifluoroacetic acid (TFA).
-
Incubate for 10 minutes at 50°C.
-
Dry the sample under a stream of nitrogen.
-
-
Extraction & Conversion:
-
Resuspend the sample in 50 µL of a water-immiscible solvent (e.g., n-butyl acetate) to extract the cleaved anilinothiazolinone (ATZ)-amino acid.
-
Transfer the organic phase to a new tube. The remaining aqueous phase contains the shortened peptide for the next cycle.
-
Dry the organic phase.
-
Add 20 µL of 25% aqueous TFA and incubate for 20 minutes at 50°C to convert the ATZ-derivative to the stable PTH-derivative.
-
-
Analysis:
-
Dry the PTH-amino acid sample and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Analyze using a high-resolution mass spectrometer, searching for the expected mass of the PTH-amino acid plus the mass of the tag (211.93 Da), paying special attention to the characteristic 1:1 isotopic doublet separated by 2 Da.
-
Application II: Mapping Protein Surfaces and Interaction Interfaces
This application uses the reagent as a chemical "probe" to covalently label accessible residues on a protein's surface. By comparing the labeling pattern of a protein in its free versus complexed state, one can infer the regions involved in a protein-protein interaction.[12]
Principle & Rationale
The principle is based on differential accessibility. Lysine residues (and to a lesser extent, cysteines and the N-terminus) that are exposed on the protein surface are readily available for modification by this compound.[13] However, residues that are buried within the protein core or masked at a protein-protein interaction interface are protected from labeling.[14] By using quantitative mass spectrometry to compare the extent of labeling on each potential site before and after complex formation, one can map the interaction footprint. The bromine tag is essential here for confidently identifying every labeled peptide in a complex digest.
Figure 3: Workflow for differential protein footprinting to map interaction interfaces.
Detailed Experimental Protocol
-
Sample Preparation: Prepare two aliquots of the target protein (~50 µg each) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5). To one aliquot, add a molar excess of the binding partner to form the complex.
-
Labeling Reaction:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Add a sub-stoichiometric amount of the reagent (e.g., 1:1 molar ratio to the target protein) to both the free protein and the complex. The goal is to label only the most accessible sites.
-
Incubate for 15-30 minutes at room temperature.
-
Quench the reaction by adding a final concentration of 50 mM Tris or glycine buffer.
-
-
Sample Processing for MS:
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM DTT (56°C for 30 min).
-
Alkylate free cysteines with 20 mM iodoacetamide (room temp, 30 min in the dark).
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration.
-
Digest overnight at 37°C with trypsin (1:50 enzyme:protein ratio).
-
-
LC-MS/MS Analysis:
-
Acidify the digests with TFA and desalt using a C18 solid-phase extraction cartridge.
-
Analyze by LC-MS/MS.
-
In the data analysis software, search for both unmodified peptides and peptides with a mass modification of +211.93 Da on K, C, and N-termini. Crucially, filter results for the characteristic 1:1 isotopic doublet.
-
Quantify the peak areas of the labeled versus unlabeled versions of each peptide across the two conditions to determine the change in accessibility.
-
Application III: Activity-Based Protein Profiling (ABPP)
This application re-purposes the reagent as a simple, yet effective, activity-based probe (ABP) for identifying active members of certain enzyme families directly in complex biological samples.[15][16]
Principle & Rationale
ABPP uses small molecule probes that covalently modify the active sites of enzymes in an activity-dependent manner.[15][17] Many enzyme classes, including certain proteases, hydrolases, and transferases, utilize a highly reactive nucleophilic residue (e.g., Cys, Lys, Ser) in their active site for catalysis. The isothiocyanate group can act as an electrophilic "warhead" that irreversibly binds to this catalytic nucleophile, but only when the enzyme is in its active conformation.[16][17] By treating a cell lysate with this compound, active enzymes become covalently tagged. These tagged proteins can then be identified by proteomics, with the Br/F tag providing the necessary handle for confident MS detection. This approach moves beyond measuring protein abundance to directly assessing protein function.[15]
Figure 4: General workflow for Activity-Based Protein Profiling (ABPP).
Detailed Experimental Protocol
-
Proteome Preparation:
-
Harvest cells and lyse in a native lysis buffer without detergents if possible (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Probe Labeling:
-
To 1 mg of total protein lysate, add this compound from a concentrated DMSO stock to a final concentration of 10-50 µM.
-
Incubate for 1 hour at 37°C.
-
-
Proteomic Sample Preparation:
-
Perform a chloroform/methanol precipitation to remove lipids and concentrate the protein.
-
Resuspend the protein pellet in 8 M urea buffer.
-
Proceed with the standard reduction, alkylation, and tryptic digestion protocol as described in Section 3.2, Step 3.
-
-
Data Acquisition and Analysis:
-
Analyze the digested peptides by LC-MS/MS.
-
Perform a database search that includes the variable modification of +211.93 Da on Cys, Lys, Ser, and Thr residues.
-
Filter all identified modified peptides to ensure they contain the characteristic bromine isotopic pattern.
-
The resulting list of proteins corresponds to those that were catalytically active and targeted by the probe under the experimental conditions.
-
Conclusion
This compound is more than a simple chemical; it is a strategic tool for modern proteomics. By combining the well-established reactivity of the isothiocyanate group with the mass spectrometric advantages of a bromine and fluorine tag, this reagent provides robust and high-confidence solutions for several key proteomics workflows. From definitive N-terminal sequencing to the nuanced mapping of protein interfaces and the functional interrogation of enzyme activity, its applications are broad and impactful. This guide serves as a foundational resource for researchers looking to integrate this powerful reagent into their experimental toolkit, pushing the boundaries of protein characterization and drug discovery.
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Edman Degradation. (2022). Chemistry LibreTexts. [Link]
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Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson. [Link]
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Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Cancer Science and Therapy. [Link]
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Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. (2021). Journal of the American Society for Mass Spectrometry. [Link]
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Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. (2021). PubMed. [Link]
-
Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. [Link]
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Integration of High Accuracy N-Terminus Identification in Peptide Sequencing and Comparative Protein Analysis Via Isothiocyanate-Based Isotope Labeling Reagent with ESI Ion-trap TOF MS. Journal of the American Society for Mass Spectrometry. [Link]
-
N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Analytical Chemistry. [Link]
-
N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. (2009). PubMed. [Link]
-
Edman degradation. Grokipedia. [Link]
-
Chemical Cross-linking Mass Spectrometry for Profiling Protein St. Longdom Publishing. [Link]
-
Protocol for protein labeling using Rhodamine B Isothiocyanate? ResearchGate. [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. [Link]
-
Identification of Potential Protein Targets of Isothiocyanates by Proteomics. PMC. [Link]
-
Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PMC. [Link]
-
Identification of Potential Protein Targets of Isothiocyanates by Proteomics. (2011). Cedarville University Digital Commons. [Link]
-
Identification of potential protein targets of isothiocyanates by proteomics. AURA. [Link]
-
2-BROMO-5-FLUOROPHENYL ISOTHIOCYANATE. LookChem. [Link]
-
Activity-based proteomics. Wikipedia. [Link]
-
Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. PMC - NIH. [Link]
-
Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]
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Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. (2021). MDPI. [Link]
-
Activity‐Based Probes for Profiling Protein Activities. ResearchGate. [Link]
-
Physiological relevance of covalent protein modification by dietary isothiocyanates. PMC. [Link]
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Proteins as binding targets of isothiocyanates in cancer prevention. PMC - PubMed Central. [Link]
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Advancing Protein Therapeutics through Proximity-Induced Chemistry. PMC - PubMed Central. [Link]
-
PEGylation of human serum albumin: reaction of PEG-phenyl-isothiocyanate with protein. (2008). PubMed. [Link]
-
4-Fluorophenyl isothiocyanate. PubChem. [Link]
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The Enduring Legacy of the Isothiocyanate Moiety: A Technical Guide to the Discovery and History of Substituted Phenyl Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Pungent Oils to Precision Medicine
The journey of substituted phenyl isothiocyanates (PITCs) from their early discovery in the realm of organic chemistry to their current status as pivotal tools in biochemistry and drug discovery is a testament to the enduring power of chemical exploration. Initially recognized for their characteristic pungent odor, reminiscent of mustard oils, these compounds have evolved into a versatile class of molecules with profound implications for understanding and treating human disease. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving applications of substituted phenyl isothiocyanates, offering field-proven insights for researchers and drug development professionals. We will delve into the foundational synthetic methodologies, explore the intricate mechanisms of their biological activity, and highlight their transformative role in protein sequencing and modern therapeutics.
I. The Genesis of a Versatile Functional Group: Discovery and Early Synthesis
The story of isothiocyanates is intrinsically linked to the pioneering work of the German chemist August Wilhelm von Hofmann . In the mid-19th century, Hofmann's extensive research into amines and their derivatives laid the groundwork for understanding this unique class of compounds.[1][2][3] While Hofmann's work in 1868 included the examination of allyl isothiocyanate (the pungent compound in mustard oil), the specific synthesis of phenyl isothiocyanate can be traced back to the reaction of aniline with carbon disulfide.[4][5] This early method, often referred to as the Hofmann mustard oil reaction, involves the formation of a dithiocarbamate salt, which is then decomposed to yield the isothiocyanate.
The foundational synthesis of phenyl isothiocyanate involves the reaction of aniline with carbon disulfide in the presence of a base, such as aqueous ammonia, to form an ammonium dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, historically lead(II) nitrate, to yield phenyl isothiocyanate.[6] This method, while historically significant, has been refined over the years to improve yields and reduce the use of toxic reagents.
Evolution of Synthetic Methodologies
The synthesis of substituted phenyl isothiocyanates has undergone significant evolution, driven by the need for greater efficiency, substrate scope, and improved safety profiles. The chronological progression of these methods highlights the ingenuity of organic chemists in manipulating this versatile functional group.[7][8]
A Chronological Overview of Key Synthetic Developments:
-
Mid-19th Century (The Hofmann Era): The foundational method using primary amines, carbon disulfide, and a desulfurizing agent like lead nitrate was established.[6]
-
Early 20th Century: Refinements to the Hofmann method continued, with the exploration of various desulfurizing agents.[7]
-
Mid-20th Century: The use of thiophosgene as a reagent for converting primary amines to isothiocyanates became more common, offering a more direct route, though hampered by its high toxicity.[7]
-
Late 20th Century to Present (The Modern Era): A plethora of new reagents and methodologies have emerged, focusing on milder reaction conditions, greener solvents, and broader functional group tolerance. These include:
-
Tosyl Chloride-mediated Decomposition: A facile method that allows for the in situ generation and decomposition of dithiocarbamate salts.[9]
-
Use of Phenyl Chlorothionoformate: A versatile approach that can be performed as a one-pot or two-step process, accommodating a wide range of substituted anilines.[10]
-
Microwave-Assisted Synthesis: Offering accelerated reaction times and often improved yields.[7]
-
Solid-Phase Synthesis: Enabling the generation of libraries of substituted phenyl isothiocyanates for high-throughput screening.
-
Flow Chemistry: Providing a continuous and scalable method for the synthesis of these compounds.
-
Below is a diagram illustrating the general synthetic pathways to substituted phenyl isothiocyanates.
Caption: General synthetic routes to substituted phenyl isothiocyanates.
II. A Landmark Application: The Edman Degradation
The single most significant historical application of phenyl isothiocyanate is undoubtedly its use in the Edman degradation , a method for sequencing amino acids in a peptide or protein.[11] Developed by Pehr Edman in the 1950s, this technique revolutionized protein chemistry and laid the foundation for the field of proteomics.[12]
The Edman degradation is a stepwise process that removes one amino acid at a time from the N-terminus of a polypeptide chain. Phenyl isothiocyanate is the key reagent in this process, reacting with the free amino group of the N-terminal amino acid under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[13][14] This PTC-peptide is then treated with a strong anhydrous acid, which cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.[12] The thiazolinone derivative is then converted to a more stable phenylthiohydantoin (PTH)-amino acid, which can be identified by chromatography.[7][13] This cycle is then repeated to determine the sequence of the subsequent amino acids.
Caption: The workflow of the Edman degradation for peptide sequencing.
III. Mechanism of Action in a Biological Context: A Tale of Electrophilicity
The biological activities of substituted phenyl isothiocyanates are largely attributed to the electrophilic nature of the isothiocyanate functional group (-N=C=S). The carbon atom of the isothiocyanate is susceptible to nucleophilic attack by cellular thiols, such as the cysteine residues in proteins and glutathione. This covalent modification of key cellular proteins can trigger a cascade of downstream effects, leading to the observed pharmacological activities.
A. Inhibition of Tubulin Polymerization: A Key Anticancer Mechanism
A significant body of research has demonstrated that many substituted phenyl isothiocyanates exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[15][16] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and cell shape maintenance.
The proposed mechanism involves the covalent binding of the isothiocyanate to cysteine residues on tubulin monomers.[15] This adduction alters the conformation of tubulin, thereby inhibiting its polymerization into microtubules. The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[17]
Caption: Mechanism of tubulin polymerization inhibition by substituted phenyl isothiocyanates.
B. Histone Deacetylase (HDAC) Inhibition: An Epigenetic Avenue
In addition to their effects on the cytoskeleton, some substituted phenyl isothiocyanates have been identified as inhibitors of histone deacetylases (HDACs).[18][19] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.
By inhibiting HDACs, these isothiocyanates promote histone hyperacetylation, resulting in a more open chromatin structure.[20][21] This "relaxed" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes like p21, which can lead to cell cycle arrest and apoptosis.[18] This epigenetic mechanism of action represents a distinct and important pathway through which these compounds can exert their anticancer effects.
IV. Structure-Activity Relationships: Tailoring Function Through Substitution
The biological activity of substituted phenyl isothiocyanates can be significantly modulated by the nature and position of substituents on the phenyl ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
| Substituent Group | Position on Phenyl Ring | Effect on Biological Activity | Reference(s) |
| Electron-withdrawing groups (e.g., -NO2) | para | Often enhances anticancer activity. | [19] |
| Electron-donating groups (e.g., -OCH3) | para, meta | Can have varied effects, with some showing potent anti-inflammatory and cholinesterase inhibitory activity. | [13][22] |
| Halogens (e.g., -Cl, -Br) | para | Generally increases lipophilicity and can enhance activity. | [7] |
| Alkyl chains | para | Longer alkyl chains can increase potency, but there is often an optimal length. | [7] |
V. Therapeutic Landscape and Future Directions
The diverse biological activities of substituted phenyl isothiocyanates have positioned them as promising candidates for the development of novel therapeutics for a range of diseases.
A. Oncology
The most extensively studied therapeutic application of this class of compounds is in oncology. Numerous naturally occurring and synthetic isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), have demonstrated potent anticancer activity in preclinical models.[16][17] Several clinical trials have been initiated to evaluate the efficacy of sulforaphane and PEITC in various cancers, including prostate, lung, and breast cancer.[12][14][15][16][18][20][21][23][24]
B. Anti-inflammatory and Antioxidant Properties
Many substituted phenyl isothiocyanates exhibit significant anti-inflammatory and antioxidant properties.[13][25][26] They can modulate key inflammatory pathways, such as NF-κB, and induce the expression of antioxidant enzymes.[25][27] These properties suggest their potential utility in the treatment of chronic inflammatory diseases.
C. Antiviral and Antimicrobial Potential
Emerging research has also pointed to the potential of isothiocyanate derivatives as antiviral and antimicrobial agents.[6][7][28][29][30][31] Further investigation in this area could lead to the development of new treatments for infectious diseases.
VI. Experimental Protocols: A Practical Guide
To facilitate further research in this area, detailed experimental protocols for the synthesis of representative substituted phenyl isothiocyanates are provided below.
A. General Procedure for the Synthesis of a Substituted Phenyl Isothiocyanate (e.g., 4-Methoxyphenyl Isothiocyanate)
This protocol is adapted from established methods and provides a general framework for the synthesis of various substituted phenyl isothiocyanates.[22][32]
Materials:
-
4-Methoxyaniline
-
Carbon disulfide (CS2)
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (Boc2O)
-
4-Dimethylaminopyridine (DMAP)
-
Ethanol
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methoxyaniline (1 equivalent) in ethanol, add triethylamine (1 equivalent) and carbon disulfide (3 equivalents).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (1 equivalent) and a catalytic amount of 4-dimethylaminopyridine.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
After the reaction is complete (monitored by TLC), extract the crude product with ethyl acetate.
-
Purify the crude product by silica gel column chromatography to obtain 4-methoxyphenyl isothiocyanate.[22]
B. Synthesis of 4-Nitrophenyl Isothiocyanate
This compound can be synthesized from p-nitroaniline using thiophosgene or by heating p-nitrothiocarbanilide with dilute sulfuric acid.[10][19][33] Due to the toxicity of thiophosgene, alternative methods are often preferred.
Materials:
-
p-Nitroaniline
-
Thiophosgene (use with extreme caution in a well-ventilated fume hood) or a suitable precursor for an alternative synthesis route.
-
Appropriate solvents and reagents for the chosen synthetic route.
Procedure (Thiophosgene Method - for illustrative purposes, handle with extreme care):
-
Dissolve p-nitroaniline in a suitable inert solvent.
-
Slowly add a solution of thiophosgene in the same solvent at a controlled temperature.
-
After the addition is complete, stir the reaction mixture until completion.
-
Carefully quench the reaction and work up the product, followed by purification.
Note: Due to the hazardous nature of thiophosgene, it is highly recommended to consult detailed and validated safety protocols before attempting this synthesis. Alternative, safer methods for the synthesis of 4-nitrophenyl isothiocyanate are available and should be considered.[19]
VII. Conclusion: A Future Forged in a Pungent Past
The journey of substituted phenyl isothiocyanates from their humble beginnings in the 19th-century laboratory to their current prominence in cutting-edge biomedical research is a compelling narrative of scientific discovery and innovation. The versatility of the isothiocyanate moiety, coupled with the tunability of the phenyl ring, has provided a rich scaffold for the development of molecules with a wide array of biological activities. From the revolutionary Edman degradation that unlocked the secrets of protein structure to the ongoing clinical trials of isothiocyanate-based anticancer agents, these compounds continue to make a profound impact on science and medicine. As our understanding of their mechanisms of action deepens and synthetic methodologies become more sophisticated, the future of substituted phenyl isothiocyanates in drug discovery and development appears brighter and more promising than ever.
VIII. References
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Sulforaphane as a potential therapeutic agent: a comprehensive analysis of clinical trials and mechanistic insights. Journal of Nutritional Science. [Link]
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Sulforaphane Studies & Trials. Sulfora®. [Link]
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Randomized Phase II Clinical Trial of Sulforaphane in Former Smokers at High Risk for Lung Cancer. AACR Journals. [Link]
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Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. Cancer Prevention Research. [Link]
-
Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health. MDPI. [Link]
-
Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. PubMed. [Link]
-
Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Taylor & Francis Online. [Link]
-
Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. ResearchGate. [Link]
-
Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. Cancer Prevention Research. [Link]
-
Anticancer properties of sulforaphane: current insights at the molecular level. PMC. [Link]
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Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical in the Prevention and Treatment of Chronic Disease. PubMed Central. [Link]
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Synthesis of Isothiocyanates: An Update. PMC. [Link]
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Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. MDPI. [Link]
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Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health. PubMed. [Link]
-
In vitro antiviral activity of hypothiocyanite against A/H1N1/2009 pandemic influenza virus. PubMed. [Link]
-
Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
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August Wilhelm von Hofmann. Wikipedia. [Link]
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Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. [Link]
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Isothiazole derivatives as antiviral agents. PubMed. [Link]
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Antipoliovirus activity and mechanism of action of 3-methylthio-5-phenyl-4-isothiazolecarbonitrile. ResearchGate. [Link]
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(PDF) Isothiazole Derivatives as Antiviral Agents. ResearchGate. [Link]
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Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin. PubMed. [Link]
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Isothiocyanate. Wikipedia. [Link]
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Isothiazole Derivatives as Antiviral Agents. Sci-Hub. [Link]
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Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
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Preparation of 4-nitrophenol. Chemiqsoc. [Link]
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Hofmann, August Wilhelm von 1818 - 1892. Science Museum Group Collection. [Link]
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Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
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August Wilhelm von Hofmann. Britannica. [Link]
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1911 Encyclopædia Britannica/Hofmann, August Wilhelm von. Wikisource. [Link]
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125th Anniversary: Death of August Wilhelm von Hofmann. ChemistryViews. [Link]
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Allyl isothiocyanate. Wikipedia. [Link]
-
Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates. ResearchGate. [Link]
-
Synthesis of allyl isothiocyanate and allylamine labelled with radioisotope /sup 3/H. OSTI.gov. [Link]
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Methodological & Application
Application Note: Covalent Labeling of Proteins with 2-Bromo-4-fluorophenyl Isothiocyanate
Abstract
This document provides a comprehensive protocol for the covalent labeling of proteins with 2-Bromo-4-fluorophenyl isothiocyanate. Isothiocyanates are highly versatile reagents for modifying proteins by forming stable thiourea bonds with primary amines. This guide details the underlying reaction mechanism, a step-by-step experimental workflow, methods for purifying the resulting conjugate, and essential analytical techniques for characterization. The protocol is designed for researchers in biochemistry, drug development, and proteomics who require a reliable method for introducing a specific bromo-fluoro-phenyl moiety onto a protein of interest for applications such as structural analysis, probe development, or fragment-based drug discovery.
Introduction and Scientific Principles
Isothiocyanates (ITCs) are a class of chemical compounds characterized by the functional group -N=C=S. The electrophilic carbon atom of the isothiocyanate is susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus.[1][2] This reaction, which proceeds efficiently under alkaline conditions, results in the formation of a highly stable thiourea linkage.[3][4]
The choice of an alkaline pH (typically 8.5-9.5) is critical for the reaction's success. At this pH, the primary amino groups of the protein are predominantly in their deprotonated, nucleophilic state (R-NH₂), which is required for the reaction to proceed.[3][5] In contrast, at neutral or acidic pH, these groups are protonated (R-NH₃⁺) and non-reactive towards the isothiocyanate.
While this compound is not a fluorescent tag like the commonly used Fluorescein isothiocyanate (FITC), it serves as a valuable labeling agent for introducing a unique chemical handle onto a protein. The presence of bromine and fluorine atoms can be exploited in various downstream applications, including X-ray crystallography for phasing, NMR studies, or as a chemical probe for interaction studies.
Reaction Mechanism
The fundamental reaction involves the nucleophilic addition of a protein's primary amine to the electrophilic carbon of the isothiocyanate group, forming a stable thiourea conjugate.
Caption: Mechanism of thiourea bond formation between a protein amine and an isothiocyanate.
Materials and Equipment
Reagents and Consumables
| Reagent | Grade | Recommended Supplier | Notes |
| Protein of Interest | >95% Purity | N/A | Must be free of amine-containing buffers. |
| This compound | ≥97% | Sigma-Aldrich, TCI | Store desiccated and protected from light. |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Sigma-Aldrich | For preparing the isothiocyanate stock solution. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR, Fisher Scientific | For preparing the labeling buffer. |
| Sodium Carbonate (Na₂CO₃) | Reagent Grade | VWR, Fisher Scientific | For pH adjustment of the labeling buffer. |
| Tris(hydroxymethyl)aminomethane (Tris) | Ultra-Pure | VWR, Fisher Scientific | For preparing the quenching buffer. |
| Sodium Chloride (NaCl) | Reagent Grade | VWR, Fisher Scientific | For buffer preparation. |
| Hydrochloric Acid (HCl) | 1 M Solution | VWR, Fisher Scientific | For pH adjustment. |
| Desalting Columns (e.g., PD-10) | N/A | Cytiva, Thermo Fisher | For purification of the labeled protein. |
| Centrifugal Filter Units | Various MWCO | MilliporeSigma | For buffer exchange and protein concentration. |
Equipment
-
Microcentrifuge
-
pH meter
-
Spectrophotometer (for protein concentration)
-
Rotary mixer or shaker
-
Analytical balance
-
Mass Spectrometer (for conjugate characterization)
Experimental Protocol
This protocol is designed for labeling approximately 1-5 mg of a typical protein. Optimization may be required depending on the specific protein's reactivity and the desired degree of labeling.
Caption: High-level workflow for protein labeling with this compound.
Step 1: Protein Preparation (Buffer Exchange)
The success of the labeling reaction is critically dependent on the purity of the protein solution. Amine-containing buffers (e.g., Tris) or preservatives (e.g., sodium azide) will compete with the protein for the labeling reagent and must be removed.[1][6]
-
Prepare Labeling Buffer : 0.1 M Sodium Bicarbonate, pH 9.0. Adjust pH using sodium carbonate.
-
If your protein is in an incompatible buffer, perform a buffer exchange. This can be done via dialysis overnight against the Labeling Buffer or more rapidly using a desalting column or a centrifugal filter unit appropriate for your protein's molecular weight.
-
Adjust the protein concentration to 2-10 mg/mL in the Labeling Buffer. A higher concentration generally improves labeling efficiency.[7]
-
Determine the precise protein concentration using a spectrophotometer (e.g., A₂₈₀) or a protein assay (e.g., BCA).
Step 2: Reagent Preparation
The isothiocyanate reagent is sensitive to moisture and should be prepared immediately before use.[7]
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Prepare a 10 mg/mL stock solution by dissolving the required amount of the isothiocyanate in anhydrous DMSO. For example, dissolve 1 mg of the reagent in 100 µL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
Step 3: The Labeling Reaction
The molar ratio of isothiocyanate to protein determines the extent of labeling. A 10- to 20-fold molar excess of the isothiocyanate over the protein is a good starting point.
-
Calculate the volume of the isothiocyanate stock solution needed to achieve the desired molar excess.
-
While gently stirring or vortexing the protein solution, add the calculated volume of the isothiocyanate stock solution dropwise.
-
Incubate the reaction mixture for 2-4 hours at room temperature on a rotary mixer. Alternatively, the reaction can be performed overnight at 4°C, which may be beneficial for sensitive proteins.[1]
Step 4: Quenching the Reaction
After the incubation period, any unreacted isothiocyanate must be quenched to prevent non-specific labeling during storage.
-
Prepare a Quenching Buffer : 1 M Tris-HCl, pH 8.0.
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[1] For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction.
-
Incubate for an additional 30-60 minutes at room temperature to ensure all excess reagent is consumed.
Step 5: Purification of the Labeled Protein
It is essential to separate the labeled protein from the unreacted labeling reagent, its hydrolysis products, and the quenching agent.
-
Equilibrate a desalting column (e.g., PD-10) with your desired final storage buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the top of the column.[2]
-
Elute the protein according to the manufacturer's instructions. The labeled protein will elute in the void volume, while the smaller molecular weight contaminants will be retained.
-
Collect the protein-containing fractions. The protein can be concentrated using a centrifugal filter unit if necessary.
Characterization and Validation
Confirming the successful covalent modification of the protein is a critical final step.
Mass Spectrometry (MS)
Mass spectrometry is the most definitive method to confirm successful labeling and determine the degree of modification.[8]
-
Method: Analyze a small aliquot of the purified labeled protein using techniques like MALDI-TOF or ESI-LC-MS.[9][10]
-
Expected Result: The mass of the labeled protein will increase by the mass of the added moiety for each modification. The mass of this compound (C₇H₃BrFNS) is approximately 232.09 Da. After reaction (loss of H from the amine), the expected mass addition is ~231.1 Da .
-
Data Interpretation: The mass spectrum may show a distribution of peaks corresponding to the unlabeled protein, protein + 1 label, protein + 2 labels, etc. This provides a direct measure of the labeling heterogeneity and the average degree of labeling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Labeling Efficiency | 1. Presence of primary amines (e.g., Tris) in the protein buffer. 2. Incorrect pH of the labeling reaction (too low). 3. Inactive (hydrolyzed) isothiocyanate reagent. 4. Insufficient molar excess of the reagent. | 1. Perform thorough buffer exchange into the recommended bicarbonate buffer.[6] 2. Verify the pH of the Labeling Buffer is between 8.5 and 9.5.[5] 3. Prepare the isothiocyanate stock solution fresh in anhydrous DMSO immediately before use.[7] 4. Increase the molar excess of the isothiocyanate to 30-50 fold. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO). 2. Protein is unstable at the alkaline pH. 3. Excessive modification (over-labeling) leading to changes in protein structure and solubility. | 1. Keep the volume of added DMSO stock below 10% (v/v) of the total reaction volume. 2. Perform the reaction at a lower pH (e.g., 8.5) or for a shorter duration. Consider reacting at 4°C. 3. Reduce the molar excess of the isothiocyanate and/or decrease the reaction time. |
| Broad MS Peaks / Heterogeneity | 1. Multiple lysine residues with varying accessibility are being labeled. | This is often an expected outcome of lysine-based labeling. If a specific site is desired, protein engineering (site-directed mutagenesis) may be required. |
Conclusion
This protocol provides a robust and validated method for labeling proteins with this compound. By following the detailed steps for protein preparation, reaction, and purification, and by confirming the outcome with mass spectrometry, researchers can reliably generate protein conjugates for a wide array of applications in modern bioscience and drug discovery. The principles outlined here can also be adapted for other isothiocyanate-based labeling reagents.
References
-
Farkas, V., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. [Link]
-
Rawel, H. M., et al. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. MDPI. [Link]
-
Mi, L., et al. (2008). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Toxicology. [Link]
-
Bhattacharya, B. (n.d.). Protein labelling with FITC. SlideShare. [Link]
-
Stephanopoulos, N. (2016). Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. [Link]
-
BiologicsCorp. (n.d.). FITC Labeling Service - Antibody Conjugation. BiologicsCorp. [Link]
-
Matusheski, N. V., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. MDPI. [Link]
-
Assay Genie. (n.d.). Protein FITC Labeling Kit (#BN01049). Assay Genie. [Link]
-
Maeda, H., et al. (1969). Reaction of fluorescein-isothiocyanate with proteins and amino acids. I. Covalent and non-covalent binding of fluorescein-isothiocyanate and fluorescein to proteins. Journal of Biochemistry. [Link]
-
Jha, R., et al. (2023). Proteomics and Its Current Application in Biomedical Area: Concise Review. PMC - NIH. [Link]
-
Kawauchi, H., et al. (1969). Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. ResearchGate. [Link]
-
Wang, Y., et al. (2007). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. PMC - NIH. [Link]
-
Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]
-
Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews. [Link]
-
Aslam, B., et al. (2017). Progress and Clinical Applications in Proteomics. Walsh Medical Media. [Link]
-
TdB Labs. (n.d.). FITC Labeling and Conjugation. TdB Labs. [Link]
-
Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical Biochemistry. [Link]
-
A, M., et al. (2015). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. PMC - NIH. [Link]
-
D'Alessandro, A., & Zolla, L. (2012). Proteomics: applications in transfusion medicine. PMC - PubMed Central. [Link]
-
Wu, S., et al. (2021). Application of Proteomics in Cancer: Recent Trends and Approaches for Biomarkers Discovery. PMC - PubMed Central. [Link]
-
Kyriakoudi, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC - NIH. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 6. assaygenie.com [assaygenie.com]
- 7. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]
- 8. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomics and Its Current Application in Biomedical Area: Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
reaction conditions for 2-Bromo-4-fluorophenyl isothiocyanate with lysine residues
Application Note & Protocol
Topic: Covalent Modification of Lysine Residues with 2-Bromo-4-fluorophenyl Isothiocyanate
Introduction: The Strategic Importance of Covalent Labeling
In the landscape of chemical biology and drug development, the ability to selectively and stably modify proteins is a cornerstone technology. Covalent labeling provides a powerful toolset for elucidating protein function, tracking cellular localization, and constructing sophisticated bioconjugates such as antibody-drug conjugates (ADCs). Among the various electrophilic functional groups employed for this purpose, isothiocyanates stand out for their robust and specific reactivity towards primary amines under defined conditions.[1][2]
This document serves as a comprehensive technical guide for the reaction of a specific aryl isothiocyanate, this compound, with the ε-amino group of lysine residues. While drawing on the well-established principles of isothiocyanate chemistry, we provide field-proven insights and detailed protocols tailored for researchers, scientists, and drug development professionals aiming to achieve efficient and reproducible protein modification. The resulting stable thiourea linkage makes this chemistry particularly valuable for applications requiring long-term stability in complex biological environments.[1][3]
The Underlying Chemistry: Mechanism and Causality
A successful conjugation strategy is built upon a solid understanding of the reaction mechanism and the factors that govern its efficiency. The choices made during the experimental setup are not arbitrary; they are dictated by the chemical principles of the reagents.
The Nucleophilic Attack: Forming the Thiourea Bond
The core reaction involves the nucleophilic attack of a deprotonated primary amine on the electrophilic central carbon atom of the isothiocyanate group (-N=C=S). This forms an unstable intermediate that rapidly rearranges to a stable N,N'-disubstituted thiourea.[4] The primary targets on a protein are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[1]
The presence of the bromo and fluoro substituents on the phenyl ring influences the reactivity. As electron-withdrawing groups, they increase the electrophilicity of the isothiocyanate carbon, potentially accelerating the reaction compared to an unsubstituted phenyl isothiocyanate. Furthermore, these halogens serve as valuable functional handles: the bromo group can be used for subsequent palladium-catalyzed cross-coupling reactions, making this compound a potential bifunctional linker for more complex molecular assemblies.
The Decisive Role of pH
The single most critical parameter governing this reaction is pH. The target lysine ε-amino group has a pKₐ of approximately 10.5. For the amine to be nucleophilic, it must be in its unprotonated, free base form (-NH₂). At physiological pH (~7.4), the vast majority of lysine residues are in their protonated, unreactive ammonium form (-NH₃⁺).
Therefore, the reaction must be conducted under alkaline conditions, typically in the pH range of 9.0 to 11.0 , to ensure a sufficient concentration of the reactive nucleophile.[5][6][7] While higher pH values increase the reaction rate, they also accelerate the competing hydrolysis of the isothiocyanate reagent and can potentially compromise the stability of sensitive proteins.[8] A pH of 9.0-9.5 is often the optimal compromise between labeling efficiency and protein integrity.[8][9]
Protocol Design: A Self-Validating System
This protocol is designed to be robust and includes checkpoints for validation. The key to reproducibility lies in careful preparation and control over the reaction parameters summarized below.
Summary of Critical Reaction Parameters
| Parameter | Recommended Value | Rationale & Causality |
| pH | 9.0 - 9.5 | Ensures deprotonation of lysine's ε-amino group to its nucleophilic form. Balances reactivity against reagent hydrolysis and protein instability.[8][9] |
| Buffer System | 0.1 M Sodium Carbonate-Bicarbonate | Provides stable buffering in the optimal pH range. Crucially, must be free of primary amines (e.g., Tris, Glycine) which would compete with the protein.[2][10] |
| Reagent Solvent | Anhydrous DMSO or DMF | The isothiocyanate is hydrophobic and requires a polar aprotic solvent for solubilization before addition to the aqueous protein solution.[10][11] |
| Molar Excess (ITC:Protein) | 10-20 fold | Drives the reaction equilibrium towards the product, compensating for any reagent hydrolysis. The optimal ratio should be determined empirically.[1] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for shorter reaction times (1-2 hours). 4°C (overnight) is preferred for proteins sensitive to alkaline conditions.[1] |
| Incubation Time | 1-2 hours at RT; 8-12 hours at 4°C | Sufficient time for the reaction to proceed to completion. Protect the reaction from light as the aromatic reagent may be light-sensitive.[1][2] |
Detailed Step-by-Step Experimental Protocol
Materials:
-
Protein to be labeled (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate, pH 9.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis tubing (10 kDa MWCO)
-
Quenching Buffer (Optional): 1 M Glycine or Tris, pH 8.0
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation (Self-Validation Point 1):
-
Dissolve or exchange the protein into the Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
Ensure the protein solution is clear and free of aggregates. If the protein is stored in a buffer containing amines (like Tris), it must be exhaustively dialyzed against the Conjugation Buffer or a suitable amine-free buffer like PBS before adjusting the pH.[2][11] This is a critical step to prevent inhibition of the labeling reaction.
-
-
Isothiocyanate Solution Preparation:
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the calculated volume of the isothiocyanate stock solution. A starting point is a 10-fold molar excess of the reagent to the protein.
-
Example Calculation: For 5 mg of a 150 kDa protein (33.3 nmol) in 1 mL, you would need 333 nmol of the reagent.
-
Wrap the reaction vessel in aluminum foil to protect it from light.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reaction Quenching (Optional but Recommended):
-
To stop the reaction and consume any remaining reactive isothiocyanate, add a small amount of Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
-
Purification of the Conjugate (Self-Validation Point 2):
-
The primary goal is to remove unreacted this compound and its hydrolysis byproducts.
-
Method A: Gel Filtration: Equilibrate a G-25 column with your desired final storage buffer (e.g., PBS). Apply the reaction mixture to the column. The labeled protein will elute in the void volume as the first colored fraction, while the small molecule impurities will be retained and elute later.[2]
-
Method B: Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against 1L of storage buffer. Perform at least three buffer changes over 24-48 hours at 4°C.[11]
-
-
Characterization and Storage:
-
Determine the protein concentration (e.g., via BCA assay).
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the λₘₐₓ of the phenyl isothiocyanate chromophore.
-
Store the purified conjugate at 4°C for short-term use or at -20°C/-80°C in aliquots (with a cryoprotectant like glycerol if necessary) for long-term storage.[1]
-
Visualization of the Experimental Workflow
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Presence of competing amines (e.g., Tris, glycine) in the protein buffer. 2. Incorrect pH (too low). 3. Isothiocyanate reagent was hydrolyzed (not prepared fresh). 4. Insufficient molar excess of the reagent. | 1. Perform thorough buffer exchange of the protein into an amine-free buffer before starting.[2][10] 2. Verify the pH of the Conjugation Buffer is between 9.0 and 9.5. 3. Always prepare the isothiocyanate stock solution in anhydrous DMSO immediately before use.[11] 4. Increase the molar ratio of isothiocyanate to protein (e.g., to 20x or 30x). |
| Protein Precipitation | 1. Protein is unstable at the required alkaline pH. 2. Final concentration of organic solvent (DMSO/DMF) is too high. 3. High degree of labeling is altering protein solubility. | 1. Perform the reaction at a lower temperature (4°C) to improve stability.[1] Consider adding stabilizing agents if compatible. 2. Ensure the final solvent concentration does not exceed 5-10% (v/v). Add the reagent stock solution slowly while stirring.[11] 3. Reduce the molar excess of the isothiocyanate to target a lower DOL. |
| Inconsistent Results | 1. Inaccurate protein concentration measurement. 2. Variability in reagent addition or incubation time. 3. Water contamination in the anhydrous solvent. | 1. Use a reliable method (e.g., BCA assay) to determine the starting protein concentration. 2. Standardize all steps of the protocol, including stirring speed and temperature control. 3. Use a fresh, sealed bottle of anhydrous DMSO or DMF. |
References
-
Tóth, N. K., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Royal Society of Chemistry. Retrieved from [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. (n.d.). ResearchGate. Retrieved from [Link]
-
Protocol for protein labeling using Rhodamine B Isothiocyanate? (2021). ResearchGate. Retrieved from [Link]
-
Bhattacharya, B. (n.d.). Protein labelling with FITC. Retrieved from [Link]
-
Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
An efficient method for FITC labelling of proteins using tandem affinity purification. (2015). National Institutes of Health. Retrieved from [Link]
-
Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. (n.d.). ResearchGate. Retrieved from [Link]
-
Krall, N., et al. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews. Retrieved from [Link]
-
Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? (2015). ResearchGate. Retrieved from [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. Retrieved from [Link]
-
Prat, F., et al. (1998). Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection. Bioconjugate Chemistry. Retrieved from [Link]
-
Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. (n.d.). ResearchGate. Retrieved from [Link]
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- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimizing pH for Efficient and Specific Protein Labeling with 2-Bromo-4-fluorophenyl Isothiocyanate
Authored by: A Senior Application Scientist
Introduction
The covalent labeling of proteins is a cornerstone of modern biological research and therapeutic development. Among the diverse chemical reporters available, isothiocyanates (ITCs) are valued for their ability to form stable covalent bonds with primary amines on proteins. 2-Bromo-4-fluorophenyl isothiocyanate is a versatile labeling reagent, and achieving optimal conjugation efficiency and specificity is critically dependent on a single, often overlooked parameter: the reaction pH. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for pH optimization in protein labeling with this compound. We will delve into the mechanistic underpinnings of the pH-dependence of this reaction and provide detailed, field-proven protocols to empower you to determine the optimal pH for your specific protein of interest.
The Critical Role of pH in Isothiocyanate-Mediated Protein Labeling
The fundamental reaction involves the nucleophilic attack of an unprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group, forming a stable thiourea linkage[1][2]. The primary targets for this reaction on a protein are the ε-amino group of lysine residues and the N-terminal α-amino group[1][]. The selectivity and rate of this reaction are profoundly influenced by the pH of the reaction buffer.
The key to understanding this pH dependence lies in the protonation state of the target amino groups. For the reaction to proceed, the amine must be in its nucleophilic, unprotonated form (-NH₂). At acidic or neutral pH, these groups are predominantly in their protonated, non-nucleophilic ammonium form (-NH₃⁺)[4][5]. The pKa of the N-terminal α-amino group is typically in the range of 7.5-8.5, while the ε-amino group of lysine has a pKa in the range of 9.5-10.5[6][7]. Consequently, to achieve efficient labeling of lysine residues, the reaction pH must be raised to a level where a significant population of these groups is deprotonated[4][6].
However, simply increasing the pH is not a universal solution. Several competing factors must be considered:
-
Reagent Stability: Isothiocyanates are susceptible to hydrolysis, a reaction that is accelerated at higher pH. This hydrolysis competes with the desired protein labeling reaction, reducing the effective concentration of the labeling reagent[8].
-
Protein Stability: Many proteins are sensitive to high pH and may denature or aggregate, leading to loss of function and heterogeneous labeling[9].
-
Selectivity: While higher pH favors lysine labeling, it may also increase the reactivity of other nucleophilic residues, such as cysteine or tyrosine, potentially leading to off-target modifications[10][11].
-
Side Reactions: At very high pH, other undesirable reactions can occur, compromising the integrity of both the protein and the label.
Therefore, a systematic pH optimization is not just recommended; it is essential for reproducible and meaningful results.
Reaction Mechanism and pH Influence
The reaction of this compound with a primary amine on a protein proceeds as follows:
Experimental Protocol: pH Optimization for Protein Labeling
This protocol outlines a systematic approach to identify the optimal pH for labeling your protein of interest with this compound.
Materials
-
Protein of interest (at least 2 mg/mL, in a buffer free of primary amines, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Buffers:
-
0.1 M Sodium phosphate buffer, pH 7.5
-
0.1 M Sodium bicarbonate/carbonate buffer, pH 8.5
-
0.1 M Sodium bicarbonate/carbonate buffer, pH 9.0
-
0.1 M Sodium bicarbonate/carbonate buffer, pH 9.5
-
0.1 M Sodium carbonate buffer, pH 10.0
-
Note: It is crucial to avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for the labeling reagent[9][12].
-
-
Desalting columns (e.g., PD-10)
-
Spectrophotometer or plate reader
-
SDS-PAGE system
-
Fluorescence imager (optional, if the label is fluorescent)
-
Mass spectrometer (optional, for detailed characterization)
Experimental Workflow
Step-by-Step Protocol
-
Protein Preparation:
-
Ensure your protein is at a concentration of at least 2 mg/mL.
-
The protein must be in a buffer free of primary amines. If necessary, perform a buffer exchange into PBS (pH 7.4) using a desalting column or dialysis[9].
-
-
Preparation of Labeling Reagent Stock Solution:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be prepared fresh before each use.
-
-
Labeling Reaction Setup:
-
For each pH to be tested (7.5, 8.5, 9.0, 9.5, and 10.0), prepare a separate reaction tube.
-
To each tube, add your protein solution and the corresponding reaction buffer in a 1:1 volume ratio (e.g., 50 µL of protein solution + 50 µL of 2x concentrated buffer).
-
Calculate the volume of the this compound stock solution to add to each reaction. A 10-20 fold molar excess of the labeling reagent over the protein is a good starting point[1].
-
Add the calculated volume of the labeling reagent to each reaction tube while gently vortexing.
-
-
Incubation:
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add a small amount of a buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of approximately 50 mM. This will consume any unreacted isothiocyanate.
-
-
Removal of Unreacted Label:
-
Separate the labeled protein from the unreacted this compound using a desalting column (e.g., PD-10) equilibrated with your desired storage buffer (e.g., PBS)[9].
-
Collect the protein-containing fractions. The labeled protein will typically elute first.
-
Data Analysis and Interpretation
-
Spectrophotometric Analysis (Degree of Labeling - DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the 2-Bromo-4-fluorophenyl group (determine this experimentally or from the manufacturer's data).
-
Calculate the concentration of the protein and the label.
-
The Degree of Labeling (DOL), which is the average number of label molecules per protein molecule, can then be calculated[1].
-
-
SDS-PAGE Analysis:
-
Run the labeled protein from each pH condition on an SDS-PAGE gel.
-
Visualize the gel using Coomassie blue staining to assess protein integrity.
-
If the label is fluorescent, visualize the gel using a fluorescence imager to confirm covalent attachment and compare labeling efficiencies across the different pH conditions.
-
-
Mass Spectrometry (Optional):
-
For a more detailed analysis, the labeled protein can be analyzed by mass spectrometry to determine the exact mass of the conjugate, confirming the number of attached labels and potentially identifying the labeled residues.
-
Expected Results and Interpretation
The results of the pH optimization experiment can be summarized in a table for easy comparison.
| pH | Degree of Labeling (DOL) | Protein Integrity (from SDS-PAGE) | Notes |
| 7.5 | Low | Intact | Minimal labeling due to protonated amines. |
| 8.5 | Moderate | Intact | Increased labeling as amines begin to deprotonate. |
| 9.0 | High | Intact | Often a good balance of high labeling and protein stability. |
| 9.5 | High | Minor Aggregation/Degradation | Potentially the highest labeling, but monitor for protein instability. |
| 10.0 | Variable | Significant Aggregation/Degradation | Reagent hydrolysis and protein denaturation may become significant. |
The optimal pH will be the one that provides the highest degree of labeling while maintaining the structural integrity and functionality of your protein. For many proteins, this is typically in the range of pH 8.5-9.5[6][7].
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Reaction pH is too low. | Increase the pH of the reaction buffer. |
| Insufficient molar excess of the labeling reagent. | Increase the molar ratio of the isothiocyanate to the protein[1]. | |
| Presence of competing nucleophiles in the buffer. | Ensure the use of amine-free buffers like phosphate, bicarbonate, or borate. | |
| Protein Precipitation/Aggregation | Reaction pH is too high, causing denaturation. | Perform the labeling reaction at a lower pH or for a shorter duration. |
| The protein is not stable under the labeling conditions. | Conduct the reaction at a lower temperature (e.g., 4°C) or add stabilizing agents. | |
| High Background/Non-specific Labeling | Incomplete removal of unreacted label. | Ensure thorough buffer exchange using a desalting column. |
| Hydrolysis of the isothiocyanate. | Use a freshly prepared stock solution of the labeling reagent. |
Conclusion
References
-
Cysteine specific bioconjugation with benzyl isothiocyanates - PMC - NIH. (2020-04-16). Retrieved from [Link]
-
Protein labelling with FITC. Retrieved from [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C. (2020-04-16). Retrieved from [https://pubs.rsc. പ്രതിനിധി/content/articlehtml/2020/ra/d0ra02934c]([Link]. പ്രതിനിധി/content/articlehtml/2020/ra/d0ra02934c)
-
Stability studies of isothiocyanates and nitriles in aqueous media - ThaiScience. Retrieved from [Link]
-
Protocol for protein labeling using Rhodamine B Isothiocyanate? - ResearchGate. (2021-01-26). Retrieved from [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine - ResearchGate. Retrieved from [Link]
-
Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) - PubMed. (2022-06-10). Retrieved from [Link]
-
How do I label an amino acid (in particular, lysine, polylysine or polyarginine) with a fluorescently active agent? | ResearchGate. (2015-04-20). Retrieved from [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media - ResearchGate. (2025-08-06). Retrieved from [Link]
-
An efficient method for FITC labelling of proteins using tandem affinity purification - NIH. Retrieved from [Link]
-
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC - NIH. Retrieved from [Link]
-
Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread - MDPI. (2021-06-05). Retrieved from [Link]
-
FITC Labeling and Conjugation - TdB Labs. Retrieved from [Link]
-
Conjugation of fluorescein isothiocyanate to antibodies - NIH. Retrieved from [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC. Retrieved from [Link]
-
Isothiocyanates | Linus Pauling Institute | Oregon State University. Retrieved from [Link]
-
Increasing the emulsifying capacity of whey proteins at acidic pH values through covalent modification with allyl isothiocyanate | Request PDF - ResearchGate. (2025-08-09). Retrieved from [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. Retrieved from [Link]
-
Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC. Retrieved from [Link]
-
Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison) - YouTube. (2013-11-17). Retrieved from [Link]
-
Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Retrieved from [Link]
-
The best protocol for FITC labeling of proteins - ResearchGate. (2013-04-29). Retrieved from [Link]
-
Reaction of fluorescein-isothiocyanate with proteins and amino acids. I. Covalent and non-covalent binding of fluorescein-isothiocyanate and fluorescein to proteins - PubMed. Retrieved from [Link]
-
Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C. (2015-05-22). Retrieved from [Link]
-
Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
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- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
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- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
purification of proteins labeled with 2-Bromo-4-fluorophenyl isothiocyanate
Application Note & Protocol Guide
Topic: Purification of Proteins Labeled with 2-Bromo-4-fluorophenyl Isothiocyanate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Post-Labeling Cleanup
Covalent labeling of proteins is a cornerstone technique for studying protein function, structure, and interactions.[1][2] Isothiocyanates are a class of amine-reactive reagents that readily form stable thiourea bonds with primary amines on proteins, such as the N-terminus and the ε-amino group of lysine residues.[3][4][5] While reagents like Fluorescein isothiocyanate (FITC) are common for fluorescent applications, other isothiocyanates, such as this compound, are used to introduce specific chemical moieties for applications like drug discovery, cross-linking studies, or as isotopic labels.
The Labeling Reaction: Mechanism and Implications
The isothiocyanate group (-N=C=S) is an electrophile that reacts with unprotonated primary amines, which act as nucleophiles.[3][6] The reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0), which deprotonates the lysine side chains, increasing their nucleophilicity.[6][][8] It is crucial to use amine-free buffers, such as carbonate or phosphate, as common buffers like Tris would compete for the labeling reagent.[4][8][9]
Caption: Covalent reaction between a protein's primary amine and an isothiocyanate.
The addition of the 2-Bromo-4-fluorophenyl group increases the hydrophobicity and molecular weight of the protein. These changes, though slight, are the key physical differences that purification strategies exploit.
Strategic Purification: Selecting the Right Tool for the Job
The optimal purification strategy depends on the specific protein's properties (size, stability, charge), the scale of the experiment, and the required final purity. The primary goal is to efficiently separate the large, labeled protein from the small, unreacted labeling reagent.
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. Overview of Protein Labeling | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
Application Notes and Protocols for the Use of 2-Bromo-4-fluorophenyl Isothiocyanate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing Halogenated Isothiocyanates for Advanced Peptide Modification
In the landscape of peptide-based drug discovery and chemical biology, the strategic modification of peptide structures is paramount for enhancing their therapeutic properties, metabolic stability, and functional characteristics. N-terminal modification is a widely adopted strategy to introduce functional moieties that can modulate a peptide's bioactivity and pharmacokinetic profile. The use of isothiocyanates for reacting with the N-terminal primary amine to form a stable thiourea linkage is a well-established method, famously exemplified by the Edman degradation for peptide sequencing.[1][2]
This document provides a comprehensive guide to the application of 2-Bromo-4-fluorophenyl isothiocyanate for the N-terminal modification of peptides during solid-phase peptide synthesis (SPPS). The presence of both bromine and fluorine atoms on the phenyl ring of this reagent offers unique advantages. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the isothiocyanate carbon, promoting a rapid and efficient reaction with the peptide's N-terminal amine.[3] The bromine atom serves as a versatile synthetic handle for subsequent, orthogonal chemical transformations, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of additional complexity and functionality to the peptide.[4] This bifunctional nature makes this compound a valuable tool for creating novel peptide conjugates with tailored properties.
These application notes will detail the chemical principles, provide step-by-step protocols for on-resin modification, and discuss the analytical characterization of the resulting peptides.
Chemical Principle: The Reaction of this compound with N-Terminal Amines
The core of this modification strategy lies in the nucleophilic addition of the deprotonated N-terminal α-amino group of the resin-bound peptide to the electrophilic central carbon atom of the isothiocyanate group (-N=C=S) of this compound. This reaction, typically carried out under slightly basic conditions to ensure the amine is sufficiently nucleophilic, results in the formation of a stable N,N'-disubstituted thiourea linkage.[5][6]
The reaction is highly specific for primary amines, such as the N-terminus and the ε-amino group of lysine side chains. To achieve selective N-terminal modification, it is crucial that any lysine residues in the peptide sequence are protected with an orthogonal protecting group (e.g., Boc) that is stable under the conditions of the isothiocyanate coupling reaction.
Diagram of the Reaction Mechanism
Caption: Reaction of the N-terminal amine with this compound.
Experimental Protocols
This section provides a detailed protocol for the on-resin N-terminal modification of a peptide with this compound using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Fmoc-protected amino acids | Peptide Synthesis Grade | Various |
| Rink Amide or Wang Resin | 100-200 mesh | Various |
| This compound | ≥97% | Various |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |
| Dichloromethane (DCM) | ACS Grade or higher | Various |
| Piperidine | Reagent Grade | Various |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Various |
| Trifluoroacetic acid (TFA) | Reagent Grade | Various |
| Triisopropylsilane (TIPS) | Reagent Grade | Various |
| Diethyl ether | Anhydrous | Various |
Protocol 1: On-Resin N-Terminal Modification
This protocol assumes the peptide has been fully assembled on the solid support using standard Fmoc chemistry and the N-terminal Fmoc group has been removed.
-
Resin Preparation:
-
Following the final Fmoc deprotection step of the peptide synthesis, wash the peptidyl-resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
Wash the resin with DCM (3 x 1 min) and then again with DMF (3 x 1 min).
-
Swell the resin in DMF for at least 30 minutes before proceeding.
-
-
Isothiocyanate Coupling Reaction:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
In a separate vessel, add the this compound solution (5-10 equivalents relative to the resin loading) to the peptidyl-resin.
-
Add DIPEA (2 equivalents relative to the isothiocyanate) to the resin slurry. The base is crucial for deprotonating the N-terminal amine.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Reaction progress can be monitored by taking a small sample of resin and performing a Kaiser test (ninhydrin test). A negative Kaiser test (the beads remain colorless or slightly yellow) indicates complete reaction of the primary amines.
-
-
Washing:
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (5 x 1 min) to remove excess reagents.
-
Wash the resin with DCM (3 x 1 min).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Experimental Workflow Diagram
Caption: Workflow for on-resin N-terminal modification.
Protocol 2: Cleavage and Deprotection
The stability of the thiourea linkage to strong acid is a critical consideration. While thiourea bonds are generally stable, prolonged exposure to harsh acidic conditions could potentially lead to degradation. Standard TFA cleavage cocktails are expected to be compatible.
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v). TIPS is a scavenger used to trap reactive carbocations generated during the deprotection of side-chain protecting groups.[7]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried, modified peptidyl-resin in a reaction vessel.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Analytical Characterization
The purity and identity of the modified peptide should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[8][9][10] The introduction of the hydrophobic 2-bromo-4-fluorophenylthiourea group at the N-terminus will significantly increase the retention time of the modified peptide compared to its unmodified precursor.
| Parameter | Recommended Conditions |
| Column | C18, 3-5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient of 5-95% B over 30 minutes is a good starting point. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column |
| Detection | UV at 214 nm (peptide backbone) and 254 nm (aromatic ring) |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the correct mass of the modified peptide. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.[9] The expected mass increase upon modification with this compound is 248.12 Da.
Applications and Future Directions
The N-terminal modification of peptides with this compound opens up several avenues for advanced peptide design and application.
-
Modulation of Physicochemical Properties: The introduction of the bromo- and fluoro- substituents can alter the lipophilicity and electronic properties of the peptide, potentially influencing its solubility, membrane permeability, and interaction with biological targets.[4] Fluorination, in particular, is known to enhance the metabolic stability of peptides.
-
Orthogonal Chemistry: The bromine atom on the phenyl ring serves as a handle for post-synthetic modifications via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the attachment of a wide array of functional groups, including fluorescent probes, chelating agents, or other bioactive molecules, in a highly specific manner after the main peptide synthesis is complete.[11][12]
Logical Relationship of Orthogonal Modification
Caption: Strategy for dual peptide modification.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete reaction (positive Kaiser test) | Insufficient equivalents of isothiocyanate or base. | Increase the equivalents of this compound and/or DIPEA. Extend the reaction time. |
| Steric hindrance at the N-terminus. | Increase the reaction temperature to 40-50°C. | |
| Low yield of purified peptide | Degradation during cleavage. | Reduce the cleavage time to the minimum required for deprotection (e.g., 1.5-2 hours) and perform a time-course study to assess stability. |
| Poor precipitation in ether. | Ensure the ether is ice-cold. Increase the volume of ether used. | |
| Multiple peaks in HPLC | Incomplete reaction or side reactions. | Optimize the coupling reaction conditions. Purify the crude peptide using preparative HPLC. |
| Presence of scavengers in the analytical sample. | Perform a work-up step to remove scavengers before analytical HPLC. |
Conclusion
The use of this compound in solid-phase peptide synthesis provides a robust and versatile method for the N-terminal modification of peptides. This approach not only allows for the modulation of the peptide's intrinsic properties but also introduces a key functional handle for subsequent orthogonal chemical modifications. The protocols and guidelines presented herein offer a solid foundation for researchers to explore the potential of this reagent in the development of novel and sophisticated peptide-based therapeutics and research tools.
References
-
The Role of Brominated Phenylalanine Derivatives in Drug Discovery. (URL: [Link])
-
GenScript. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (URL: [Link])
-
Xiong, X. F., et al. On-resin peptide modification of methionine residue by employing 2-bromoacetate derivatives. Chinese Chemical Letters, 33(10), 4585-4588. (URL: [Link])
-
Gause, B. J., et al. Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 33(8), 1338-1345. (URL: [Link])
-
Gauthier, M. A., & Klok, H. A. Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms. Angewandte Chemie International Edition, 46(44), 8490-8494. (URL: [Link])
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (URL: [Link])
-
Li, Z., et al. Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. Nature Communications, 15(1), 1-11. (URL: [Link])
-
Kowalski, J. R., & Fairbanks, A. J. On-resin peptide macrocyclization using thiol-ene click chemistry. Organic letters, 15(16), 4082-4085. (URL: [Link])
-
Edman degradation - Wikipedia. (URL: [Link])
-
On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC - NIH. (URL: [Link])
-
ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (URL: [Link])
-
On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC - NIH. (URL: [Link])
-
Edman Degradation: The Protease Digestion of a Protein - Longdom Publishing. (URL: [Link])
-
Irvine, G. B. (1996). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. In The Protein Protocols Handbook (pp. 509-514). Humana Press. (URL: [Link])
-
Tsang, C. W., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical chemistry, 81(5), 1893-1900. (URL: [Link])
-
Maeda, H., et al. (1969). Reaction of fluorescein-isothiocyanate with proteins and amino acids. I. Covalent and non-covalent binding of fluorescein-isothiocyanate and fluorescein to proteins. Journal of biochemistry, 65(5), 777-783. (URL: [Link])
-
Kolodych, S., & Koniev, O. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(16), 5531-5569. (URL: [Link])
-
Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical biochemistry, 136(1), 65-74. (URL: [Link])
-
Lability of N-alkylated peptides towards TFA cleavage - PubMed. (URL: [Link])
-
Kent, S. B., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Peptides, 2, 123-126. (URL: [Link])
-
Palladino, P., & Stetsenko, D. A. (2012). New TFA-free cleavage and final deprotection in Fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic letters, 14(24), 6342-6345. (URL: [Link])
-
Peptideweb.com. FITC labeling. (URL: [Link])
-
Griffin, C. W., et al. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Journal of bacteriology, 82(4), 534. (URL: [Link])
-
Rivera-Monroy, Z., et al. (2009). Fluorescent isotope-coded affinity tag 2: peptide labeling and affinity capture. Electrophoresis, 30(7), 1111-1118. (URL: [Link])
-
Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. - ResearchGate. (URL: [Link])
-
Peptide Hand Synthesis Part 8: Cleaving - YouTube. (URL: [Link])
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
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- 8. On-resin peptide modification of methionine residue by employing 2-bromoacetate derivatives [html.rhhz.net]
- 9. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Principles: The Chemistry of 2-Bromo-4-fluorophenyl Isothiocyanate
An In-depth Technical Guide to the Application of 2-Bromo-4-fluorophenyl Isothiocyanate as a Heterobifunctional Crosslinking Agent
Abstract: This technical guide provides a comprehensive overview of this compound, a heterobifunctional crosslinking agent with significant utility in bioconjugation, drug development, and materials science. The document details the reagent's orthogonal reactivity, offers field-proven protocols for its sequential conjugation chemistry, and presents methods for the characterization of the resulting conjugates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule for creating precisely engineered bioconjugates and functionalized materials.
In the field of bioconjugation, the ability to covalently link distinct molecular entities with high specificity and control is paramount. Heterobifunctional crosslinkers are indispensable tools for this purpose, as they possess two different reactive groups, enabling sequential and controlled conjugation reactions.[1][] This strategy minimizes the undesirable polymerization that can occur with homobifunctional reagents.[3]
This compound is a prime example of such a reagent, offering a distinct two-stage reaction capability rooted in its unique chemical structure:
-
Primary Amine Reactivity: The isothiocyanate group (-N=C=S) is highly electrophilic and reacts efficiently with nucleophilic primary amines, such as the ε-amino group of lysine residues on proteins, to form a highly stable thiourea linkage.[4][5] This reaction proceeds optimally under slightly alkaline conditions (pH 7.5-8.5).[6]
-
Thiol Reactivity: The phenyl ring is substituted with two electron-withdrawing halogens (bromine and fluorine). These substituents activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).[7][8][9] This allows for a second, distinct conjugation step with a thiol-containing molecule, such as a peptide or protein bearing a cysteine residue, to form a stable thioether bond. The SNAr reaction is typically favored at a higher pH to ensure the deprotonation of the thiol to the more nucleophilic thiolate anion.
This orthogonal reactivity profile is the cornerstone of its utility, allowing for a controlled, step-wise approach to building complex molecular architectures.
Diagram: Orthogonal Reactivity of this compound
Caption: Sequential reaction workflow of the crosslinker.
Strategic Applications
The unique two-step conjugation capability of this compound makes it suitable for a variety of advanced applications where precision and control are critical.
| Application Area | Rationale and Strategic Advantage |
| Antibody-Drug Conjugates (ADCs) | Enables the attachment of a cytotoxic drug (payload) to a monoclonal antibody. The isothiocyanate can react with lysine residues on the antibody, and after purification, the activated antibody can be conjugated to a thiol-containing payload. This method helps control the drug-to-antibody ratio (DAR).[][10][11] |
| Surface Immobilization of Biomolecules | Surfaces functionalized with primary amines (e.g., aminosilanized glass slides or beads) can be activated with the crosslinker. Subsequently, a thiol-containing biomolecule (e.g., an enzyme or oligonucleotide) can be covalently immobilized for applications in biosensors or affinity chromatography. |
| Protein-Protein Interaction Studies | Can be used to covalently trap interacting proteins. One protein can be modified with the crosslinker, which then reacts with a cysteine residue on a binding partner upon interaction, allowing for identification and characterization of the complex.[12] |
| Development of Biotherapeutics | Used to link proteins to polymers like polyethylene glycol (PEGylation) to improve their pharmacokinetic properties, or to conjugate different proteins to create novel bifunctional therapeutics.[1] |
Detailed Experimental Protocols
Critical Pre-experimental Considerations
-
Reagent Handling and Storage: this compound is susceptible to hydrolysis. It should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture. Stock solutions should be prepared in anhydrous aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) immediately before use.[13][14]
-
Buffer Selection: Amine-containing buffers such as Tris or glycine are incompatible with the isothiocyanate reaction step as they will compete with the target molecule.[6][12] Phosphate, borate, or HEPES buffers are recommended.
-
Reaction Stoichiometry: The molar ratio of the crosslinker to the biomolecule is a critical parameter that must be optimized empirically to achieve the desired degree of modification while avoiding excessive labeling that could lead to protein aggregation or loss of activity.
Protocol: Two-Step Conjugation of an Antibody (IgG) to a Cysteine-Containing Peptide
This protocol outlines a standard workflow for creating an antibody-peptide conjugate.
Diagram: Experimental Workflow for Antibody-Peptide Conjugation
Caption: Step-by-step workflow for antibody-peptide conjugation.
Materials:
-
Antibody (IgG) solution (2-5 mg/mL)
-
Cysteine-containing peptide
-
This compound (CAS 175205-35-3)[15]
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Quenching Reagent (optional): 1 M Cysteine or Mercaptoethanol solution
Procedure:
-
Buffer Exchange: Ensure the starting IgG solution is in the Reaction Buffer. If not, perform a buffer exchange using a desalting column.
-
Prepare Crosslinker Stock: Immediately prior to use, dissolve this compound in anhydrous DMSO to a final concentration of 20 mM.
-
Step 1: Antibody Activation a. To the IgG solution, add a 10- to 20-fold molar excess of the crosslinker stock solution. Add the DMSO solution dropwise while gently vortexing to prevent localized precipitation. b. Incubate the reaction for 1-2 hours at room temperature with gentle end-over-end mixing.
-
Step 2: Purification of Activated Antibody a. Trustworthiness Checkpoint: This step is critical to prevent the unreacted crosslinker from reacting with the thiol-containing peptide in the next step, which would result in unwanted side products. The protocol's validity hinges on the efficient removal of excess reagent. b. Equilibrate a desalting column with Conjugation Buffer according to the manufacturer's instructions. c. Apply the reaction mixture from Step 1c to the desalting column. d. Collect the eluate containing the purified, activated antibody.
-
Step 3: Conjugation to Cysteine-Peptide a. Prepare a stock solution of the cysteine-containing peptide in the Conjugation Buffer. b. Add a 5- to 10-fold molar excess of the peptide to the purified, activated antibody solution. c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To cap any unreacted aryl halide sites, a quenching reagent like cysteine can be added to a final concentration of 1-5 mM and incubated for an additional 30 minutes.
-
Final Purification/Storage: The final conjugate can be purified from excess peptide and quenching reagent by dialysis or size-exclusion chromatography if required. Store the final conjugate at 4°C for short-term use or at -80°C in cryoprotectant-containing buffers for long-term storage.
Characterization and Quality Control
Verifying the successful synthesis of the bioconjugate is a critical final step. A suite of analytical techniques should be employed for comprehensive characterization.[16][17][18]
| Analytical Technique | Purpose and Information Gained |
| SDS-PAGE | Visual confirmation of conjugation via a molecular weight shift of the antibody heavy and/or light chains. |
| Size-Exclusion Chromatography (SEC-HPLC) | Assesses the purity of the conjugate and detects the presence of aggregates or fragments.[19] |
| Hydrophobic Interaction Chromatography (HIC) | Can be used to determine the drug-to-antibody ratio (DAR) distribution, as each conjugated molecule increases the overall hydrophobicity.[19] |
| Mass Spectrometry (MS) | Provides precise mass information of the conjugate, confirming the covalent attachment and allowing for calculation of the average DAR. Techniques like LC-MS on intact, reduced, or fragmented antibody are powerful tools.[19] |
| UV-Vis Spectroscopy | Can be used to estimate the DAR if the conjugated molecule has a distinct chromophore. |
| Functional Assays (e.g., ELISA, SPR) | Confirms that the conjugation process has not compromised the biological activity (e.g., antigen binding) of the antibody.[16][17] |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Hydrolysis of the isothiocyanate group. 2. Suboptimal pH for one or both reaction steps. 3. Insufficient molar excess of the crosslinker. | 1. Use anhydrous DMSO/DMF; prepare stock solution immediately before use. 2. Verify and optimize the pH of your buffers (pH 8.0 for step 1; pH 8.5 for step 2). 3. Perform a titration to find the optimal molar excess of the crosslinker. |
| Protein Aggregation/Precipitation | 1. Excessive addition of organic solvent (DMSO/DMF). 2. High degree of conjugation leading to increased hydrophobicity. 3. Instability of the protein at the reaction pH. | 1. Keep the final organic solvent concentration below 10% (v/v). 2. Reduce the molar excess of the crosslinker used in the activation step. 3. Confirm protein stability at the target pH before starting the conjugation. |
| High Polydispersity (Broad DAR) | 1. Inconsistent reaction conditions. 2. Multiple lysine residues with similar reactivity. | 1. Carefully control reaction time, temperature, and pH. 2. This is an inherent challenge with lysine conjugation. HIC can be used to fractionate species with different DARs if a more homogeneous product is required. |
References
-
Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
De Meo, F., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Chemistry, 379, 132148. [Link]
-
Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]
-
DeRiemer, L. H., et al. (1984). Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. Analytical Biochemistry, 142(1), 68–78. [Link]
-
Chemistry LibreTexts. (2019). 13.1.2 "Nucleophilic Aromatic Substitution". Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Abzena. (n.d.). Bioconjugate & ADC Analytical Method Development & Bioassays. Retrieved from [Link]
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(5), 521-527. [Link]
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Application Notes: Incorporating 2-Bromo-4-fluorophenyl Isothiocyanate into Advanced Fluorescent Probes
Introduction: A Versatile Building Block for Next-Generation Probes
In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is paramount. The selection of core chemical scaffolds dictates the ultimate sensitivity, selectivity, and functionality of the probe. 2-Bromo-4-fluorophenyl isothiocyanate emerges as a strategic and versatile building block for researchers aiming to develop sophisticated fluorescent probes. Its unique trifunctional nature—comprising a reactive isothiocyanate group, a synthetically versatile bromine atom, and a fluorine atom for modulating electronic properties—offers a powerful platform for creating probes with multi-stage functionality and finely-tuned photophysical characteristics.
The isothiocyanate group (-N=C=S) is a well-established reactive handle for covalently labeling primary amines on biomolecules, such as proteins and antibodies, forming a stable thiourea linkage.[1][2] The true advantage of this particular reagent, however, lies in its substituted phenyl ring. The electron-withdrawing fluorine atom can influence the probe's spectral properties and the reactivity of the isothiocyanate.[3] More significantly, the bromine atom serves as a key site for post-conjugation modifications via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the attachment of additional functionalities, including targeting ligands, solubilizing groups, or even a second reporter molecule, transforming a simple fluorescent label into a complex, multifunctional imaging agent.
This guide provides an in-depth exploration of the chemistry of this compound, detailed protocols for its incorporation into fluorescent probes, methods for characterization, and a practical application workflow for cellular imaging.
Section 1: The Chemistry and Strategic Advantages
The core of this compound's utility is the thiourea formation reaction. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by a primary amine, typically from an amine-functionalized fluorophore or biomolecule. This reaction proceeds efficiently under mild, often slightly alkaline, conditions to yield a highly stable thiourea-linked conjugate.[1][6]
Scientist's Note: The reaction is most efficient at a pH range of 8.5-9.5.[7][8] At this pH, primary aliphatic amines are sufficiently deprotonated and nucleophilic to attack the isothiocyanate, while minimizing competing hydrolysis of the isothiocyanate group. The presence of the electron-withdrawing fluoro and bromo groups on the phenyl ring can increase the electrophilicity of the isothiocyanate carbon, potentially accelerating the conjugation reaction compared to unsubstituted phenyl isothiocyanates.
The true innovation enabled by this reagent is the potential for a two-stage synthetic strategy, as depicted below.
Figure 1: Two-stage synthetic strategy using this compound.
This approach allows for the initial construction and purification of a stable, bromo-functionalized core probe. This intermediate can then be subjected to a variety of cross-coupling reactions to introduce functionalities that might not be compatible with the initial isothiocyanate conjugation conditions. This modularity is a significant advantage in developing complex probes for targeted imaging or sensing applications.[9]
Section 2: Core Protocol: Synthesis of a Fluorescent Thiourea Probe
This protocol details the synthesis of a model fluorescent probe by conjugating this compound with an amine-functionalized BODIPY (Boron-dipyrromethene) dye. BODIPY dyes are chosen for their sharp emission spectra, high quantum yields, and good photostability.[10][11]
Materials:
-
This compound (MW: 232.07 g/mol )
-
Amine-functionalized BODIPY dye (e.g., BODIPY-FL-EDA, MW ~400 g/mol , varies by structure)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0[2]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Solvents for TLC and Column Chromatography (e.g., Dichloromethane, Methanol, Hexanes, Ethyl Acetate)
Equipment:
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Argon or Nitrogen gas line
-
Microsyringes
-
Rotary evaporator
-
Flash chromatography system or glass column
-
UV lamp for TLC visualization
Procedure: Step-by-Step
-
Reagent Preparation:
-
Dissolve the amine-functionalized BODIPY dye in anhydrous DMF to a final concentration of 10 mg/mL in a clean, dry reaction vial.
-
Prepare a solution of this compound in anhydrous DMF at a concentration of 20 mg/mL. This solution should be made fresh.[2]
-
-
Conjugation Reaction:
-
To the stirred solution of the BODIPY dye, add 1.5 molar equivalents of this compound solution dropwise.
-
Add 3 molar equivalents of a non-nucleophilic base, such as TEA or DIPEA, to the reaction mixture. This scavenges the protons released during the reaction and maintains an optimal pH.
-
Seal the vial under an inert atmosphere (Argon or Nitrogen) and stir at room temperature, protected from light, for 4-8 hours.
Scientist's Note: The reaction progress should be monitored by TLC. A common mobile phase is Dichloromethane:Methanol (95:5). The product spot should be more polar than the starting isothiocyanate and less polar than the starting amine, and it should be fluorescent.
-
-
Reaction Quenching:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), the reaction can be quenched by adding a few drops of water.
-
-
Purification:
-
Remove the DMF solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by silica gel flash column chromatography. The appropriate solvent system should be determined by TLC analysis, typically a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Collect the fractions containing the desired fluorescent product. The product-containing fractions will be brightly colored and fluorescent under a UV lamp.
-
Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified bromo-functionalized fluorescent probe.
-
-
Storage:
-
Store the final product desiccated and protected from light at -20°C.
-
Section 3: Characterization of the Probe
Proper characterization is a self-validating step to ensure the successful synthesis and purity of the probe before its use in biological applications.
1. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized probe.
-
Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Expected Result: A peak corresponding to the exact mass of the [M+H]+ or [M+Na]+ adduct of the final product.
2. NMR Spectroscopy (¹H and ¹⁹F NMR):
-
Purpose: To confirm the covalent bond formation and the structure of the final product.
-
Method: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Expected Result: In the ¹H NMR spectrum, look for the disappearance of the amine protons from the starting fluorophore and the appearance of new aromatic signals from the bromofluorophenyl group. The ¹⁹F NMR will show a characteristic singlet for the fluorine atom, confirming its incorporation.[12]
3. UV-Visible and Fluorescence Spectroscopy:
-
Purpose: To determine the key photophysical properties of the probe.[10][13]
-
Method: Dissolve the purified probe in a suitable solvent (e.g., PBS, ethanol, DMSO) and measure its absorbance and emission spectra.[14][15]
-
Data Presentation: The results are crucial for designing imaging experiments.
| Property | Description | Typical Value (BODIPY-based) |
| λ_abs (max) | Wavelength of maximum absorbance. | 490 - 510 nm |
| λ_em (max) | Wavelength of maximum fluorescence emission. | 510 - 530 nm |
| Stokes Shift | Difference between λ_em and λ_abs (in nm). | 10 - 20 nm[10] |
| Quantum Yield (Φ) | Efficiency of fluorescence emission. | 0.6 - 0.9 (in organic solvents) |
| Molar Extinction Coefficient (ε) | Measure of light absorption at λ_abs. | > 70,000 M⁻¹cm⁻¹ |
Section 4: Application Workflow: From Synthesis to Cellular Imaging
This section outlines the complete workflow from the synthesized probe to its application in fluorescence microscopy.
Figure 2: Experimental workflow for cellular imaging with a synthesized fluorescent probe.
Protocol: Cellular Staining
-
Cell Culture: Plate the cells of interest (e.g., HeLa, MCF-7) onto glass-bottom dishes or coverslips and grow to 60-70% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of the purified probe in cell culture grade DMSO. From this, prepare a working solution (typically 1-10 µM) by diluting the stock solution in serum-free cell culture medium or an appropriate buffer like PBS.
-
Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh imaging buffer (e.g., PBS or phenol red-free medium) to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets (e.g., a standard FITC/GFP filter set for a green-emitting BODIPY probe).
Section 5: Advanced Applications via Post-Synthetic Modification
The bromine atom on the probe is not merely a passive substituent; it is a gateway to advanced applications. Using the Suzuki-Miyaura cross-coupling reaction, a targeting moiety can be attached to direct the probe to a specific cellular location or protein.[4]
For example, coupling the bromo-functionalized probe with a boronic acid-derivatized ligand (e.g., a folate derivative for targeting cancer cells) can create a targeted imaging agent. This reaction is typically performed on the purified probe intermediate using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture.[5][16][17] This modular approach is highly powerful for developing probes for specific biological questions.
Conclusion
This compound is more than a simple labeling reagent. It is a strategic component for the rational design of multifunctional fluorescent probes. By leveraging its reactive isothiocyanate group for initial fluorophore conjugation and its versatile bromine handle for subsequent, advanced modifications, researchers can construct sophisticated molecular tools. The protocols and workflows described herein provide a comprehensive guide for scientists and drug development professionals to harness the full potential of this unique chemical building block in their research endeavors.
References
-
Andrew, S. M., & Titus, J. A. (2002). Conjugation of Fluorochromes to Monoclonal Antibodies. Current Protocols in Immunology. Available at: [Link]
-
Friscic, T., & Fabian, L. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. RSC Mechanochemistry Series. Available at: [Link]
-
Singh, P. P., & Singh, A. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. Available at: [Link]
-
Lu, L., & Tram, V. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. ResearchGate. Available at: [Link]
-
Butov, G. Y., et al. (2021). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. Available at: [Link]
-
Kim, H. J., et al. (2021). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules. Available at: [Link]
-
Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Creative Biolabs. Available at: [Link]
-
Wei, L., et al. (2023). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Various Authors. (2021). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
-
The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies. Immunology. Available at: [Link]
-
Kim, T., et al. (2018). A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. RSC Publishing. Available at: [Link]
-
Wang, J., et al. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Chemistry – A European Journal. Available at: [Link]
-
De Ghellinck, A., et al. (2015). Fluorescence and NMR spectroscopy together with molecular simulations reveal amphiphilic characteristics of a Burkholderia biofilm exopolysaccharide. The Journal of Biological Chemistry. Available at: [Link]
-
Parvathi, E. V. K., et al. (2020). Reactivity of substituted 2‐bromophenyl isothiocyanate. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2014). Synthesis and Characterization of a Mg2+-Selective Fluorescent Probe. Sensors. Available at: [Link]
-
Xu, S., et al. (2014). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances. Available at: [Link]
-
Dickinson, B. C., & Chang, C. J. (2011). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research. Available at: [Link]
-
Gali, V. K., & Purohit, P. K. (2020). Lessons in Organic Fluorescent Probe Discovery. ACS Omega. Available at: [Link]
-
Nagano, T., et al. (2007). Development of fluorescent probes for bioimaging applications. Journal of Health Science. Available at: [Link]
-
Liu, J., et al. (2017). Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules. Available at: [Link]
-
Chen, X., et al. (2015). Design strategies of fluorescent probes for selective detection among biothiols. Chemical Society Reviews. Available at: [Link]
-
Wang, Y., et al. (2014). Synthesis and Characterization of a Mg-Selective Fluorescent Probe. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluorophenyl isothiocyanate. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromophenyl isothiocyanate. PubChem. Available at: [Link]
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Application Note: A Comprehensive Guide to the Synthesis of Novel Thiourea Derivatives Utilizing 2-Bromo-4-fluorophenyl Isothiocyanate
Abstract
This document provides a detailed guide for the synthesis, purification, and characterization of N,N'-disubstituted thiourea derivatives, using 2-Bromo-4-fluorophenyl isothiocyanate as a versatile precursor. Thiourea derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The incorporation of fluorine and bromine atoms into the molecular scaffold is a strategic approach in drug design, often enhancing pharmacokinetic properties such as metabolic stability and membrane permeability.[4][5] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering robust protocols, mechanistic insights, and practical advice for producing these high-value compounds.
Introduction: The Significance of Halogenated Thioureas
Thioureas, characterized by the R¹R²NC(S)NR³R⁴ functional group, are privileged structures in modern pharmacology. Their ability to act as hydrogen bond donors and acceptors, coupled with their capacity to chelate metals, makes them highly effective pharmacophores.[6][7] The synthesis of thiourea derivatives is most commonly and efficiently achieved through the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[8][9] This reaction is typically high-yielding, atom-economical, and proceeds under mild conditions, making it ideal for generating diverse chemical libraries.
The strategic use of this compound as a starting material introduces two key halogens. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the creation of more complex molecular architectures. This dual-halogenation pattern makes the resulting thiourea derivatives particularly attractive for lead optimization in drug discovery programs.[4][5]
Reaction Principle and Mechanism
The synthesis of N-(2-Bromo-4-fluorophenyl)-N'-substituted thioureas proceeds via a well-established nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable thiourea product.
Caption: General mechanism for thiourea synthesis.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (≥97%)
-
Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine) (≥98%)
-
Anhydrous Dichloromethane (DCM) or Acetone
-
n-Hexane
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
General Protocol for the Synthesis of N-(2-Bromo-4-fluorophenyl)-N'-aryl/alkyl Thioureas
This protocol describes a general, reliable method for synthesizing a representative thiourea derivative.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the selected amine (10.0 mmol, 1.0 eq.).
-
Solvent Addition: Dissolve the amine in 25 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature.
-
Causality Note: DCM is an excellent solvent for this reaction as it is relatively inert, dissolves a wide range of amines and the isothiocyanate, and has a low boiling point, which simplifies its removal during workup.[9] Anhydrous conditions are preferred to prevent potential side reactions with water.
-
-
Isothiocyanate Addition: In a separate beaker, dissolve this compound (10.5 mmol, 1.05 eq.) in 15 mL of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10 minutes.
-
Causality Note: A slight excess of the isothiocyanate ensures the complete consumption of the limiting amine reagent. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting amine spot.[10]
-
Product Isolation (Workup): Upon completion, a precipitate often forms. If so, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume in vacuo until a solid appears, then add 50 mL of n-hexane to precipitate the product fully. Filter the solid.
-
Causality Note: The thiourea products are generally much less soluble in nonpolar solvents like hexane than the starting materials, allowing for efficient precipitation and initial purification.
-
-
Purification: Wash the crude solid with cold n-hexane (2 x 20 mL) to remove any unreacted isothiocyanate. For higher purity, recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Drying and Characterization: Dry the purified white or off-white crystalline solid under vacuum. Determine the yield, melting point, and characterize the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Synthesis of Representative Derivatives
The following table summarizes the synthesis of several thiourea derivatives using the general protocol, demonstrating its versatility.
| Entry | Amine Reactant | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 1 | Aniline | 2 | 92% | 155-157 |
| 2 | 4-Methylaniline | 2.5 | 95% | 168-170 |
| 3 | Benzylamine | 1.5 | 96% | 130-132 |
| 4 | Morpholine | 3 | 89% | 141-143 |
Characterization of a Representative Product: 1-(2-Bromo-4-fluorophenyl)-3-phenylthiourea (Entry 1)
A self-validating protocol requires thorough characterization to confirm the identity and purity of the synthesized compound.
-
FT-IR (KBr, cm⁻¹): The presence of key functional groups is confirmed by characteristic absorption bands.
-
~3250-3100 (N-H stretching)
-
~1540 (C-N stretching, N-H bending)
-
~1350 (C=S stretching)
-
-
¹H NMR (400 MHz, DMSO-d₆, δ ppm): The proton NMR spectrum provides information on the electronic environment of the protons.[11]
-
~10.1 (s, 1H, NH)
-
~9.9 (s, 1H, NH)
-
~8.2-7.2 (m, 8H, Ar-H)
-
-
¹³C NMR (100 MHz, DMSO-d₆, δ ppm): The carbon spectrum confirms the carbon framework.[1]
-
~181.0 (C=S)
-
~160.0 (d, J_CF = 245 Hz, C-F)
-
~140-115 (Aromatic carbons)
-
~118.0 (d, J_CF = 22 Hz, C-Br)
-
-
Mass Spectrometry (ESI-MS): Confirms the molecular weight of the product.
-
m/z: [M+H]⁺ calculated for C₁₃H₁₀BrFN₂S⁺, found corresponding isotopic pattern.
-
Overall Experimental Workflow
The entire process, from reagent preparation to final product analysis, can be visualized as a streamlined workflow.
Caption: A generalized workflow for the synthesis and analysis of thiourea derivatives.
References
-
Synthesis, X-ray crystal structures, spectroscopic characterization, DFT calculations, and molecular docking study of new N-(4-chlorobutanoyl)-N'-(2-, 3-, and 4-methoxyphenyl)thiourea derivatives. Journal of Molecular Structure. [Link]
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules. [Link]
-
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules. [Link]
-
Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Trade Science Inc. [Link]
-
Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal. [Link]
-
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. ResearchGate. [Link]
-
Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E. [Link]
-
Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. ResearchGate. [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules. [Link]
-
Synthetic route of novel N‐substituted... ResearchGate. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
-
SYNTHESIS OF UNSYMMETRICAL THIOUREA DERIVATIVES. Bibliomed. [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. [Link]
-
Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Chemistry Central Journal. [Link]
-
Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Optimizing 2-Bromo-4-fluorophenyl Isothiocyanate to Protein Molar Ratio: A Technical Support Guide
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective conjugation of 2-Bromo-4-fluorophenyl isothiocyanate to proteins. Here, we delve into the critical aspect of optimizing the molar ratio of the labeling reagent to the protein, a key determinant of conjugation efficiency, preservation of protein function, and the overall success of your experiments. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer a robust troubleshooting guide to navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism between this compound and a protein?
A1: The core of the conjugation reaction lies in the electrophilic nature of the isothiocyanate group (-N=C=S) on this compound. This group readily reacts with primary nucleophiles on the protein surface. The most common reaction is with the ε-amino group of lysine residues, which are typically abundant and exposed on the protein surface. The reaction proceeds via a nucleophilic addition of the unprotonated amine to the central carbon atom of the isothiocyanate, forming a stable thiourea linkage. The N-terminal α-amino group of the protein is also a primary amine and can react in the same manner.
Q2: Which amino acid residues are the primary targets for modification by this compound?
A2: The primary targets for this compound are the side chains of lysine residues and the N-terminal α-amino group of the protein. Under specific conditions, typically at a lower pH, the thiol group (-SH) of cysteine residues can also react with isothiocyanates to form a dithiocarbamate linkage. However, the reaction with amines to form a stable thiourea bond is generally favored at alkaline pH.
Q3: How does pH critically influence the labeling reaction?
A3: The pH of the reaction buffer is a paramount factor that dictates the efficiency and selectivity of the conjugation. For the reaction with lysine residues to occur, the ε-amino group (with a pKa of ~10.5) must be in its unprotonated, nucleophilic state. Therefore, the reaction is most efficient at an alkaline pH, typically between 8.5 and 9.5. At a neutral or acidic pH, the majority of the amino groups will be protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with the isothiocyanate.
Q4: What are the key parameters to consider when optimizing the molar ratio?
A4: Optimizing the molar ratio is a multi-faceted process. The key parameters to consider are:
-
Protein Concentration: Higher protein concentrations can improve reaction kinetics but may also increase the risk of aggregation, especially with hydrophobic labeling reagents.
-
Reagent Concentration (Molar Ratio): This is the most direct factor influencing the degree of labeling. A higher molar excess of the isothiocyanate will generally lead to a higher degree of labeling.
-
Reaction Time: The reaction should be allowed to proceed for a sufficient duration to achieve the desired degree of labeling, but prolonged reaction times can lead to side reactions or protein degradation.
-
Temperature: Most labeling reactions are performed at room temperature or 4°C. Lower temperatures can help to maintain protein stability, but may require longer incubation times.
-
Buffer Composition: The buffer should be free of any primary amines (e.g., Tris) or other nucleophiles that could compete with the protein for reaction with the isothiocyanate. Carbonate or borate buffers at the appropriate pH are commonly used.
Q5: How might the properties of this compound affect the reaction?
A5: this compound is a relatively hydrophobic molecule due to its substituted aromatic ring. This has several implications:
-
Solubility: It is sparingly soluble in aqueous buffers and should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution.
-
Protein Precipitation: The addition of a hydrophobic label to the protein surface can increase its overall hydrophobicity, potentially leading to aggregation and precipitation, especially at high degrees of labeling.
-
Reactivity: The electron-withdrawing effects of the bromine and fluorine atoms can influence the electrophilicity of the isothiocyanate carbon, potentially affecting its reactivity compared to unsubstituted phenyl isothiocyanate.
Experimental Protocols
Protocol 1: Step-by-Step Guide to Optimizing the Molar Ratio
This protocol outlines a systematic approach to determine the optimal molar ratio of this compound to your protein of interest.
Materials and Reagents:
-
Protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium carbonate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column or size-exclusion chromatography)
-
UV-Vis spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve your protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the protein solution is clear and free of precipitates.
-
-
Reagent Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
Set up a series of reactions with varying molar ratios of this compound to protein. Refer to Table 1 for suggested starting ratios.
-
Calculate the volume of the reagent stock solution needed for each reaction.
-
Slowly add the calculated volume of the reagent stock solution to the protein solution while gently vortexing. The final concentration of DMSO should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
| Reaction | Molar Ratio (Reagent:Protein) |
| 1 | 5:1 |
| 2 | 10:1 |
| 3 | 20:1 |
| 4 | 40:1 |
| 5 (Control) | No Reagent |
Table 1: Suggested starting molar ratios for optimization.
-
Incubation:
-
Incubate the reactions for 1-2 hours at room temperature with gentle stirring or rocking. Protect the reaction from light.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess isothiocyanate.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.
-
-
Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) for each reaction using Protocol 2.
-
Assess the functionality of the labeled protein using a relevant activity assay.
-
Experimental Workflow for Molar Ratio Optimization
Caption: Workflow for optimizing the molar ratio of this compound to protein.
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of this compound molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.
Principle:
This method relies on measuring the absorbance of the protein at 280 nm and the absorbance of the conjugated label at its maximum absorbance wavelength (λmax). A correction factor is applied to account for the label's absorbance at 280 nm.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the λmax of this compound (A_label). Note: The λmax of this compound should be determined experimentally by scanning the absorbance of the free compound in the reaction buffer from 250-400 nm. For calculation purposes here, we will assume a hypothetical λmax.
-
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (A_label × CF)] / ε_protein
-
A280: Absorbance of the conjugate at 280 nm.
-
A_label: Absorbance of the conjugate at the λmax of the label.
-
CF: Correction Factor = (Absorbance of the free label at 280 nm) / (Absorbance of the free label at its λmax). This should be determined experimentally for this compound.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Label Concentration:
-
Label Concentration (M) = A_label / ε_label
-
ε_label: Molar extinction coefficient of this compound at its λmax (in M⁻¹cm⁻¹). This needs to be determined experimentally.
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = [Label Concentration (M)] / [Protein Concentration (M)]
-
Troubleshooting Guide
Troubleshooting Decision Flow
Caption: Decision flow for troubleshooting common issues in protein conjugation.
Issue 1: Low or No Labeling
-
Possible Cause: Hydrolysis of this compound.
-
Explanation: Isothiocyanates are susceptible to hydrolysis in aqueous solutions, especially at alkaline pH.
-
Solution: Always prepare a fresh stock solution of the reagent in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in aqueous buffers.
-
-
Possible Cause: Incorrect reaction pH.
-
Explanation: As discussed, an alkaline pH is required to deprotonate the lysine amino groups for the reaction to proceed efficiently.
-
Solution: Verify the pH of your reaction buffer and ensure it is between 8.5 and 9.5.
-
-
Possible Cause: Insufficient molar ratio of the reagent.
-
Explanation: The stoichiometry of the reaction may require a higher excess of the labeling reagent to achieve the desired DOL.
-
Solution: Increase the molar ratio of this compound to protein in your optimization experiments.
-
Issue 2: Protein Precipitation During or After Labeling
-
Possible Cause: High degree of labeling with a hydrophobic molecule.
-
Explanation: Covalently attaching multiple hydrophobic this compound molecules can significantly increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.
-
Solution: Aim for a lower DOL by reducing the molar ratio of the isothiocyanate in the reaction.
-
-
Possible Cause: High concentration of organic solvent.
-
Explanation: While necessary to dissolve the reagent, a high concentration of DMSO or DMF can denature some proteins.
-
Solution: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally below 10% (v/v).
-
-
Possible Cause: Protein instability at the reaction pH.
-
Explanation: Some proteins may not be stable at the alkaline pH required for efficient labeling.
-
Solution: Perform a preliminary experiment to assess the stability and solubility of your protein at the intended reaction pH without the labeling reagent.
-
Issue 3: Loss of Protein Activity After Labeling
-
Possible Cause: Modification of critical amino acid residues.
-
Explanation: Labeling of lysine residues within or near the active site or a binding interface of the protein can impair its function.
-
Solution: Reduce the DOL by lowering the molar ratio. If the loss of activity is still significant even at a low DOL, it may indicate that a critical lysine is highly reactive.
-
-
Possible Cause: Protein denaturation or conformational changes.
-
Explanation: The conjugation process itself, including the attachment of the label and the reaction conditions, can induce conformational changes that affect protein activity.
-
Solution: Optimize the reaction conditions to be as gentle as possible (e.g., lower temperature, shorter reaction time). Characterize the labeled protein to assess for any structural changes.
-
References
- Vertex AI Search, query: "this compound protein conjugation", "optimizing isothiocyanate protein labeling molar ratio", "troubleshooting low efficiency protein isothiocyanate reaction", "characterization of isothiocyanate-protein conjugates", "side reactions of isocyanates with proteins", "analytical methods for determining degree of protein labeling", "impact of pH on isothiocyanate protein reaction", "stability of this compound in solution", "purification of protein conjugates after isothiocyanate reaction", "mass spectrometry analysis of isothiocyanate labeled proteins", accessed on January 12, 2026.
- Vertex AI Search, query: "reactivity of this compound with proteins", "step-by-step protocol for protein labeling with this compound", "troubleshooting guide for this compound protein conjugation", "stability of this compound under aqueous conditions", "effect of bromo and fluoro substituents on isothiocyanate reactivity", "synthesis and reactivity of halo-substituted phenyl isothiocyanates", "case studies of protein modification using this compound", "analytical techniques for characterizing this compound-protein conjug
- Vertex AI Search, query: "this compound technical data sheet", "this compound application notes protein labeling", "protocol for protein conjugation with 2,4-dihalophenyl isothiocyanate", "stability of dihalophenyl isothiocyanates in aqueous buffer", "reactivity of halogenated phenyl isothiocyanates with lysine and cysteine", "optimizing molar ratio for protein labeling with hydrophobic isothiocyanates", "characterization of protein conjugates with aromatic isothiocyanates by mass spectrometry", "troubleshooting protein precipitation during labeling with hydrophobic reagents", "step-by-step guide to determining degree of labeling for isothiocyanate conjugates", "purification of protein conjugates from unreacted hydrophobic labeling reagents", accessed on January 12, 2026.
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
NanoTemper Technologies. Degree-of-labeling (DOL). Retrieved from [Link]
-
ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine. Retrieved from [Link]
-
Abberior Instruments. Degree of labeling (DOL) step by step. Retrieved from [Link]
-
S. L. MacLean, et al. (2020). Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate. microPublication Biology. Retrieved from [Link]
-
M. Krell, et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Research International. Retrieved from [Link]
-
J. Spöttel, et al. (2021). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Molecules. Retrieved from [Link]
-
K. Uchida, et al. (2011). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. The Journal of Biological Chemistry. Retrieved from [Link]
-
L. Tang, et al. (2010). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis. Retrieved from [Link]
-
Y. Nakamura, et al. (2012). Physiological relevance of covalent protein modification by dietary isothiocyanates. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
-
M. Krell, et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Molecules. Retrieved from [Link]
-
Y. Mi, et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical Research in Toxicology. Retrieved from [Link]
-
M. Krell, et al. (2018). In Vitro Determination of Protein Conjugates in Human Cells by LC-ESI-MS/MS after Benzyl Isothiocyanate Exposure. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
J. Spöttel, et al. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Molecules. Retrieved from [Link]
-
ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
Molecular Devices. Optimizing the labeling of proteins. Retrieved from [Link]
-
A. Wakankar, et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. MAbs. Retrieved from [Link]
-
M. E. Mease, et al. (1984). Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. Analytical Biochemistry. Retrieved from [Link]
-
ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine. Retrieved from [Link]
-
A. S. Pokhrel, et al. (2023). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Journal of Immunological Methods. Retrieved from [Link]
-
ResearchGate. Effect of labelling ratio on the photophysics of fluorescein isothyocyanate (FITC) conjugated to bovine serum albumin. Retrieved from [Link]
-
T. H. The & T. E. Feltkamp. (1970). Conjugation of fluorescein isothiocyanate to antibodies. II. A reproducible method. Immunology. Retrieved from [Link]
-
FluoroFinder. Antibody Conjugation Techniques. Retrieved from [Link]
-
PubChem. 2-Bromo-4-fluorothioanisole. Retrieved from [Link]
-
PatSnap Synapse. How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]
-
ResearchGate. Troubleshooting restriction cloning [low transformation efficiency]?. Retrieved from [Link]
-
M. A. Mortada, et al. (2018). A strategy to recover a poor-quality ligase product. PLOS ONE. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Labeling Efficiency with 2-Bromo-4-fluorophenyl isothiocyanate
Welcome to the technical support guide for 2-Bromo-4-fluorophenyl isothiocyanate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for successful bioconjugation experiments. As your dedicated support scientist, my goal is to explain the causality behind experimental choices, ensuring you can overcome common hurdles and achieve reliable, reproducible results.
Understanding the Reaction: The Thiourea Bond
This compound is an amine-reactive labeling reagent. The core of its functionality lies in the isothiocyanate group (-N=C=S). This group reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable thiourea linkage.[1][2]
The efficiency of this reaction is critically dependent on the pH of the reaction buffer. The primary amine on the protein must be in its deprotonated, nucleophilic state (R-NH₂) to attack the electrophilic carbon atom of the isothiocyanate group.[3] This is why labeling reactions are typically performed at an alkaline pH, generally between 8.5 and 9.5.[4] However, at excessively high pH, the isothiocyanate group itself becomes susceptible to hydrolysis, which competes with the desired labeling reaction.[5][6]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when using this compound.
Question 1: Why is my labeling efficiency consistently low?
Low labeling efficiency is the most frequent challenge. The root cause can typically be traced to one of five key areas: reagent quality, buffer composition, reaction conditions, protein characteristics, or purification.
Answer: To diagnose the issue, let's systematically evaluate each potential cause.
1. Reagent Integrity & Handling:
-
Hydrolysis: Isothiocyanates are moisture-sensitive.[7] Improper storage or repeated exposure to atmospheric moisture can lead to hydrolysis, rendering the reagent inactive. Always store the reagent desiccated and at the recommended temperature (typically 2-8°C).[8]
-
Solvent Quality: The reagent is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[9] Using old or non-anhydrous solvent can hydrolyze the reagent before it's even added to the reaction. Prepare fresh reagent solutions for each experiment.[1][10]
-
Purity: The purity of commercial isothiocyanates can vary, which can impact reactivity.[11]
2. Buffer & Reaction Conditions:
-
Incorrect pH: The reaction rate is highly pH-dependent.[11][12] The optimal pH for labeling primary amines is typically 8.5-9.5.[3][13] If the pH is too low (e.g., pH 7.4), the majority of primary amines will be protonated (R-NH₃⁺) and non-nucleophilic, drastically reducing the reaction rate.
-
Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your protein for the labeling reagent, leading to significantly lower efficiency.[9][14] Similarly, contaminants like sodium azide should be removed.[10] Always perform the reaction in a non-amine-containing buffer like carbonate-bicarbonate or borate.[10]
-
Protein Concentration: The concentration of the protein can influence reaction kinetics. Low protein concentrations (<1 mg/mL) may require longer incubation times or a higher molar excess of the reagent.[10][15]
3. Molar Ratio of Reagent to Protein:
-
Insufficient Reagent: An insufficient molar excess of the isothiocyanate reagent over the protein will result in a low degree of labeling (DOL). A common starting point is a 5:1 to 20:1 molar ratio of label to protein, but this often requires empirical optimization.[1]
-
Excessive Reagent: Conversely, an extremely high molar excess can lead to protein precipitation due to over-modification and increased hydrophobicity.[2][15] This can also make removal of unreacted label more difficult.
Question 2: My protein precipitates during or after the labeling reaction. What's happening?
Answer: Protein precipitation is a strong indicator that the protein's stability has been compromised. This is often due to two main factors:
-
Over-labeling (Hydrophobicity): this compound is a hydrophobic molecule. Covalently attaching too many of these molecules to the protein surface can increase its overall hydrophobicity, leading to aggregation and precipitation.[2]
-
Solution: Reduce the molar ratio of the isothiocyanate to the protein in your reaction. Perform a titration experiment to find the optimal degree of labeling that maintains protein solubility while achieving the desired functionality.[4]
-
-
Solvent Shock: The reagent is dissolved in an organic solvent (e.g., DMSO). Adding a large volume of this solvent to your aqueous protein solution can cause the protein to denature and precipitate.
-
Solution: Prepare a more concentrated stock solution of the isothiocyanate so you can add a smaller volume (ideally <5-10% of the total reaction volume) to your protein solution.[4]
-
Question 3: How can I confirm the labeling reaction worked and how do I purify the conjugate?
Answer: Post-reaction validation and purification are critical steps for any successful bioconjugation.
-
Confirmation of Labeling:
-
SDS-PAGE: While the mass change from this small molecule label may not be obvious, a successfully labeled protein might run slightly differently on an SDS-PAGE gel. If the label is fluorescent (which this specific one is not), you could visualize it under UV light.[9] A smear on the gel can sometimes indicate a variable number of labels being attached to each protein molecule.[16]
-
Mass Spectrometry: This is the most definitive method to confirm conjugation and determine the distribution of labeled species.
-
-
Purification: It is essential to remove any unreacted this compound, as it can interfere with downstream applications.
-
Gel Filtration/Size Exclusion Chromatography (SEC): This is the most common and effective method. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) to separate the larger labeled protein from the small, unreacted label molecules.[9][10]
-
Dialysis: This is another effective method, particularly for larger sample volumes. Ensure you perform extensive dialysis against an appropriate buffer with multiple buffer changes to ensure complete removal of the free label.[17]
-
Key Protocols & Data
Protocol 1: Standard Labeling of a Protein
This protocol provides a starting point for labeling a generic IgG antibody.
-
Protein Preparation:
-
Dialyze the antibody (typically 2-10 mg/mL) extensively against 0.1 M Sodium Bicarbonate Buffer, pH 9.0, at 4°C to remove any amine-containing buffers or stabilizers.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
-
Labeling Reaction:
-
Add the dissolved isothiocyanate solution to the protein solution while gently stirring. A common starting point is a 10-fold molar excess of the label to the antibody.
-
Incubate the reaction in the dark (to prevent any potential light-induced degradation) for 1-2 hours at room temperature.[1]
-
-
Purification:
-
Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column and collect the fractions. The labeled protein will elute first, followed by the smaller, unreacted label molecules.[9]
-
Monitor the fractions by measuring absorbance at 280 nm to identify the protein-containing peak.
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider storing at -20°C or -80°C, possibly in aliquots to avoid freeze-thaw cycles.[18]
-
Data Summary: Key Reaction Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 8.5 - 9.5 | Balances the need for deprotonated primary amines (R-NH₂) for reaction with the risk of isothiocyanate hydrolysis at higher pH.[3][13] |
| Buffer System | Carbonate-Bicarbonate, Borate | Must be free of primary amines (e.g., Tris, Glycine) which compete in the reaction.[9][14] |
| Molar Ratio (Label:Protein) | 5:1 to 20:1 | Highly dependent on the protein and desired DOL. Requires empirical optimization.[1] |
| Temperature | Room Temperature (20-25°C) | Provides a good balance between reaction rate and protein stability. Higher temperatures can accelerate the reaction but also risk protein denaturation.[11][12] |
| Reaction Time | 1 - 2 hours | Sufficient for the reaction to proceed to completion under optimal conditions.[1] |
| Reagent Solvent | Anhydrous DMSO or DMF | Reagent is moisture-sensitive; use high-quality, dry solvent and prepare the solution fresh.[7][10] |
Visual Workflows
Troubleshooting Logic Tree
This diagram guides you through a decision-making process to identify the source of low labeling efficiency.
Caption: A step-by-step decision tree for diagnosing low labeling efficiency.
Experimental Workflow Diagram
This diagram outlines the complete process from preparation to the final purified product.
Caption: Standard experimental workflow for protein labeling.
References
- Vertex AI Search. (n.d.). Protein labelling with FITC.
- You Do Bio. (n.d.). FITC Amine Labeling Protocol.
- Vector Labs. (n.d.). Bioconjugation Troubleshooting Guide.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- LigandTracer. (2021, September 30). Protocol - Protein labeling with FITC.
- Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.
- Singh, S., et al. (n.d.). An efficient method for FITC labelling of proteins using tandem affinity purification. NIH.
- Biology Stack Exchange. (2012, June 4). Troubleshooting bioconjugates migration in a SDS-PAGE gel?.
- Abcam. (2021, October 14). ab288089 – EZLabel Protein FITC Labeling Kit.
- The Journal of Immunology. (n.d.). Factors Affecting the Rate of Reaction of Fluorescein Isothiocyanate with Serum Proteins. Oxford Academic.
- RSC Advances. (2020, April 16). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. doi:10.1039/D0RA02934C.
- Journal of Immunological Methods. (n.d.). Conjugation of fluorescein isothiocyanate to antibodies. NIH.
- TdB Labs. (n.d.). FITC Labeling and Conjugation.
- BenchChem. (2025). Isothiocyanate Reactivity Management: A Technical Support Center.
- ResearchGate. (n.d.). e Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing.
- ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- Santa Cruz Biotechnology. (n.d.). 4-Fluorophenyl isothiocyanate.
- Sigma-Aldrich. (n.d.). 4-Fluorophenyl isothiocyanate 98% 1544-68-9.
Sources
- 1. youdobio.com [youdobio.com]
- 2. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 4-Fluorophenyl isothiocyanate 98 1544-68-9 [sigmaaldrich.com]
- 9. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 10. scrum-net.co.jp [scrum-net.co.jp]
- 11. academic.oup.com [academic.oup.com]
- 12. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. biology.stackexchange.com [biology.stackexchange.com]
- 17. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Preventing Protein Aggregation During 2-Bromo-4-fluorophenyl Isothiocyanate Labeling
Welcome to the technical support center for protein labeling. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Bromo-4-fluorophenyl isothiocyanate for protein modification. The covalent labeling of proteins with hydrophobic molecules like this compound is a powerful tool, but it can present challenges, most notably protein aggregation. This resource provides in-depth troubleshooting strategies and preventative measures to ensure the success of your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after I add this compound?
A: The phenyl ring in this compound is hydrophobic. When you attach this molecule to your protein, you are increasing the protein's surface hydrophobicity. This can disrupt the delicate balance of forces that keep your protein soluble in an aqueous buffer.[1][2][3] The newly exposed hydrophobic patches on different protein molecules can interact with each other, leading to aggregation.[4] Over-labeling is a common cause of this issue.[5]
Q2: What are the initial signs of protein aggregation?
A: The first signs of aggregation can be subtle. You might observe a faint cloudiness or opalescence in your protein solution. More advanced aggregation will be visible as precipitates.[6][7] You can also detect aggregation through techniques like dynamic light scattering (DLS) which will show an increase in particle size, or by observing a high molecular weight smear or species stuck in the wells of an SDS-PAGE gel.[7]
Q3: Is it possible to rescue my aggregated protein?
A: In most cases, aggregation driven by hydrophobic interactions is irreversible.[1] It is far more effective to prevent aggregation from occurring in the first place. Some success in resolubilizing aggregates might be achieved with strong denaturants, but refolding to the native, active state is often challenging.
Q4: How does pH influence the labeling reaction and the risk of aggregation?
A: The isothiocyanate group reacts with unprotonated primary amines, such as the N-terminus and the side chain of lysine residues.[8][9] This reaction is most efficient at an alkaline pH, typically between 8.5 and 9.5.[8][10] However, every protein has an optimal pH range for its stability.[11] If the labeling pH is far from this range, the protein may partially unfold, exposing hydrophobic regions and increasing the risk of aggregation.[1] It is a balancing act between reaction efficiency and protein stability.
In-Depth Troubleshooting Guide
Problem 1: Immediate Precipitation Upon Addition of this compound
| Probable Cause | Recommended Solution |
| High Local Concentration of Reagent | The labeling reagent is likely dissolved in an organic solvent like DMSO or DMF and is poorly soluble in aqueous buffers. Adding it too quickly can cause it to precipitate and co-precipitate your protein. Solution: Add the reagent stock solution dropwise, very slowly, to the protein solution while gently vortexing or stirring.[12] |
| Unfavorable Buffer Conditions | The buffer's pH or ionic strength may not be optimal for your protein's stability, especially in the presence of the hydrophobic labeling reagent. Solution: Perform a buffer screen to find the optimal conditions for your protein's solubility and stability.[13][14] Ensure the pH is as high as possible to facilitate the reaction without compromising protein stability. Increasing the ionic strength with 150-300 mM NaCl can sometimes help shield electrostatic interactions that may contribute to aggregation.[6][15] |
Problem 2: Gradual Onset of Cloudiness or Precipitation During the Reaction
| Probable Cause | Recommended Solution |
| Over-labeling of the Protein | Attaching too many hydrophobic this compound molecules will inevitably lead to aggregation.[5] Solution: Optimize the molar coupling ratio of the labeling reagent to the protein. Start with a lower ratio (e.g., 5:1 or 10:1) and incrementally increase it.[16][17] The goal is to achieve the desired degree of labeling without inducing aggregation. |
| Sub-optimal Reaction Temperature | While higher temperatures can increase the reaction rate, they can also decrease protein stability and promote aggregation.[6] Solution: Perform the labeling reaction at a lower temperature, such as 4°C, for a longer duration (e.g., overnight).[12] This can help to control the reaction and minimize the risk of aggregation. |
| Protein Concentration is Too High | High protein concentrations can increase the likelihood of intermolecular interactions and aggregation, especially after modification with a hydrophobic label.[6] Solution: Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[9][16] If a high final concentration is required, the labeled protein can be concentrated after purification. |
Problem 3: Aggregation Occurs After Removal of Unreacted Label
| Probable Cause | Recommended Solution |
| The Labeled Protein is Inherently Less Soluble | The final buffer composition may not be suitable for the more hydrophobic, labeled protein. Solution: Screen for a new storage buffer for the labeled protein. This may involve the addition of stabilizing excipients. |
| Inefficient Removal of Unreacted Reagent | Residual, unreacted this compound can precipitate over time, giving the appearance of protein aggregation. Solution: Ensure the purification method is adequate to remove all unreacted label. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method.[18] Dialysis is also an option but may be slower. |
Key Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Buffer Exchange: Ensure your protein is in an amine-free buffer, such as 0.1 M sodium carbonate/bicarbonate buffer at pH 8.5-9.0.[12][19] Buffers containing Tris or glycine will compete for the labeling reagent.[9]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[8][12]
-
Labeling Reaction: While gently stirring, slowly add the dissolved labeling reagent to the protein solution. Aim for a starting molar ratio of 10:1 (reagent:protein).[16]
-
Incubation: Incubate the reaction mixture in the dark for 2-8 hours at room temperature or overnight at 4°C.[12]
-
Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Purification: Remove unreacted label and exchange the buffer using a desalting column or dialysis.
Protocol 2: Screening for Optimal Buffer Conditions and Excipients
To prevent aggregation, it is crucial to identify buffer conditions and additives that stabilize your protein.
Commonly Used Stabilizing Excipients:
| Excipient Category | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glycine, Proline, Histidine | 50-500 mM | Can suppress aggregation by binding to hydrophobic patches or increasing the thermodynamic stability of the native state.[6][20][21] |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-20% (w/v) | Preferentially excluded from the protein surface, which favors the compact, native state.[21] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 | 0.01-0.1% (v/v) | Non-ionic detergents that can prevent surface-induced aggregation and shield hydrophobic patches.[6][20] |
| Salts | NaCl, KCl | 150-500 mM | Can screen electrostatic interactions that may lead to aggregation.[6][21] |
Screening Procedure:
-
Set up small-scale labeling reactions in a matrix of different buffer conditions (e.g., varying pH, salt concentration, and excipients).
-
After the labeling reaction and purification, visually inspect for any signs of precipitation.
-
Analyze the samples using techniques like DLS to assess the aggregation state and SDS-PAGE to confirm the integrity of the protein.
Visualizing the Process
The Labeling Reaction
Caption: Covalent modification of a primary amine on a protein.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting protein aggregation.
References
-
BioProcess International. (n.d.). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Retrieved from [Link]
- Chavan, V. V., & Devarajan, P. V. (2010). Use of excipients to control aggregation in peptide and protein formulations. Indian Journal of Pharmaceutical Sciences, 72(5), 541–548.
-
Pharmaceutical Technology. (2015, August 15). Excipient Selection for Protein Stabilization. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Retrieved from [Link]
-
ACS Chemical Biology. (2018). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. Retrieved from [Link]
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]
-
The Bumbling Biochemist. (2021, December 12). Lysine biochemistry & reactivity - emphasis on its charge & nucleophilic ability to form bonds. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 4). Is Lysine Positively Charged at Physiological Ph. Retrieved from [Link]
-
Nature Chemical Biology. (2017). Global profiling of lysine reactivity and ligandability in the human proteome. Retrieved from [Link]
-
YouTube. (2022, December 12). Lysine let's you link things! Lys biochemistry & reactivity inc charge, nucleophilic bond formation. Retrieved from [Link]
-
Molecules. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]
-
ResearchGate. (2022, April 7). How to purify a hydrophobic protein with His-Tag?. Retrieved from [Link]
-
Journal of Chemical Information and Modeling. (2025, August 6). Decoding Protein Stabilization: Impact on Aggregation, Solubility, and Unfolding Mechanisms. Retrieved from [Link]
-
Trends in Pharmacological Sciences. (2014). Therapeutic Protein Aggregation: Mechanisms, Design, and Control. Retrieved from [Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Journal of Biomolecular NMR. (2011). Optimization of protein samples for NMR using thermal shift assays. Retrieved from [Link]
-
Analytical Biochemistry. (2004). Detection and prevention of protein aggregation before, during, and after purification. Retrieved from [Link]
-
Leukocare. (n.d.). pH & Buffer Optimization for Protein Stability | Biologics. Retrieved from [Link]
-
Technology Networks. (2024, July 5). An Introduction to Protein Purification: Methods, Technologies and Applications. Retrieved from [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2021). Understanding the role of hydrophobic patches in protein disaggregation. Retrieved from [Link]
-
Analytical Chemistry. (2026, January 10). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2021). Protein Unfolding and Aggregation near a Hydrophobic Interface. Retrieved from [Link]
-
Patsnap. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
-
Oxford Academic. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
ResearchGate. (2013, February 24). Troubleshooting protein purification?. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative Importance of Hydrophobicity, Net Charge, and Secondary Structure Propensities in Protein Aggregation. Retrieved from [Link]
-
ResearchGate. (2014, September 3). How can I prevent protein aggregation?. Retrieved from [Link]
-
Green Chemistry. (2015). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Retrieved from [Link]
-
Bhattacharya, B. (n.d.). Protein labelling with FITC. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1027513-65-0,2-BROMO-5-FLUOROPHENYL ISOTHIOCYANATE. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]
Sources
- 1. Therapeutic Protein Aggregation: Mechanisms, Design, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Unfolding and Aggregation near a Hydrophobic Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the role of hydrophobic patches in protein disaggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. leukocare.com [leukocare.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utsouthwestern.edu [utsouthwestern.edu]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. abcam.co.jp [abcam.co.jp]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. scispace.com [scispace.com]
- 21. pharmtech.com [pharmtech.com]
side reactions of 2-Bromo-4-fluorophenyl isothiocyanate in aqueous buffers
Welcome to the technical support center for 2-bromo-4-fluorophenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful use of this reagent in your experiments. Here, we will delve into the specific challenges you might encounter when working with this compound in aqueous buffers and provide solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in bioconjugation?
The isothiocyanate group (-N=C=S) of this compound is a reactive electrophile. The central carbon atom is highly susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reaction forms a stable thiourea bond, covalently linking the molecule to the protein.[1][2] The electron-withdrawing effects of the bromo and fluoro substituents on the phenyl ring increase the electrophilicity of the isothiocyanate carbon, likely enhancing its reactivity compared to unsubstituted phenyl isothiocyanate.
Q2: What is the recommended solvent and storage for this compound?
Due to its susceptibility to hydrolysis, this compound should be stored in a cool, dry, and dark place. It is typically supplied as a solid and should be dissolved in an anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to prepare a stock solution.[1][3] It is crucial to use high-quality, anhydrous solvents to prevent degradation of the reagent. Stock solutions should be prepared fresh for each experiment as the isothiocyanate group has limited stability in solution, especially in the presence of trace amounts of water.[1][4]
Q3: Which aqueous buffers are compatible with this compound?
The choice of buffer is critical for a successful conjugation reaction. Amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible as they contain primary amines that will compete with the target protein for reaction with the isothiocyanate.[3] Buffers containing other nucleophiles, like thiols, should also be avoided.
Recommended buffers include:
-
Sodium carbonate-bicarbonate buffer (0.1 M, pH 9.0-9.5)
-
Borate buffer (50 mM, pH 9.0)[5]
It is advisable to prepare buffers fresh just before use.
Q4: How does pH affect the conjugation reaction?
The pH of the reaction buffer is a critical parameter that dictates the efficiency and selectivity of the conjugation. The reaction with primary amines is favored at an alkaline pH, typically between 8.5 and 9.5.[5] At this pH, the amine groups are predominantly in their deprotonated, nucleophilic state. At lower pH values, the amine groups are protonated (-NH3+), rendering them non-nucleophilic and significantly reducing the reaction rate.
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
Possible Causes:
-
Incorrect pH: The reaction pH is too low, leading to protonation of the target amine groups on the protein.
-
Presence of Competing Nucleophiles: The buffer or sample contains primary amines (e.g., Tris, glycine, ammonium salts) or other nucleophiles that are reacting with the isothiocyanate.[3]
-
Hydrolysis of the Reagent: The this compound has degraded due to exposure to moisture. This can happen if the reagent was not stored properly or if the stock solution was not prepared in an anhydrous solvent.[6][7]
-
Insufficient Reagent Concentration: The molar ratio of the isothiocyanate to the protein is too low.
Solutions:
-
Verify Buffer pH: Ensure the reaction buffer is within the optimal pH range of 9.0-9.5.
-
Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., sodium carbonate-bicarbonate or borate) using dialysis or a desalting column.[3]
-
Use Fresh Reagent and Anhydrous Solvent: Always prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.[1]
-
Optimize Molar Ratio: Increase the molar excess of the isothiocyanate reagent relative to the protein. A typical starting point is a 10- to 20-fold molar excess.
Problem 2: Protein Precipitation During or After the Reaction
Possible Causes:
-
Over-labeling: A high degree of conjugation can alter the protein's solubility, leading to aggregation and precipitation. This is particularly a risk with hydrophobic labels like this compound.[8]
-
Solvent Shock: Adding a large volume of the organic solvent (DMSO or DMF) containing the isothiocyanate to the aqueous protein solution can cause the protein to precipitate.
Solutions:
-
Reduce Molar Ratio: Decrease the molar excess of the isothiocyanate reagent to reduce the degree of labeling.
-
Control Reaction Time: Shorten the incubation time of the reaction.
-
Slow Addition of Reagent: Add the isothiocyanate stock solution to the protein solution slowly and in small aliquots while gently stirring.[3]
-
Optimize Protein Concentration: Ensure the protein concentration is appropriate. Very high concentrations can be more prone to precipitation.
Problem 3: Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Possible Causes:
-
Hydrolysis Product: A significant peak may correspond to the amine product formed from the hydrolysis of this compound in the aqueous buffer. The hydrolysis proceeds through an unstable thiocarbamic acid intermediate.[6]
-
Reaction with Buffer Components: If an incompatible buffer was used, you might be observing adducts of the isothiocyanate with buffer molecules.
-
Multiple Labeling Sites: Heterogeneity in the labeled product, with different numbers of the isothiocyanate molecules attached to the protein, can result in multiple peaks.
Solutions:
-
Run a Control Reaction: Incubate the this compound in the reaction buffer without the protein to identify peaks corresponding to hydrolysis or buffer adducts.
-
Purify the Conjugate: Use gel filtration or dialysis to remove unreacted isothiocyanate and its side products from the final conjugate.[3]
-
Optimize Reaction Conditions for Uniform Labeling: To minimize heterogeneity, consider using a lower molar excess of the isothiocyanate and a shorter reaction time.
Experimental Protocols & Data
Table 1: Recommended Buffer Systems for Isothiocyanate Conjugation
| Buffer System | Concentration | pH | Incompatible Components to Avoid |
| Sodium Carbonate-Bicarbonate | 0.1 M | 9.0-9.5 | Tris, Glycine, Ammonium Salts, Sodium Azide, Thiols |
| Borate | 50 mM | 9.0 | Tris, Glycine, Ammonium Salts, Sodium Azide, Thiols |
Protocol for Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein in a recommended amine-free buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0) at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer, perform buffer exchange.
-
-
Preparation of Isothiocyanate Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the isothiocyanate stock solution for a 10- to 20-fold molar excess.
-
While gently stirring the protein solution, add the isothiocyanate stock solution slowly in small aliquots.
-
Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.
-
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding an amine-containing compound like hydroxylamine or Tris to a final concentration of 50-100 mM to quench any unreacted isothiocyanate.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and its byproducts by gel filtration using a column equilibrated with your desired storage buffer (e.g., PBS).
-
Determining the Degree of Labeling (DOL)
The DOL, which is the average number of isothiocyanate molecules conjugated per protein molecule, can be determined spectrophotometrically.[1]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum (λmax) of the 2-bromo-4-fluorophenyl group (this will need to be determined empirically, but will be in the UV range).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
Calculate the concentration of the conjugated label using its molar extinction coefficient at its λmax.
-
The DOL is the molar ratio of the label to the protein.
Visualizing Reaction Pathways
Caption: Hydrolysis pathway of this compound.
Caption: Conjugation of this compound to a protein.
References
-
Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. Retrieved from [Link]
-
Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. Retrieved from [Link]
-
Sartori, G., & Kenley, R. A. (1982). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1339-1343. Retrieved from [Link]
-
TdB Labs. (n.d.). FITC Labeling and Conjugation. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
-
Il'ichev, Y. V., & Simon, J. D. (1999). On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. Acta Chemica Scandinavica, 10, 101-109. Retrieved from [Link]
-
Antanasijevic, T., Jackson, M. V., & Ornatowski, W. (2016). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Analytical and Bioanalytical Chemistry, 408(25), 7015-7025. Retrieved from [Link]
-
Stein, H., & Strobaugh, A. D. (1966). Chemical characterization of fluorescein isothiocyanate-protein conjugates. Biochimica et Biophysica Acta (BBA) - General Subjects, 124(1), 166-175. Retrieved from [Link]
-
Imre, T., Gömöry, Á., Lee, M. T. W., Hegedűs, K., Ábrányi-Balogh, P., Chudasama, V., & Keserű, G. M. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Chemical Biology, 1(3), 195-200. Retrieved from [Link]
-
Shapiro, A. B. (2022, February 21). Why is my protein labelling not working?. ResearchGate. Retrieved from [Link]
-
Imre, T., Gömöry, Á., Lee, M. T. W., Hegedűs, K., Ábrányi-Balogh, P., Chudasama, V., & Keserű, G. M. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Chemical Biology, 1(3), 195-200. Retrieved from [Link]
-
Nakamura, T., Masutani, H., & Yodoi, J. (2011). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 286(49), 42169-42177. Retrieved from [Link]
-
Conaway, C. C., Wang, C. X., Pittman, B., Yang, Y. M., Schwartz, J. E., Tian, D., ... & Hecht, S. S. (2005). Proteins as binding targets of isothiocyanates in cancer prevention. Journal of Nutrition, 135(12), 2998S-3002S. Retrieved from [Link]
-
Zhang, C., & Liu, W. R. (2023). Advancing Protein Therapeutics through Proximity-Induced Chemistry. Accounts of Chemical Research, 56(12), 1501-1513. Retrieved from [Link]
-
Spezia, R., & Vuilleumier, R. (2015). Structure, Stability and Electronic Properties of DMSO and DMF clusters containing Th(4.). ResearchGate. Retrieved from [Link]
-
Zhang, Y., & Li, J. (2022). DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. Molecules, 27(19), 6296. Retrieved from [Link]
-
Al-Ostoot, F. H., & Gümüş, Z. P. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(8), e21774. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorophenyl isothiocyanate. Retrieved from [Link]
Sources
- 1. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 2. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Isothiocyanate [medbox.iiab.me]
- 8. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
Technical Support Center: Understanding the Hydrolysis of 2-Bromo-4-fluorophenyl Isothiocyanate
Welcome to the technical support center for 2-Bromo-4-fluorophenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the critical factor of pH on the hydrolysis rate of this compound, offering both theoretical understanding and practical, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound with the molecular formula C7H3BrFNS.[1] It belongs to the isothiocyanate class of compounds, which are well-known for their reactivity and biological activity. This particular isothiocyanate, with its bromine and fluorine substitutions on the phenyl ring, is primarily used in organic synthesis to introduce the isothiocyanate functional group into molecules.[1] In the pharmaceutical and agrochemical industries, it serves as a building block for creating novel compounds with potential therapeutic or pesticidal properties.[1]
Q2: How stable is this compound in aqueous solutions?
Like most isothiocyanates, this compound is susceptible to hydrolysis in aqueous media.[2][3] The stability of isothiocyanates is significantly influenced by pH.[4][5] Generally, isothiocyanates are most stable at a neutral pH of around 7.0.[4] Both acidic and basic conditions can promote degradation.[4][6] It is also important to note that temperature can accelerate hydrolysis.[7]
Q3: What are the expected hydrolysis products of this compound?
Under acidic conditions, the hydrolysis of aryl isothiocyanates typically leads to the formation of the corresponding amine, in this case, 2-Bromo-4-fluoroaniline, after the decomposition of an intermediate thiocarbamic acid.[8] In alkaline conditions, the reaction mechanism can be more complex, potentially leading to the formation of thioureas or other degradation products.[6]
Q4: What factors other than pH can affect the stability of my this compound experiment?
Besides pH, several other factors can impact the stability of this compound:
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.[7]
-
Buffer Composition: Certain buffer components can react with isothiocyanates, accelerating their degradation.[2] It is crucial to select a non-nucleophilic buffer system for your experiments.
-
Presence of Nucleophiles: Isothiocyanates are electrophilic and will react with nucleophiles other than water. The presence of primary or secondary amines, or thiols in your reaction mixture can lead to the formation of thioureas or dithiocarbamates, respectively.
Troubleshooting Guide
Issue: I am observing rapid loss of my this compound in solution, even at neutral pH. What could be the cause?
-
Underlying Cause: While neutral pH is generally optimal for isothiocyanate stability, certain buffer species can act as nucleophiles and attack the isothiocyanate, leading to its degradation.[2] For instance, buffers containing primary or secondary amine groups (e.g., Tris) can react to form thioureas.
-
Solution:
-
Buffer Selection: Switch to a non-nucleophilic buffer system such as phosphate-buffered saline (PBS) or a citrate-phosphate buffer.[2]
-
Concentration Effects: The rate of degradation in buffers can be concentration-dependent.[2] Try performing your experiment in deionized water as a control to assess the intrinsic stability of the isothiocyanate under your experimental conditions.[2]
-
Temperature Control: Ensure your experiments are conducted at a controlled and documented temperature, as elevated temperatures will accelerate hydrolysis.[7]
-
Issue: My analytical results show multiple unexpected peaks when analyzing my reaction mixture. What are they?
-
Underlying Cause: The appearance of multiple peaks likely indicates the formation of various degradation products. The electrophilic nature of the isothiocyanate group makes it susceptible to reaction with various nucleophiles that may be present in your sample matrix.[9]
-
Solution:
-
Product Identification: Utilize mass spectrometry (LC-MS or GC-MS) to identify the mass of the unexpected peaks. This will help in elucidating their structures. Common adducts include those with buffer components, solvents, or other reagents in your mixture.
-
Reaction Quenching: If you are taking time-point samples for analysis, ensure you are effectively quenching the reaction to prevent further degradation during sample preparation and analysis. This can be achieved by rapid freezing or by derivatization.
-
Derivatization: For quantitative analysis, consider derivatizing the isothiocyanate with a reagent like N-acetyl-L-cysteine or 1,2-benzenedithiol.[10][11] This creates a stable product that is easier to quantify and can help to distinguish the parent isothiocyanate from its degradation products.[11]
-
Experimental Protocols
Protocol 1: Determination of Hydrolysis Rate of this compound at Different pH
This protocol outlines a general method for determining the hydrolysis rate of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions at various pH values (e.g., pH 4, 7, and 9). Use non-nucleophilic buffers like citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in acetonitrile.
-
Reaction Initiation: In separate vials, add a small aliquot of the stock solution to each of the buffer solutions pre-equilibrated at the desired temperature (e.g., 25°C). The final concentration of the isothiocyanate should be suitable for HPLC analysis, and the percentage of acetonitrile should be kept low to minimize its effect on the reaction.
-
Time-Point Sampling: At regular intervals, withdraw an aliquot from each reaction vial.
-
Sample Quenching & Preparation: Immediately quench the reaction by diluting the aliquot in a mixture of acetonitrile and water (e.g., 50:50) to stop further hydrolysis.
-
HPLC Analysis: Inject the prepared samples onto the HPLC system. Use a suitable mobile phase gradient (e.g., water and acetonitrile) to achieve good separation of the parent isothiocyanate from its degradation products. Monitor the elution profile using a UV detector at a wavelength where the isothiocyanate has strong absorbance.
-
Data Analysis: Plot the peak area of the this compound against time for each pH value. The rate of hydrolysis can be determined from the slope of this plot.
Data Presentation
Table 1: Expected Trend of Hydrolysis Rate of this compound at Different pH Values
| pH Condition | Expected Relative Hydrolysis Rate | Primary Hydrolysis Mechanism |
| Acidic (pH < 7) | Moderate to High | Acid-catalyzed addition of water to the N=C bond.[8] |
| Neutral (pH ≈ 7) | Low | Slow, uncatalyzed hydrolysis.[4] |
| Basic (pH > 7) | High | Hydroxide ion-mediated nucleophilic attack on the isothiocyanate carbon.[6] |
Visualizations
Sources
- 1. Cas 1027513-65-0,2-BROMO-5-FLUOROPHENYL ISOTHIOCYANATE | lookchem [lookchem.com]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Isothiocyanate Reactions
Introduction
Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic and medicinal chemistry: the removal of unreacted electrophilic isothiocyanates, specifically 2-Bromo-4-fluorophenyl isothiocyanate, from your reaction mixture. The isothiocyanate functional group is highly reactive towards nucleophiles, making it a valuable synthon for creating thiourea, thioamide, and other heterocyclic structures. However, this same reactivity can complicate purification when it is used in excess or when a reaction does not go to completion.
This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to adapt and troubleshoot your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My TLC plate shows a significant amount of starting isothiocyanate remaining after reacting it with a primary amine. What is the first step I should take?
Answer: The first and most straightforward approach is to convert the unreacted this compound into a derivative that has significantly different physical properties from your desired product. The reaction of an isothiocyanate with an amine to form a thiourea is typically fast and high-yielding.[1][2][3] By adding a simple, inexpensive amine to your reaction mixture, you can "quench" the excess isothiocyanate.
-
Why this works: The resulting thiourea derivative is generally a more polar, often solid, compound compared to the starting aryl isothiocyanate. This change in polarity and potential for crystallization makes subsequent separation by chromatography or filtration much easier.
-
Recommended Action: Add a simple primary or secondary amine (e.g., benzylamine, aniline, or even ammonia) to the reaction mixture post-reaction. Monitor the disappearance of the starting isothiocyanate spot on your TLC plate.
Question 2: I've quenched the excess isothiocyanate, but now I have a new thiourea byproduct that is difficult to separate from my desired product. What are my options?
Answer: This is a common issue if the polarity of your desired product is too similar to the quenched thiourea byproduct. In this case, a more strategic choice of quenching agent or purification method is necessary. Consider using a scavenger resin.
-
What are Scavenger Resins? These are solid-supported reagents, often polymer beads, that have a functional group designed to react with and "scavenge" specific types of molecules from a solution.[4][5] For an electrophile like an isothiocyanate, a resin with a nucleophilic functional group (e.g., an amino group, creating a bound thiourea) is ideal.
-
Why this is effective: After the scavenger resin reacts with the excess isothiocyanate, it can be simply filtered off from the reaction mixture. This often provides a much cleaner crude product, simplifying or even eliminating the need for column chromatography. This method is a cornerstone of modern high-throughput and medicinal chemistry for its efficiency.
-
Recommended Action: See Protocol 2 for a detailed workflow on using amine-functionalized scavenger resins.
Question 3: Can I use liquid-liquid extraction to remove the unreacted this compound?
Answer: Liquid-liquid extraction can be effective, but its success is highly dependent on the relative solubilities of your product and the starting isothiocyanate in the chosen solvent systems.[6][7][8][9]
-
Principle of Operation: this compound, being a relatively non-polar aryl halide, will have high solubility in organic solvents like dichloromethane (DCM), ethyl acetate, or hexanes.[9] If your desired product has significantly more polar functional groups (e.g., hydroxyls, carboxylic acids, or multiple amides), you might be able to perform an extraction where the product preferentially stays in a more polar solvent layer or an aqueous layer (if it's a salt), while the unreacted isothiocyanate is washed away with a non-polar organic solvent.
-
Troubleshooting: This method is often insufficient on its own for achieving high purity, as there is usually some degree of solubility of all components in both phases. It is best used as a preliminary purification step before chromatography or crystallization.
Question 4: My product is thermally stable. Is distillation a viable option?
Answer: Distillation is a possibility but is generally not the preferred method for this specific compound unless performed on a large, industrial scale. The predicted boiling point of a similar compound, 2-bromophenyl isothiocyanate, is 257 °C at atmospheric pressure.[10] this compound is expected to have a similarly high boiling point.[11]
-
Requirements: You would need to use high-vacuum distillation to lower the boiling point to a manageable temperature and prevent thermal degradation.
-
Limitations: This technique is not suitable for non-volatile or thermally sensitive products. It also requires specialized equipment and may not be practical for the small scales typical in research and drug discovery labs. Purification via post-treatment and vacuum distillation is more common in industrial production settings.[12][13]
Purification Protocols & Methodologies
Protocol 1: Quenching and Chromatographic Purification
This protocol is the most common and widely applicable method for lab-scale synthesis. It involves converting the excess isothiocyanate into a thiourea, followed by standard silica gel chromatography.
Step-by-Step Methodology:
-
Reaction Monitoring: Once your primary reaction is complete as monitored by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Quenching: Add a simple, highly reactive amine (e.g., 1.5 equivalents relative to the excess isothiocyanate) such as benzylamine. Stir the mixture for 30-60 minutes at room temperature.
-
Confirmation of Quench: Run a new TLC to confirm the complete disappearance of the this compound spot. You should see a new, more polar spot corresponding to the newly formed thiourea.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Chromatography: Purify the resulting crude residue using silica gel column chromatography. The less polar desired product should elute before the more polar thiourea byproduct. Choose an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) based on the polarity of your product.
Diagram of Quenching and Chromatography Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Scavenger resins [rapp-polymere.com]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Extraction of Isothiocyanate from Radish Sprout [spkx.net.cn]
- 10. 2-Bromophenyl isothiocyanate 98 13037-60-0 [sigmaaldrich.com]
- 11. Cas 1027513-65-0,2-BROMO-5-FLUOROPHENYL ISOTHIOCYANATE | lookchem [lookchem.com]
- 12. WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production - Google Patents [patents.google.com]
- 13. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
impact of bromo and fluoro groups on 2-Bromo-4-fluorophenyl isothiocyanate reactivity
Welcome to the technical support center for 2-Bromo-4-fluorophenyl isothiocyanate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent. Here, we provide in-depth answers to frequently asked questions, troubleshoot common experimental challenges, and offer detailed protocols to help you harness the unique reactivity profile of this compound, which is shaped by the electronic interplay of its bromo and fluoro substituents.
Frequently Asked Questions (FAQs)
Q1: What makes the isothiocyanate group on this compound reactive?
The reactivity of the isothiocyanate (–N=C=S) group is primarily dictated by the electrophilicity of its central carbon atom. This carbon is susceptible to attack by nucleophiles, such as primary amines or thiols, initiating the formation of thioureas or dithiocarbamates, respectively.[1] The presence of electron-withdrawing groups on the phenyl ring enhances this electrophilicity, thereby increasing the reaction rate.[1]
Q2: How do the bromo and fluoro groups specifically influence the reactivity of the isothiocyanate?
Both bromine and fluorine are highly electronegative atoms and exert a strong electron-withdrawing inductive effect (-I effect).[2][3][4] This effect pulls electron density away from the aromatic ring and, consequently, from the isothiocyanate group. This withdrawal of electron density makes the central carbon of the isothiocyanate more electron-deficient (more electrophilic) and thus more reactive towards nucleophiles compared to an unsubstituted phenyl isothiocyanate.
While halogens can also donate electron density back to the ring via a resonance (+M or +R effect) due to their lone pairs, the inductive effect is dominant for halogens.[2][4] Therefore, the net electronic effect is electron withdrawal, leading to an "activated" isothiocyanate group.
Q3: Which position is more influential, the bromine at position 2 (ortho) or the fluorine at position 4 (para)?
The inductive effect is distance-dependent, weakening as the distance from the functional group increases.[3]
-
Bromine (ortho): Being in the ortho position, the bromo group exerts a strong inductive pull due to its proximity to the isothiocyanate's point of attachment. It can also exert steric hindrance, which may influence the approach of bulky nucleophiles.
-
Fluorine (para): Fluorine is the most electronegative element and exerts a very strong inductive effect.[3] Although it is further away in the para position, its powerful -I effect significantly contributes to the activation of the ring. The para-fluoro substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.[5]
The combined electron-withdrawing effects of both halogens make this compound a highly reactive labeling and conjugation agent.
Q4: What is the primary application of this compound in research and drug development?
Due to its enhanced reactivity, this compound is an excellent reagent for bioconjugation—the process of linking molecules to biomolecules like proteins or peptides. It readily reacts with primary amine groups (e.g., the N-terminus of a protein or the side chain of lysine residues) to form stable thiourea linkages.[6][7][8] Its unique halogenation pattern also makes it a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents and agrochemicals.[5][9][10]
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Hydrolysis of Isothiocyanate: The reagent is moisture-sensitive and can hydrolyze to an unreactive amine.[11][12][13] 2. Incorrect pH: The reaction with amines is highly pH-dependent. The amine nucleophile must be deprotonated to be reactive.[1][14] 3. Low Reagent Concentration: Insufficient concentration of either the isothiocyanate or the target molecule. | 1. Use anhydrous solvents (e.g., DMSO, DMF) for stock solutions.[14] Minimize exposure to atmospheric moisture. Store the reagent in a desiccator. 2. For reactions with primary amines (e.g., protein lysine residues), maintain a pH between 8.5 and 9.5.[14][15] Use a stable buffer like sodium bicarbonate or borate. 3. Increase the molar excess of the isothiocyanate reagent relative to the target molecule. A 10- to 20-fold excess is a common starting point for protein labeling.[16] |
| Poor Solubility of Reagent | The compound is hydrophobic and has limited solubility in aqueous buffers.[8] | Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF first.[14] Add this stock solution dropwise to the aqueous reaction buffer containing your target molecule, ensuring the final organic solvent concentration is low (typically <5-10%) to avoid protein denaturation. |
| Non-specific Binding or Precipitation | 1. High Reagent Concentration: Excessive amounts of the hydrophobic isothiocyanate can lead to aggregation and precipitation of the labeled protein.[8] 2. Reaction Time Too Long: Prolonged reaction times can sometimes lead to side reactions or denaturation. | 1. Perform a titration experiment to determine the optimal molar ratio of isothiocyanate to your target molecule.[16] 2. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry) and stop the reaction once the desired degree of labeling is achieved. Typical reaction times are 1-4 hours at room temperature. |
| Difficulty Purifying the Final Product | Unreacted isothiocyanate and its hydrolysis byproducts can contaminate the final conjugate. | 1. Size Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) to separate the labeled protein (high molecular weight) from small molecule impurities.[16] 2. Dialysis: Dialyze the reaction mixture against an appropriate buffer to remove unreacted reagents. |
Experimental Protocols & Visualizations
Understanding the Electronic Effects
The reactivity of this compound is a direct result of the electron-withdrawing nature of the halogen substituents. This can be visualized as follows:
Caption: Inductive electron withdrawal (-I) by Br and F enhances the electrophilicity of the isothiocyanate carbon.
Protocol: Conjugation of this compound to a Model Amine (e.g., Bovine Serum Albumin)
This protocol outlines a general procedure for labeling a protein with this compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 9.0
-
Purification: Desalting column (e.g., PD-10) equilibrated with Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Protein Solution: Dissolve BSA in the Reaction Buffer to a final concentration of 2-5 mg/mL. Ensure any amine-containing buffers (like Tris) have been removed by dialysis or buffer exchange.[16]
-
Prepare Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mg/mL stock solution.
-
Initiate Conjugation: While gently vortexing the protein solution, add a 20-fold molar excess of the isothiocyanate stock solution. Add the reagent dropwise to prevent precipitation.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring, protected from light.
-
Purify the Conjugate: Load the reaction mixture onto the pre-equilibrated desalting column. Elute with PBS, pH 7.4, and collect the fractions containing the protein, which will elute first. The unreacted isothiocyanate and byproducts will be retained on the column and elute later.
-
Characterization: Confirm successful conjugation and determine the degree of labeling using UV-Vis spectroscopy and/or mass spectrometry. The formation of the thiourea product can be monitored by the appearance of a new chromophore.
Experimental Workflow Diagram
Caption: Standard workflow for protein conjugation with this compound.
References
Please note that this guide is for research purposes only and is not intended for diagnostic or therapeutic use.
Sources
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 9. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 13. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drmr.com [drmr.com]
Technical Support Center: Stability of Thiourea Linkages from 2-Bromo-4-fluorophenyl Isothiocyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of thiourea linkages formed from 2-Bromo-4-fluorophenyl isothiocyanate. Understanding the stability of this covalent bond is critical for the successful development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics.
Section 1: Understanding the Thiourea Linkage
The reaction between an isothiocyanate and a primary or secondary amine yields a thiourea linkage.[1][2] This reaction is widely used in bioconjugation due to its high efficiency and selectivity under mild conditions.[3] The resulting thiourea moiety is a robust covalent bond, but its stability can be influenced by various factors throughout the lifecycle of a molecule, from synthesis and purification to storage and in vivo application.
The this compound reagent is of particular interest due to the unique electronic properties conferred by the bromo and fluoro substituents. These electron-withdrawing groups can influence the reactivity of the isothiocyanate and the stability of the resulting thiourea linkage.
Mechanism of Thiourea Formation
The formation of a thiourea linkage proceeds through a nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate.
Caption: Formation of a thiourea linkage.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of thiourea linkages derived from this compound.
Q1: Under what pH conditions is the thiourea linkage generally stable?
The thiourea linkage is generally stable under neutral and mildly acidic conditions. However, strong acidic or basic conditions can lead to hydrolysis. The rate of hydrolysis is dependent on both pH and temperature. For instance, studies on related ester linkages show accelerated degradation in more basic environments.[4] While thioureas are more robust than esters, extreme pH should be avoided during purification and formulation to prevent cleavage. It is advisable to maintain the pH between 4 and 8 for optimal stability.
Q2: How do oxidizing and reducing agents affect the stability of the thiourea linkage?
Thioureas are susceptible to oxidation, which can lead to various products, including ureas and sulfonic acids.[5] Strong oxidizing agents should be avoided. The sulfur atom in the thiourea linkage is the primary site of oxidation.[5] Conversely, thioureas themselves can act as reducing agents in certain contexts, particularly in the presence of metal catalysts and hydroperoxides.[6] While generally stable to common reducing agents used in protein chemistry (e.g., TCEP, DTT), prolonged exposure or harsh conditions could potentially lead to degradation.
Q3: What is the expected thermal stability of a thiourea linkage from this compound?
Thiourea linkages are generally thermally stable. However, elevated temperatures, especially in combination with non-optimal pH, can accelerate degradation.[7] For long-term storage of bioconjugates, it is recommended to store them at low temperatures (e.g., -20°C or -80°C) in a buffered solution at a neutral pH. Short-term experiments at ambient temperature are generally acceptable, but prolonged incubation at 37°C or higher may lead to measurable degradation over time.
Q4: Are there any known issues with the in vivo stability of thiourea linkages?
Recent studies have raised questions about the in vivo stability of thiourea bonds in certain molecular contexts, suggesting potential degradation.[3] The metabolic fate of the thiourea linkage can be complex and may involve enzymatic cleavage. The specific substituents on the aromatic ring of the isothiocyanate, such as the bromo and fluoro groups in this compound, can influence this stability. Therefore, it is crucial to empirically determine the in vivo stability of your specific conjugate.
Section 3: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments involving thiourea linkages from this compound.
Issue 1: Low or No Product Formation During Conjugation
If you are observing low yields of your desired thiourea-linked product, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution | Rationale |
| Degradation of Isothiocyanate | Use freshly opened or purified this compound. Store it in a cool, dark, and dry environment. | Isothiocyanates can be sensitive to moisture and light, leading to decomposition and reduced reactivity.[1] |
| Low Nucleophilicity of the Amine | Increase the reaction pH to slightly basic conditions (pH 8.0-8.5). Be cautious not to exceed pH 9, as this can promote isothiocyanate hydrolysis. | A higher pH will deprotonate the amine, increasing its nucleophilicity and reaction rate with the isothiocyanate.[8] |
| Steric Hindrance | Increase the reaction temperature (e.g., to 37°C) or prolong the reaction time. | Increased thermal energy can help overcome the activation energy barrier for sterically hindered reactants.[1] |
| Incorrect Stoichiometry | Ensure an appropriate molar excess of one reactant (typically the smaller molecule) to drive the reaction to completion. | Le Chatelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products. |
Issue 2: Product Instability Observed During Purification or Storage
If your purified conjugate shows signs of degradation, such as the appearance of new peaks in HPLC or LC-MS analysis, consider the following.
| Potential Cause | Recommended Solution | Rationale |
| Harsh Purification Conditions | Use purification buffers with a pH between 6.0 and 7.5. Avoid strong acids or bases in all steps. | The thiourea linkage can be susceptible to hydrolysis under extreme pH conditions. |
| Oxidation | Degas all buffers and consider adding a small amount of an antioxidant like EDTA if metal-catalyzed oxidation is suspected. | The sulfur atom in the thiourea is prone to oxidation, which can be catalyzed by trace metal ions.[5] |
| Photodegradation | Protect your sample from light during all steps of the experiment and storage. | Aromatic compounds can be susceptible to photodegradation, and the thiourea linkage itself may have some light sensitivity. |
| Inappropriate Storage Conditions | Store the final product at -20°C or -80°C in a cryoprotectant-containing buffer if necessary. Avoid repeated freeze-thaw cycles. | Low temperatures significantly slow down chemical degradation processes. |
Troubleshooting Workflow: Investigating Product Instability
Caption: Troubleshooting workflow for product instability.
Section 4: Experimental Protocols
This section provides detailed methodologies for assessing the stability of thiourea linkages.
Protocol 1: pH Stability Assessment
This protocol outlines a method to evaluate the stability of a thiourea-linked conjugate at different pH values.
Materials:
-
Thiourea-linked conjugate stock solution (in a neutral buffer, e.g., PBS pH 7.4)
-
A series of buffers with varying pH (e.g., pH 3, 5, 7, 9, 11)
-
HPLC or LC-MS system with a suitable column (e.g., C18)[9][10][11]
-
Incubator or water bath set to 37°C
Procedure:
-
Dilute the stock solution of the thiourea-linked conjugate into each of the different pH buffers to a final concentration suitable for analysis (e.g., 1 mg/mL).
-
Immediately inject a sample of each pH solution into the HPLC or LC-MS system to obtain a t=0 time point.
-
Incubate all samples at 37°C.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze by HPLC or LC-MS.[9]
-
Monitor the peak area of the intact conjugate over time. A decrease in the peak area and the appearance of new peaks indicate degradation.[9]
-
Plot the percentage of intact conjugate remaining versus time for each pH condition to determine the stability profile.
Protocol 2: Oxidative Stability Assessment
This protocol is designed to test the stability of the thiourea linkage in the presence of an oxidizing agent.
Materials:
-
Thiourea-linked conjugate stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
HPLC or LC-MS system
Procedure:
-
Prepare a solution of the thiourea-linked conjugate in PBS at a known concentration.
-
Prepare a similar solution containing a specific concentration of H₂O₂ (e.g., 0.01%, 0.1%). A control sample without H₂O₂ should also be prepared.
-
Incubate the samples at room temperature, protected from light.
-
Analyze the samples by HPLC or LC-MS at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Compare the chromatograms of the H₂O₂-treated samples to the control to assess the extent of degradation.
Analytical Methods for Stability Monitoring
The stability of the thiourea linkage can be effectively monitored using the following analytical techniques.
| Technique | Application | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Quantifying the intact conjugate and detecting degradation products.[9] | Peak area of the parent compound, appearance of new peaks, retention time shifts.[9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identifying the mass of the intact conjugate and characterizing the structure of degradation products.[12][13] | Mass-to-charge ratio (m/z) of the parent ion and fragment ions.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterizing the chemical structure of the thiourea linkage and its degradation products.[14][15][16] | Chemical shifts of protons and carbons adjacent to the thiourea group.[15][16] |
References
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Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. bioRxiv. [Link]
-
Ethylenebis(dithiocarbamates) and ethylenethiourea – Determination of ethylenethiourea in urine by LC‑MS/MS. Publisso. [Link]
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Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. [Link]
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Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials. PMC - NIH. [Link]
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Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media. UBC Library Open Collections - The University of British Columbia. [Link]
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(PDF) Oxidation of Thiourea and Substituted Thioureas. ResearchGate. [Link]
-
Development and validation of ethylenethiourea determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS. PubMed. [Link]
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Stability of the isolated thiourea S‐oxides (a) and their suggested... ResearchGate. [Link]
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[Determination of Thiourea Dioxide in Lotus Seed Paste Fillings by Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry]. PubMed. [Link]
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Thiourea. SpectraBase. [Link]
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1 H-NMR spectra of the thiourea derivatives. ResearchGate. [Link]
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Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. PMC - NIH. [Link]
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Recent Developments in the Chemistry of Thiourea Oxides. ResearchGate. [Link]
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Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry. [Link]
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Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. PMC - NIH. [Link]
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Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
HPLC Method for Analysis of Thiourea on Primesep P Column. SIELC Technologies. [Link]
-
Indian Journal of Advances in Chemical Science. IJACS. [Link]
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. ScienceDirect. [Link]
-
HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies. [Link]
-
LC004 Analysis of Urea and Thiourea. GL Sciences. [Link]
-
Synthesis of Aromatic Carbonyl Thiourea PI-28 Derivatives for the Development of Radicle Elongation Inhibitor of Parasitic Weeds. ChemRxiv. [Link]
-
Alcian blue stain. Wikipedia. [Link]
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. ResearchGate. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. [Link]
-
Isothiocyanates. Linus Pauling Institute | Oregon State University. [Link]
-
Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. [Link]
-
hplc of thiourea. Chromatography Forum. [Link]
-
The proposed mechanism for the formation of thiourea. ResearchGate. [Link]
-
Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. ResearchGate. [Link]
-
Thiourea hydrolysis mechanism? Reddit. [Link]
-
A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and related metal centers. Taylor & Francis Online. [Link]
-
(PDF) A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. ResearchGate. [Link]
-
Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. [Link]
-
(PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]
-
Physicochemical Properties and Bio-degradation of Segmented Polyurethane and Poly(urethane-urea) Derived from Lysine-Based Diisocyanate. J-Stage. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
The Decomposition of Thiourea in Water Solutions. Journal of the American Chemical Society. [Link]
-
Urea. Wikipedia. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating 2-Bromo-4-fluorophenyl Isothiocyanate Labeling by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Covalent Labeling in Proteomics
In the landscape of proteomics and drug discovery, understanding protein structure, function, and interactions is paramount. Covalent labeling, coupled with mass spectrometry (MS), has emerged as a powerful tool for footprinting protein surfaces, identifying binding sites, and elucidating conformational changes. 2-Bromo-4-fluorophenyl isothiocyanate (BFP-ITC) is a specific reagent used for such applications. This guide provides an in-depth, experience-driven comparison of BFP-ITC with other labeling reagents and offers a validated protocol for its application and analysis by mass spectrometry.
The Chemistry of Isothiocyanate Labeling
This compound belongs to the isothiocyanate family of reagents, which have a well-established history in protein chemistry, most notably with phenyl isothiocyanate (PITC) in Edman degradation for protein sequencing. The reactive isothiocyanate group (-N=C=S) targets nucleophilic residues on a protein.
Mechanism of Action: Under mildly alkaline conditions (pH ~9), the primary amine groups of the protein's N-terminus and the ε-amino group of lysine residues attack the electrophilic carbon of the isothiocyanate, forming a stable thiourea linkage. While other residues like cysteine, serine, and tyrosine can also react, the reaction with primary amines is generally more favorable and specific under controlled conditions. The bromine and fluorine atoms on the phenyl ring of BFP-ITC provide a unique isotopic signature that can aid in mass spectrometry data analysis.
A Comparative Analysis: BFP-ITC vs. Alternative Labeling Reagents
The choice of a covalent labeling reagent is critical and depends on the specific research question. Here, we compare BFP-ITC to other common classes of labeling reagents.
| Feature | This compound (BFP-ITC) | N-hydroxysuccinimide (NHS) Esters | Maleimides |
| Primary Target(s) | N-terminal α-amine, Lysine ε-amine | N-terminal α-amine, Lysine ε-amine | Cysteine sulfhydryl group |
| Reaction pH | Alkaline (pH 8.5-9.5) | Neutral to slightly alkaline (pH 7.2-8.5) | Neutral (pH 6.5-7.5) |
| Bond Formed | Thiourea | Amide | Thioether |
| Bond Stability | Highly stable | Highly stable | Highly stable |
| Key Advantages | High reactivity with primary amines; unique isotopic signature from Br and F for easier MS identification. | High reactivity and specificity for primary amines; wide variety of commercially available NHS esters with different functionalities (e.g., biotin, fluorophores). | Highly specific for cysteines, which are often less abundant and can be strategically introduced for site-specific labeling. |
| Limitations | Can have side reactions with other nucleophiles at higher pH or longer reaction times. Potential for cross-reactivity if not carefully controlled. | Hydrolysis of the NHS ester is a competing reaction, especially at higher pH, which can reduce labeling efficiency. | Requires a free sulfhydryl group, which may not be present or accessible on the protein of interest. Can have off-target reactions with other nucleophiles at higher pH. |
Expert Insight: The choice between these reagents is application-dependent. For footprinting experiments where broad
A Tale of Two Isothiocyanates: A Comparative Guide to Protein Labeling with FITC and 2-Bromo-4-fluorophenyl isothiocyanate
For decades, the covalent modification of proteins has been a cornerstone of biological research, enabling scientists to elucidate complex biological processes, develop diagnostic assays, and design novel therapeutics. Among the diverse chemical tools available for protein labeling, isothiocyanates have long been favored for their ability to form stable bonds with primary amines on proteins. This guide provides an in-depth comparison of two distinct isothiocyanate reagents: the venerable Fluorescein isothiocyanate (FITC), a workhorse for fluorescent labeling, and the lesser-known 2-Bromo-4-fluorophenyl isothiocyanate (BFPI), a bifunctional reagent with potential for more complex applications.
This comparison is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of these reagents and make informed decisions for their experimental designs. We will delve into their chemical properties, reaction mechanisms, and provide practical guidance on their use, supported by established scientific principles.
The Isothiocyanate Reaction: A Shared Foundation
At the heart of both FITC and BFPI lies the isothiocyanate functional group (-N=C=S). This group is highly electrophilic and readily reacts with nucleophilic primary amines, such as the N-terminal amine and the ε-amino group of lysine residues on a protein, to form a stable thiourea bond.[1][2] The general mechanism for this reaction is depicted below.
Figure 1: General reaction mechanism of an isothiocyanate with a primary amine on a protein.
The rate of this reaction is highly dependent on pH.[3] A more alkaline environment (typically pH 8.5-9.5) deprotonates the primary amines, increasing their nucleophilicity and accelerating the reaction.[4] However, excessively high pH can lead to protein denaturation or hydrolysis of the isothiocyanate reagent.[2]
Fluorescein Isothiocyanate (FITC): The Luminary of Labeling
FITC is a derivative of the fluorescent molecule fluorescein, making it an intrinsically fluorescent labeling reagent.[5] It is widely used to attach a green fluorescent tag to proteins for a variety of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.[6]
Chemical Structure of FITC (Isomer I):
Figure 2: Chemical structure of Fluorescein Isothiocyanate (Isomer I).
The bulky fluorescein moiety can, in some cases, interfere with the protein's function, and its fluorescence is sensitive to pH and photobleaching.[7][8]
This compound (BFPI): The Versatile Crosslinker
In contrast to FITC, BFPI is a non-fluorescent molecule. Its key feature is its bifunctional nature. The isothiocyanate group provides a means for protein conjugation, while the bromo and fluoro substituents on the phenyl ring offer additional chemical handles. The electron-withdrawing fluorine atom is expected to increase the reactivity of the isothiocyanate group, while the bromine atom can serve as a site for subsequent modifications, such as palladium-catalyzed cross-coupling reactions.[1]
Chemical Structure of this compound:
Figure 3: Chemical structure of this compound.
This makes BFPI a potential tool for creating protein-protein conjugates, attaching proteins to surfaces, or for multi-step labeling protocols where a second molecule is introduced via the bromine atom.
Head-to-Head Comparison: FITC vs. BFPI
The following table summarizes the key characteristics of FITC and BFPI, highlighting their distinct advantages and disadvantages.
| Feature | Fluorescein Isothiocyanate (FITC) | This compound (BFPI) |
| Primary Function | Fluorescent labeling | Bifunctional crosslinking and modification |
| Fluorescence | Yes (Ex/Em: ~495/520 nm)[5] | No |
| Molecular Weight | 389.38 g/mol [5] | 232.07 g/mol [9] |
| Reactive Group | Isothiocyanate | Isothiocyanate |
| Second Functional Group | None (fluorescein moiety is for detection) | Bromo group (for further chemical modification) |
| Reactivity | Moderately reactive, requires alkaline pH (8.5-9.5)[2] | Potentially more reactive due to electron-withdrawing fluorine atom |
| Stability of Conjugate | Stable thiourea bond[1] | Stable thiourea bond |
| Potential Issues | Photobleaching, pH-sensitive fluorescence, potential for steric hindrance affecting protein function[7][8] | Potential for side reactions involving the bromo group under certain conditions; non-fluorescent nature requires other detection methods. |
| Common Applications | Immunofluorescence, flow cytometry, fluorescence microscopy[6] | Protein-protein conjugation, surface immobilization, multi-step labeling (theoretical) |
| Commercial Availability | Widely available from numerous suppliers | Available from specialized chemical suppliers[9][10][11] |
Experimental Protocols: A Practical Guide
The following protocols provide a framework for protein labeling with both FITC and a hypothetical protocol for BFPI.
Protocol 1: FITC Labeling of Proteins (Validated)
This protocol is a standard procedure for labeling proteins with FITC.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
FITC powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dialyze the protein against the Labeling Buffer to a final concentration of 2-10 mg/mL.
-
FITC Stock Solution: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL. Protect from light.
-
Labeling Reaction: While gently stirring, slowly add the FITC stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of FITC to protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 0.15 M and incubate for 30 minutes at room temperature to stop the reaction.
-
Purification: Separate the labeled protein from unreacted FITC and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored peak to elute is the FITC-labeled protein.
Protocol 2: Hypothetical Protocol for BFPI Labeling of Proteins
This protocol is a proposed starting point for using BFPI, based on the general principles of isothiocyanate chemistry. Optimization will be required for each specific protein.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
BFPI
-
Anhydrous Dimethyl sulfoxide (DMSO) or a similar aprotic solvent
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dialyze the protein against the Labeling Buffer to a final concentration of 2-10 mg/mL.
-
BFPI Stock Solution: Immediately before use, dissolve BFPI in DMSO to a concentration of 1-5 mg/mL.
-
Labeling Reaction: While gently stirring, slowly add the BFPI stock solution to the protein solution. Due to the potentially higher reactivity, a lower molar excess (e.g., 5- to 10-fold) might be a good starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring. Monitor the reaction progress if possible (e.g., by mass spectrometry on small aliquots).
-
Quenching: Add Quenching Buffer to stop the reaction.
-
Purification: Separate the labeled protein from unreacted BFPI using a size-exclusion chromatography column equilibrated with the desired buffer. Since the label is not colored, fractions will need to be monitored by UV absorbance at 280 nm.
Workflow and Data Interpretation
The overall workflow for protein labeling and purification is similar for both reagents.
Sources
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- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 1027513-65-0,2-BROMO-5-FLUOROPHENYL ISOTHIOCYANATE | lookchem [lookchem.com]
- 7. Sulfur- and DABCO-Promoted Reaction between Alkylidene Rhodanines and Isothiocyanates: Access to Aminoalkylidene Rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-fluorophenyl isothiocyanate [oakwoodchemical.com]
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- 11. This compound , 98 , 175205-35-3 - CookeChem [cookechem.com]
A Senior Application Scientist's Guide to Amine Modification: 2-Bromo-4-fluorophenyl Isothiocyanate vs. NHS Esters
For researchers, scientists, and drug development professionals, the covalent modification of amine groups on biomolecules is a fundamental technique in bioconjugation. The ability to attach probes, drugs, or linkers to proteins, peptides, and oligonucleotides underpins countless applications, from diagnostic assays to the creation of antibody-drug conjugates (ADCs).
Among the arsenal of amine-reactive chemistries, N-hydroxysuccinimide (NHS) esters have long been the workhorse, prized for their reactivity and the stability of the resulting amide bond.[] However, isothiocyanates, and specifically functionalized aryl isothiocyanates like 2-bromo-4-fluorophenyl isothiocyanate, present a compelling alternative with distinct characteristics.
This guide provides an in-depth, objective comparison of these two critical classes of reagents. We will move beyond simple catalog descriptions to explore the causality behind experimental choices, offering field-proven insights to help you select the optimal tool for your specific application.
The Chemistry of Amine Modification: A Tale of Two Mechanisms
The choice between an NHS ester and an isothiocyanate is not arbitrary; it is a decision rooted in their fundamental reaction mechanisms, which dictate the reaction conditions, bond stability, and potential for off-target effects.[2]
N-hydroxysuccinimide (NHS) Esters: The Gold Standard
NHS esters react with primary aliphatic amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, via nucleophilic acyl substitution.[3] The unprotonated amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate that collapses, releasing N-hydroxysuccinimide (NHS) and forming a highly stable amide bond.[4] This linkage is, for all practical purposes, as stable as a natural peptide bond.[5]
Isothiocyanates: The Thiourea Connection
Isothiocyanates (R-N=C=S) react with primary amines through a different pathway, forming a stable thiourea linkage (-NH-C(=S)-NH-).[2] This reaction is also a nucleophilic attack by the amine on the central carbon of the isothiocyanate group. The resulting thiourea bond is considered extremely stable for in vivo applications.[6] While aryl isothiocyanates are common, the specific example of this compound introduces additional functionality—a halogenated phenyl ring—that is highly valuable in multi-step drug development, serving as a synthetic handle for subsequent cross-coupling reactions.[7]
Head-to-Head Comparison: Performance Parameters
The optimal choice of reagent depends on a nuanced understanding of several key performance parameters. The following table provides a high-level summary, which we will explore in greater detail.
| Feature | NHS Esters | This compound |
| Reactive Group | N-hydroxysuccinimidyl ester | Isothiocyanate (-N=C=S) |
| Target | Primary amines[3] | Primary amines (and thiols under certain conditions)[8] |
| Resulting Bond | Amide (-CO-NH-) | Thiourea (-NH-CS-NH-) |
| Bond Stability | Exceptionally stable[][5] | Very stable, suitable for in vivo use[6][9] |
| Optimal Reaction pH | 7.2 - 8.5[2][10] | 9.0 - 11.0 (for amine specificity)[2][8] |
| Reaction Speed | Fast (minutes to hours)[] | Generally slower than NHS esters[9] |
| Primary Side Reaction | Hydrolysis (competes with aminolysis)[2][3] | Reaction with thiols (at pH 6-8)[8] |
| Key Advantage | High reaction speed, very stable bond, physiologically compatible pH. | Stable bond, offers a functionalized aromatic ring for further synthesis.[7] |
In-Depth Analysis
1. Reaction Conditions: The pH Dilemma
This is arguably the most critical differentiator.
-
NHS Esters: The optimal pH range of 7.2-8.5 is a major advantage, as it is compatible with the vast majority of proteins and biomolecules, minimizing the risk of denaturation.[2] The reaction proceeds because at this pH, a sufficient population of lysine side chains (pKa ~10.5) are deprotonated and thus nucleophilic, while the N-terminal alpha-amino group (pKa ~7-8) is highly reactive.[11]
-
Isothiocyanates: To achieve optimal reactivity and specificity for amines, a higher pH of 9.0-11.0 is required.[2][8] This is a significant experimental constraint. Many proteins lose their native conformation and activity at such alkaline pH. This makes isothiocyanates unsuitable for base-sensitive biomolecules. However, for robust substrates, this is not a concern.
Causality Insight: The need for a higher pH with isothiocyanates stems from the desire to maximize the concentration of the nucleophilic primary amine and to ensure selectivity over other potentially reactive groups like thiols. At a lower pH (6-8), isothiocyanates can exhibit cross-reactivity with cysteine residues to form a dithiocarbamate linkage.[8]
2. Stability: Amide vs. Thiourea
-
Amide Bond (from NHS Esters): The resulting amide bond is extremely stable, with a half-life in aqueous solution estimated to be in the range of years under physiological conditions.[5][9] This makes it the linkage of choice for applications requiring long-term stability where no cleavage is desired.
-
Thiourea Bond (from Isothiocyanates): The thiourea linkage is also highly stable and robust enough for most applications, including in vivo studies.[6] However, some comparative studies have suggested that under certain conditions, antibody conjugates prepared with isothiocyanates may be less hydrolytically stable over time compared to their NHS ester counterparts.[9]
3. The Hydrolysis Problem: A Key Consideration for NHS Esters
The primary drawback of NHS esters is their susceptibility to hydrolysis. In an aqueous buffer, water competes with the amine as a nucleophile, converting the NHS ester to an unreactive carboxylic acid.[3] This competing reaction is highly pH-dependent; the half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 8.6.[2][12]
Expert Insight: This is why protocols for NHS ester reactions always specify preparing the reagent stock solution in an anhydrous solvent (like DMSO or DMF) and adding it to the protein solution immediately.[3] It's also why a molar excess (typically 10-20 fold) of the NHS ester is used to drive the desired aminolysis reaction over hydrolysis.[3][13]
Isothiocyanates are generally less prone to rapid hydrolysis, offering a wider window for the conjugation reaction, albeit at a higher pH.
The Strategic Advantage of this compound in Drug Development
While a standard alkyl isothiocyanate offers an alternative to NHS esters, an aryl isothiocyanate with halogen substituents provides unique strategic advantages for drug development professionals.
-
Platform for Further Synthesis: The true power of a molecule like this compound lies in the bromo- and fluoro-substituted phenyl ring. After the initial conjugation to a biomolecule via the isothiocyanate group, the bromine atom serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7] This allows for the efficient, late-stage addition of other functional moieties, building molecular complexity directly onto the bioconjugate.
-
Modulation of Physicochemical Properties: The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its target.[7]
Experimental Protocols
The following are generalized, self-validating protocols. It is crucial to optimize reaction times, temperatures, and molar ratios for each specific biomolecule and reagent.
Protocol 1: General Protein Labeling with an NHS Ester
-
Buffer Preparation: Prepare the protein to be labeled in an amine-free buffer at a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate or phosphate buffer.[14] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the labeling buffer via dialysis or a desalting column.[13] Aim for a protein concentration of 1-10 mg/mL.[13]
-
Reagent Preparation: Immediately before use, allow the vial of NHS ester to equilibrate to room temperature to prevent moisture condensation.[13] Dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[3]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[3]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[4]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step consumes any unreacted NHS ester.
-
Purification: Remove unreacted NHS ester and the N-hydroxysuccinimide byproduct from the labeled protein. The most common method is size-exclusion chromatography (e.g., a Sephadex G-25 desalting column) equilibrated with the desired storage buffer.[13] Dialysis is also an effective, though slower, alternative.[2]
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the attached label, applying corrections as needed.
Protocol 2: General Protein Labeling with an Isothiocyanate
-
Buffer Preparation: Dissolve the protein in a suitable buffer at a pH of 9.0-9.5, such as 0.1 M sodium carbonate-bicarbonate buffer.[2] Ensure the protein is stable at this pH before proceeding. Aim for a protein concentration of 1-10 mg/mL.[2]
-
Reagent Preparation: Immediately before use, dissolve the isothiocyanate reagent (e.g., this compound) in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[2]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the isothiocyanate solution dropwise to the protein solution while gently stirring.[2]
-
Incubation: Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.[2]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine.[2]
-
Purification: Remove the unreacted labeling reagent and byproducts using the same methods as for NHS esters (gel filtration/SEC or dialysis).[2]
-
Characterization: Determine the Degree of Labeling (DOL) using spectrophotometric methods appropriate for the label and protein.
Decision Guide: Choosing the Right Reagent
Your experimental goals and the nature of your biomolecule are the ultimate arbiters in this decision. Use this logic tree to guide your choice.
Conclusion
Both NHS esters and isothiocyanates are powerful and effective tools for the modification of primary amines. NHS esters are often the default choice due to their rapid reaction rates, the exceptional stability of the resulting amide bond, and their compatibility with physiologically relevant pH conditions.[][2] Their primary vulnerability is a susceptibility to hydrolysis, which necessitates careful management of reaction setup and timing.
This compound, as a representative of functionalized aryl isothiocyanates, offers a robust alternative that forms a very stable thiourea linkage. While it requires a higher pH for optimal amine reactivity, its true strength lies in providing a bifunctional platform. It enables not only the initial bioconjugation but also serves as a scaffold for subsequent, advanced synthetic modifications critical in the field of drug discovery and development.[7]
Ultimately, a thorough understanding of your biomolecule's properties, the stability requirements of the final conjugate, and the overall synthetic strategy will dictate the superior choice for your research.
References
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
ResearchGate. (2017). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. [Link]
-
National Institutes of Health. (n.d.). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. [Link]
-
Royal Society of Chemistry. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]
-
Technology Networks. (2012). A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Classical methods for chemoselective modification of primary amines on peptides/proteins. [Link]
-
ResearchGate. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Senior Application Scientist's Guide to the Reactivity of Halogenated Phenyl Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, phenyl isothiocyanates (PITCs) serve as invaluable electrophilic probes and synthetic intermediates. Their reactivity, particularly when modulated by halogen substitution on the phenyl ring, is a critical parameter influencing their efficacy and specificity in various applications, from bioconjugation to the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth comparison of the reactivity of different halogenated phenyl isothiocyanates, grounded in the principles of physical organic chemistry and supported by established experimental methodologies.
The Underlying Chemistry: A Duality of Electronic and Steric Effects
The reactivity of the isothiocyanate group (-N=C=S) is fundamentally governed by the electrophilicity of the central carbon atom. Nucleophilic attack on this carbon is the primary reaction pathway. Halogen substituents on the phenyl ring exert a profound influence on this electrophilicity through a combination of electronic and steric effects.
Electronic Effects: The Inductive vs. Resonance Tug-of-War
Halogens are unique in their electronic influence on aromatic systems. They exhibit both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[1]
-
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond network. This effect is distance-dependent and generally increases the electrophilicity of the isothiocyanate carbon, thus enhancing reactivity towards nucleophiles.
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the pi-system of the benzene ring. This donation of electron density counteracts the inductive effect and tends to decrease the electrophilicity of the isothiocyanate moiety.
The net electronic effect of a halogen substituent is a delicate balance between these two opposing forces. For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall electron-withdrawing character and an increase in reactivity compared to unsubstituted phenyl isothiocyanate.
The relative strengths of these effects vary down the halogen group:
-
Fluorine: Possesses the strongest inductive effect and a relatively weak resonance effect.
-
Chlorine, Bromine, and Iodine: Have progressively weaker inductive effects and more significant resonance contributions as their size and polarizability increase.
The position of the halogen on the phenyl ring is also crucial:
-
para-Substitution: At the para position, both inductive and resonance effects are operative. The electron-withdrawing inductive effect generally dominates, leading to increased reactivity.
-
meta-Substitution: At the meta position, the resonance effect is negligible. Therefore, the electron-withdrawing inductive effect is the primary electronic influence, resulting in a significant increase in reactivity.
-
ortho-Substitution: The ortho position is influenced by both electronic effects and steric hindrance.
Steric Effects: The Role of Bulk and Proximity
For ortho-substituted halogenated phenyl isothiocyanates, the steric bulk of the halogen atom can hinder the approach of a nucleophile to the isothiocyanate carbon. This steric hindrance can significantly reduce the reaction rate, often overriding the electronic effects. The magnitude of this steric effect increases with the size of the halogen atom (I > Br > Cl > F).
Comparative Reactivity: A Semi-Quantitative Analysis
For the reaction of phenyl isothiocyanates with nucleophiles, a positive ρ value is expected, indicating that electron-withdrawing groups accelerate the reaction. The following table provides a semi-quantitative comparison of the expected reactivity based on the interplay of electronic and steric effects.
| Substituent | Position | Predominant Effects | Predicted Relative Reactivity |
| H | - | Reference | 1.0 |
| F | para | Strong -I, Weak +R | > 1.0 |
| Cl | para | Moderate -I, Moderate +R | > 1.0 (slightly less than p-F) |
| Br | para | Moderate -I, Moderate +R | > 1.0 (similar to p-Cl) |
| I | para | Weaker -I, Stronger +R | > 1.0 (potentially the least reactive of the para-halogens) |
| F | meta | Strong -I | >> 1.0 (most reactive of the meta-halogens) |
| Cl | meta | Moderate -I | >> 1.0 (highly reactive) |
| Br | meta | Moderate -I | >> 1.0 (highly reactive) |
| I | meta | Weaker -I | >> 1.0 (highly reactive) |
| F | ortho | Strong -I, Weak +R, Low Steric Hindrance | Variable, potentially reactive |
| Cl | ortho | Moderate -I, Moderate +R, Moderate Steric Hindrance | < 1.0 (reactivity significantly reduced) |
| Br | ortho | Moderate -I, Moderate +R, Significant Steric Hindrance | << 1.0 (significantly reduced reactivity) |
| I | ortho | Weaker -I, Stronger +R, High Steric Hindrance | <<< 1.0 (least reactive of the ortho-halogens) |
Note: This table represents a predicted trend. Actual reaction rates will depend on the specific nucleophile, solvent, and temperature.
Experimental Protocol: Kinetic Analysis of Isothiocyanate-Amine Reaction
To empirically determine and compare the reactivity of different halogenated phenyl isothiocyanates, a robust and reproducible kinetic analysis is essential. The reaction with a primary amine, such as n-butylamine or aniline, to form a thiourea is a well-established model system.
Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of isothiocyanate-amine reactions.
Step-by-Step Methodology
1. Materials and Reagents:
-
Halogenated phenyl isothiocyanate of interest
-
Primary amine (e.g., n-butylamine, aniline)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the halogenated phenyl isothiocyanate in the chosen solvent (e.g., 10 mM).
-
Prepare a series of stock solutions of the amine in the same solvent at concentrations significantly higher than the isothiocyanate (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM) to ensure pseudo-first-order conditions.
3. Kinetic Measurements:
-
Set the spectrophotometer to the wavelength of maximum absorbance of the thiourea product. This should be determined beforehand by recording the spectrum of a fully reacted sample.
-
Equilibrate the amine solution in a quartz cuvette in the thermostatted cell holder of the spectrophotometer for at least 10 minutes.
-
Initiate the reaction by adding a small, known volume of the isothiocyanate stock solution to the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a plateau).
4. Data Analysis:
-
Plot the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) versus time: ln(A∞ - At).
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat the experiment for each of the different amine concentrations.
-
Plot the calculated k_obs values against the corresponding amine concentrations.
-
The slope of this second plot will be the second-order rate constant (k₂), which is a direct measure of the reactivity of the specific halogenated phenyl isothiocyanate.
Causality Behind Experimental Choices
-
Pseudo-First-Order Conditions: By using a large excess of the amine, its concentration remains effectively constant throughout the reaction. This simplifies the rate law to a first-order dependence on the isothiocyanate concentration, making the data analysis more straightforward.
-
Anhydrous Solvent: Isothiocyanates can react with water. Using an anhydrous solvent prevents this side reaction and ensures that the measured kinetics accurately reflect the reaction with the amine.
-
Thermostatted Cell Holder: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature is crucial for obtaining reproducible and comparable kinetic data.
Conclusion
The reactivity of halogenated phenyl isothiocyanates is a nuanced interplay of inductive, resonance, and steric effects. While a complete and directly comparative experimental dataset is elusive, a strong predictive framework based on established principles of physical organic chemistry can guide researchers in selecting the appropriate reagent for their specific needs. For definitive comparisons, the detailed experimental protocol provided herein offers a reliable method for determining the reaction kinetics. By understanding the fundamental principles and employing rigorous experimental techniques, scientists and drug development professionals can harness the tunable reactivity of these versatile compounds to advance their research and development efforts.
References
-
Akiyama, H., Yoshida, N., Araki, Y., & Ouchi, K. (1968). The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts. Journal of the Chemical Society B: Physical Organic, 676-680. [Link]
-
Adhikary, K. K., Verpoort, F., & Heynderickx, P. M. (2024). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. Physical Chemistry Chemical Physics, 26(2), 1189-1202. [Link]
-
Cejpek, K., Valusek, J., & Velísek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of agricultural and food chemistry, 48(8), 3560-3565. [Link]
-
Lee, I., Kim, C. K., Han, I. S., Lee, H. W., Kim, W. K., & Kim, Y. B. (2013). Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile. Beilstein journal of organic chemistry, 9, 615-620. [Link]
Sources
A Comparative Guide to the Spectroscopic Analysis of Proteins Modified with 2-Bromo-4-fluorophenyl Isothiocyanate (BFP-ITC)
This guide provides an in-depth technical comparison and procedural overview for the spectroscopic analysis of proteins modified with 2-Bromo-4-fluorophenyl isothiocyanate (BFP-ITC). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to protein conjugation and characterization. We will explore the chemical principles of BFP-ITC modification and compare its performance with alternative labeling reagents, supported by detailed experimental workflows and data interpretation strategies.
The Foundation: Chemistry of Isothiocyanate-Based Protein Labeling
The utility of any protein labeling strategy begins with its underlying chemistry. Isothiocyanates (-N=C=S) are a class of reagents that form highly stable covalent bonds with nucleophilic groups on a protein. The primary targets are the non-protonated primary amines, which include the protein's N-terminal α-amino group and the ε-amino group of lysine residues.[1][2]
The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. This forms an unstable intermediate that rearranges into a stable thiourea linkage. This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.5), which deprotonates the target amine groups, thereby increasing their nucleophilicity without significantly denaturing the protein.[3][4] The resulting thiourea bond is exceptionally stable, making it suitable for downstream applications that involve harsh conditions.
The specific structure of BFP-ITC, with its bromo- and fluoro-substituents, provides a unique mass signature, making it particularly valuable for mass spectrometry-based validation, a feature we will explore in detail.
BFP-ITC in Context: A Comparison with Alternative Labeling Reagents
The selection of a labeling reagent is a critical decision dictated by the experimental goal. While BFP-ITC is an excellent tool for stable conjugation and mass-based detection, other reagents offer different advantages, such as fluorescence or different chemical specificities.
-
Phenyl Isothiocyanate (PITC): The foundational reagent for Edman degradation, used for N-terminal protein sequencing.[5][6] Like BFP-ITC, it is not fluorescent but provides a basis for sequential analysis.
-
Fluorescein Isothiocyanate (FITC): A widely used fluorescent labeling agent.[7][8] Its primary advantage is the introduction of a fluorescent reporter group, enabling detection by fluorescence microscopy, flow cytometry, or spectroscopy. However, its fluorescence can be pH-sensitive, and photobleaching can be a concern.[7]
-
N-hydroxysuccinimide (NHS) Esters: This class of reagents also targets primary amines but forms a stable amide bond.[1] NHS esters are a popular alternative to isothiocyanates and are available with a vast array of modifications, including biotin and various fluorophores.
The following table provides a comparative overview of these key amine-reactive labeling strategies.
| Feature | 2-Bromo-4-fluorophenyl ITC (BFP-ITC) | Phenyl Isothiocyanate (PITC) | Fluorescein Isothiocyanate (FITC) | NHS Esters |
| Reactive Group | Isothiocyanate (-N=C=S) | Isothiocyanate (-N=C=S) | Isothiocyanate (-N=C=S) | N-Hydroxysuccinimide Ester |
| Target Residue | N-terminus, Lysine | N-terminus, Lysine | N-terminus, Lysine | N-terminus, Lysine |
| Bond Formed | Thiourea | Thiourea | Thiourea | Amide |
| Bond Stability | Very High | Very High | Very High | Very High |
| Key Feature | Unique mass signature (Br, F) for MS | Enables sequential Edman degradation | Fluorescent label | Forms stable amide bond |
| Primary Use | Stable conjugation, MS validation | N-terminal sequencing[9] | Fluorescence imaging, assays[10] | General protein labeling, bioconjugation |
A Multi-faceted Spectroscopic Workflow for Characterization
A single analytical technique is insufficient to fully validate a protein modification. We advocate for a multi-pronged approach that confirms not only the conjugation but also assesses its impact on the protein's structural integrity. This workflow ensures that the modification has occurred as intended and that the protein remains functionally viable for downstream applications.
UV-Visible Spectroscopy: Quantifying the Degree of Labeling (DOL)
Expertise & Experience: The first and most fundamental validation step is to quantify the extent of labeling. UV-Vis spectroscopy provides a rapid and accessible method to determine the average number of BFP-ITC molecules conjugated to each protein molecule. This is achieved by measuring the absorbance of the conjugate at two wavelengths: one where the protein absorbs (typically 280 nm, due to Trp and Tyr residues) and one at the absorbance maximum (λmax) of the BFP-ITC label. A correction factor is necessary to account for the label's absorbance at 280 nm.
Trustworthiness: The accuracy of this method relies on the precise determination of the molar extinction coefficients (ε) for both the protein and the label. While the protein's ε can often be calculated from its amino acid sequence, the ε of the BFP-ITC-protein conjugate must be considered.
Protocol Summary for DOL Calculation:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λmax of BFP-ITC.
-
Calculate the protein concentration using the modified Beer-Lambert law:
-
Correction Factor (CF) = ε₂₈₀ of BFP-ITC / ε_max of BFP-ITC
-
Protein Conc. (M) = (A₂₈₀ - (A_max × CF)) / ε₂₈₀ of Protein
-
-
Calculate the label concentration:
-
Label Conc. (M) = A_max / ε_max of BFP-ITC
-
-
Determine the Degree of Labeling:
-
DOL = Label Conc. / Protein Conc.
-
| Parameter | Symbol | Hypothetical Value | Source/Note |
| Molar Extinction Coefficient of Protein at 280 nm | ε_prot | 50,000 M⁻¹cm⁻¹ | Calculated from sequence |
| Molar Extinction Coefficient of BFP-ITC at λmax | ε_label | 15,000 M⁻¹cm⁻¹ | Determined experimentally |
| Correction Factor | CF | 0.3 | Calculated (ε₂₈₀_label / ε_max_label) |
| Measured Absorbance at 280 nm | A₂₈₀ | 0.85 | Experimental Data |
| Measured Absorbance at λmax | A_max | 0.30 | Experimental Data |
| Calculated Protein Concentration | [P] | 1.52 x 10⁻⁵ M | Using formula |
| Calculated Label Concentration | [L] | 2.00 x 10⁻⁵ M | Using formula |
| Degree of Labeling | DOL | 1.32 | [L] / [P] |
Fluorescence Spectroscopy: Probing Structural Perturbations
Expertise & Experience: While BFP-ITC is not fluorescent, its covalent attachment can alter the local environment of intrinsic protein fluorophores, namely tryptophan residues. Tryptophan fluorescence is highly sensitive to its surroundings; therefore, a change in its emission spectrum upon labeling can indicate a structural perturbation.[11] This is often observed as fluorescence quenching (a decrease in intensity) or a shift in the emission maximum, suggesting the label is in proximity to a tryptophan residue or has induced a conformational change.
Trustworthiness: This technique provides qualitative evidence of a structural change. Comparing the fluorescence spectra of the unlabeled and labeled protein under identical conditions validates that the observed changes are due to the modification.
| Sample | Excitation λ (nm) | Emission λmax (nm) | Relative Fluorescence Intensity (a.u.) | Interpretation |
| Unlabeled Protein | 295 | 340 | 100 | Native state reference |
| BFP-ITC Labeled Protein (DOL=1.3) | 295 | 342 | 75 | Quenching suggests modification near Trp or a conformational change |
Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure
Expertise & Experience: Covalent modification can potentially disrupt the delicate balance of forces that maintain a protein's secondary structure. Far-UV CD spectroscopy is the gold standard for assessing changes in α-helical and β-sheet content.[12] By measuring the differential absorption of left- and right-circularly polarized light, one can monitor the protein's backbone conformation.
Trustworthiness: A self-validating experiment involves demonstrating that the CD spectrum of the unlabeled protein is consistent with its known structure and that any observed changes in the labeled protein are reproducible and dependent on the degree of labeling. Significant spectral changes would indicate that the modification has caused partial unfolding, which may compromise the protein's biological activity.
| Sample | α-Helix Content (%) | β-Sheet Content (%) | Random Coil (%) | Interpretation |
| Unlabeled Protein | 45 | 25 | 30 | Baseline secondary structure |
| BFP-ITC Labeled Protein (DOL=1.3) | 43 | 24 | 33 | Minor changes suggest the modification did not significantly disrupt the overall fold |
Mass Spectrometry: The Definitive Confirmation
Expertise & Experience: Mass spectrometry (MS) provides unambiguous confirmation of covalent modification.[13] For intact protein analysis (Top-Down or Middle-Down proteomics), a successful reaction will result in a mass increase corresponding to the mass of BFP-ITC (246.09 Da) multiplied by the number of attached labels. For more detailed information, a "Bottom-Up" proteomics approach is used. The modified protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] This powerful technique can pinpoint the exact amino acid residues that have been modified.[12]
Trustworthiness: The high mass accuracy of modern mass spectrometers allows for confident identification of the BFP-ITC modification. The fragmentation pattern (MS/MS spectrum) of a modified peptide provides definitive proof of the modification site.
| Analysis Type | Expected Result for a 25 kDa Protein | Interpretation |
| Intact Protein MS | A mass shift of +246 Da for each attached BFP-ITC molecule (e.g., 25,246 Da for DOL=1) | Confirms the covalent addition of the label. |
| Peptide Mapping (LC-MS/MS) | Identification of a tryptic peptide with a mass increase of 246.09 Da on a specific lysine residue. | Unambiguously identifies the site of modification. |
Mandatory Experimental Protocols
Protocol 1: Covalent Labeling of Protein with BFP-ITC
This protocol is a robust starting point and should be optimized for the specific protein of interest.
-
Protein Preparation: Dialyze the protein (2-10 mg/mL) extensively against a 0.1 M sodium bicarbonate buffer, pH 8.5.[15] It is critical to use an amine-free buffer, as reagents like Tris will compete with the protein for labeling.[2][16]
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of BFP-ITC in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the BFP-ITC solution. The optimal ratio must be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM to consume any unreacted BFP-ITC.
-
Purification: Remove unreacted BFP-ITC and reaction byproducts by passing the mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[2]
Protocol 2: Spectroscopic Characterization Workflow
-
Concentration & UV-Vis: Determine the concentration of the purified, labeled protein using a BCA or Bradford assay. Then, perform a UV-Vis scan from 250-400 nm to obtain A₂₈₀ and A_max values for the DOL calculation as described in Section 3.1.
-
Fluorescence Scan: Dilute both the unlabeled (control) and labeled protein to the same molar concentration (~0.1 mg/mL) in the storage buffer. Using a fluorometer, acquire the tryptophan emission spectrum (e.g., 300-400 nm) with an excitation wavelength of 295 nm. Compare the spectra as outlined in Section 3.2.
-
CD Analysis: Dialyze both unlabeled and labeled protein samples into a suitable buffer for CD (e.g., 10 mM sodium phosphate, pH 7.4). Adjust to a final concentration of 0.1-0.2 mg/mL. Acquire far-UV CD spectra from 190-250 nm using a 1 mm pathlength cuvette. Analyze the data for secondary structure content as described in Section 3.3.
-
Mass Spectrometry: Submit an aliquot of the labeled protein for intact mass analysis. For peptide mapping, denature, reduce, alkylate, and digest the protein with trypsin. Analyze the resulting peptide mixture via LC-MS/MS and search the data for the expected mass modification on lysine residues and the N-terminus.
Conclusion
This compound is a robust chemical tool for the stable modification of proteins. Its unique halogenated structure provides a distinct advantage for mass spectrometry-based validation, which is an indispensable component of modern protein analysis. However, successful application requires more than just confirmation of a covalent bond. A comprehensive spectroscopic analysis, integrating UV-Vis, fluorescence, and circular dichroism, is essential to create a self-validating system that confirms the degree of labeling while ensuring the structural integrity of the modified protein. This multi-faceted approach provides researchers with the confidence that their modified protein is well-characterized and fit for purpose in downstream applications, from fundamental research to the development of protein-based therapeutics.
References
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Title: 26.7: The Edman Degradation - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Edman Degradation: The Protease Digestion of a Protein Source: Longdom Publishing URL: [Link]
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Title: N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis Source: Sci-Hub (accessing ACS Publications) URL: [Link]
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Title: Application of Edman Degradation in Protein Analysis Source: MtoZ Biolabs URL: [Link]
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Title: Phenyl Isothiocyanate Reaction with Amino-Terminal Residues Source: CSIR NET LIFE SCIENCE COACHING URL: [Link]
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Title: A Comparative Review of Key Isothiocyanates and Their Health Benefits Source: MDPI URL: [Link]
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Title: A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique Source: PMC - NIH URL: [Link]
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Title: The change in the UV–Vis spectra of proteins. WPI unmodified whey... Source: ResearchGate URL: [Link]
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Title: Cysteine specific bioconjugation with benzyl isothiocyanates Source: PMC - NIH URL: [Link]
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Title: Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins Source: ResearchGate URL: [Link]
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Title: Fluorescence Enhancement of Fluorescein Isothiocyanate-Labeled Protein A Caused by Affinity Binding with Immunoglobulin G in Bovine Plasma Source: PMC - NIH URL: [Link]
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Title: Fluorescein-labeled glutathione to study protein S-glutathionylation Source: PMC - NIH URL: [Link]
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Title: Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates Source: PMC - NIH URL: [Link]
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Title: Physiological relevance of covalent protein modification by dietary isothiocyanates Source: PMC - NIH URL: [Link]
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Title: Metabolic Labeling of Proteins for Proteomics* Source: University of Liverpool URL: [Link]
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Title: Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling Source: PMC - NIH URL: [Link]
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Title: The best protocol for FITC labeling of proteins Source: ResearchGate URL: [Link]
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Title: Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography Source: MDPI URL: [Link]
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Preserving Function: A Guide to Assessing the Biological Activity of Proteins After Labeling with 2-Bromo-4-fluorophenyl isothiocyanate
For researchers, scientists, and drug development professionals, the covalent labeling of proteins is an indispensable tool for elucidating their function, tracking their cellular localization, and developing novel therapeutics. The choice of labeling reagent is paramount, as the modification should ideally not perturb the protein's native structure and biological activity. This guide provides an in-depth comparison of protein labeling with 2-Bromo-4-fluorophenyl isothiocyanate and other common labeling reagents, with a strong emphasis on the downstream assessment of biological function. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
The Critical Challenge of Maintaining Protein Integrity
Protein labeling involves the covalent attachment of a molecule, or 'label', to a specific amino acid residue on the protein surface.[1] While essential for detection and analysis, this modification carries the inherent risk of altering the protein's three-dimensional structure and, consequently, its function.[2][3] The isothiocyanate functional group (-N=C=S) is a well-established chemistry for targeting primary amines, such as the N-terminus and the ε-amino group of lysine residues.[4][5][6] this compound offers a specific reactivity profile, but like all labeling reagents, its impact on the target protein must be rigorously evaluated.
The central carbon of the isothiocyanate group is electrophilic and readily reacts with nucleophilic primary amines on proteins to form a stable thiourea linkage.[4][5][7] This reaction is typically performed under mild basic conditions (pH 7.5-8.5) to ensure the deprotonation of the target amino groups, enhancing their nucleophilicity.[8][9]
A Comparative Overview of Protein Labeling Chemistries
While this compound is a potent tool, a comparative understanding of alternative labeling strategies is crucial for making informed experimental decisions.[10]
| Labeling Reagent Class | Target Residue(s) | Linkage Type | Key Advantages | Potential Considerations |
| Isothiocyanates (e.g., this compound, FITC) | Lysine, N-terminus | Thiourea | Stable linkage, well-established protocols. | Potential for multiple labels per protein, which can lead to loss of function if key residues are modified.[3][11] |
| N-hydroxysuccinimide (NHS) esters | Lysine, N-terminus | Amide | High reactivity, stable bond formation. | Susceptible to hydrolysis in aqueous solutions, requiring careful buffer selection. |
| Maleimides | Cysteine | Thioether | Highly specific for sulfhydryl groups, stable linkage. | Requires the presence of a free cysteine, which may not be available or may reside in a functionally critical region. |
| Haloacetamides (e.g., Iodoacetamide) | Cysteine | Thioether | Specific for cysteine residues. | Can also react with other nucleophilic residues at higher pH.[12] |
The choice of reagent should be guided by the protein's primary sequence, the desired degree of labeling, and the downstream application. For instance, if a protein has numerous surface-exposed lysines but only a single, non-essential cysteine, a maleimide-based reagent might offer more controlled, site-specific labeling.
Experimental Workflow: From Labeling to Functional Assessment
A robust experimental design is essential for a conclusive assessment of a labeled protein's biological activity. The following workflow provides a comprehensive approach.
Detailed Protocol: Protein Labeling with this compound
This protocol provides a general framework. Optimal conditions, such as the molar ratio of reagent to protein, may need to be determined empirically.
-
Protein Preparation:
-
Start with a purified protein solution (typically 1-5 mg/mL) in an amine-free buffer, such as phosphate-buffered saline (PBS), at pH 7.5-8.5.[8] Buffers containing primary amines like Tris or glycine must be avoided as they will compete for the labeling reagent.
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Labeling Reagent Preparation:
-
Dissolve this compound in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A starting point is a 10- to 20-fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8]
-
-
Purification of the Labeled Protein:
-
Remove unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.[8]
-
-
Degree of Labeling (DOL) Determination:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the 2-Bromo-4-fluorophenyl label.
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
Assessing the Impact of Labeling on Biological Activity
The core of this guide is the rigorous evaluation of the labeled protein's function. A multi-pronged approach, combining biophysical, biochemical, and cell-based assays, is highly recommended.
Biophysical Characterization: Is the Structure Intact?
Before delving into functional assays, it is crucial to assess whether the labeling process has induced significant structural changes.
-
Circular Dichroism (CD) Spectroscopy: This technique provides information about the secondary structure of the protein (alpha-helices, beta-sheets).[13][14] A comparison of the CD spectra of the labeled and unlabeled protein can reveal any gross conformational changes.
-
Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of a protein.[13] A significant shift in the melting temperature (Tm) of the labeled protein compared to the unlabeled control can indicate structural destabilization.
-
Dynamic Light Scattering (DLS): DLS is used to assess the aggregation state of the protein.[14][15] An increase in the hydrodynamic radius of the labeled protein may suggest aggregation induced by the labeling process.
Table 1: Hypothetical Biophysical Data Comparing Labeled and Unlabeled Protein
| Parameter | Unlabeled Protein | Labeled with this compound | Labeled with NHS-ester |
| Melting Temperature (Tm) from DSC (°C) | 65.2 | 64.8 | 60.5 |
| Mean Hydrodynamic Radius from DLS (nm) | 5.1 | 5.3 | 8.9 (indicative of aggregation) |
| Secondary Structure from CD | 45% α-helix, 20% β-sheet | 44% α-helix, 21% β-sheet | Significant loss of defined secondary structure |
Biochemical Assays: Does the Protein Still Work?
Biochemical assays directly measure the protein's activity. The specific assay will depend on the protein's function.
-
Enzyme Activity Assays: For enzymes, the kinetic parameters (Km and Vmax) should be determined for both the labeled and unlabeled protein.[16][17] A significant change in these parameters indicates that the labeling has affected the enzyme's catalytic efficiency or substrate binding.
Protocol: Generic Spectrophotometric Enzyme Assay
-
Prepare a series of substrate concentrations.
-
Set up reaction mixtures containing buffer, substrate, and either the labeled or unlabeled enzyme.
-
Monitor the change in absorbance over time at a wavelength specific to the product formation.[18]
-
Calculate the initial reaction velocities and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
-
Binding Assays: For proteins involved in binding interactions (e.g., antibodies, receptors), techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to determine the binding affinity (KD) and kinetics (ka, kd).[14][19]
Table 2: Comparative Functional Data for Labeled and Unlabeled Enzyme
| Parameter | Unlabeled Enzyme | Labeled with this compound | Labeled with NHS-ester |
| Michaelis Constant (Km) (µM) | 10 | 12 | 55 |
| Maximum Velocity (Vmax) (µmol/min/mg) | 500 | 480 | 150 |
| Catalytic Efficiency (Vmax/Km) | 50 | 40 | 2.7 |
Cell-Based Functional Assays: Is the Protein Active in a Biological Context?
For many proteins, their ultimate function is realized within a cellular environment. Cell-based assays provide a more physiologically relevant assessment of activity.[20][21][22]
-
Cell Proliferation/Cytotoxicity Assays: If the protein is a growth factor or a cytotoxic agent, its effect on cell viability can be measured using assays like the MTT or ATP-based luminescence assays.[22][23]
-
Signaling Pathway Activation: For proteins that activate specific signaling pathways, the phosphorylation of downstream targets can be assessed by Western blotting or ELISA.[24]
-
Receptor Internalization Assays: For labeled antibodies or ligands, their ability to be internalized by cells can be monitored using fluorescence microscopy or flow cytometry.[23]
Concluding Remarks: A Data-Driven Approach to Protein Labeling
The successful use of this compound, or any protein labeling reagent, hinges on a thorough and objective assessment of the labeled protein's biological activity. By employing a multi-faceted approach that combines biophysical, biochemical, and cell-based assays, researchers can confidently ensure that their experimental observations are a true reflection of the protein's function, rather than an artifact of the labeling process. The experimental frameworks and comparative data presented in this guide provide a robust starting point for designing and interpreting such critical validation experiments.
References
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Harvard University. Cell-based assays - DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. [Link]
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ResearchGate. Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. [Link]
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National Center for Biotechnology Information. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. [Link]
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ResearchGate. How can I study the post-translational modification of a protein in vivo, other than using Mass spectrometry? [Link]
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The Royal Society of Chemistry. Protocol for enzyme assays. [Link]
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National Center for Biotechnology Information. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. [Link]
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NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. [Link]
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National Center for Biotechnology Information. An Alternative and Higher-Charge-State-Amenable Stable-Isotope-Labeled TMTpro Variant. [Link]
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MDPI. Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. [Link]
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MDPI. Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. [Link]
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Peptideweb.com. FITC labeling. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for 2-Bromo-4-fluorophenyl Isothiocyanate in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the successful synthesis of novel therapeutics. 2-Bromo-4-fluorophenyl isothiocyanate has emerged as a valuable building block, particularly in the synthesis of kinase inhibitors and other targeted therapies. Its unique substitution pattern offers a handle for further functionalization and modulates the physicochemical properties of the final compound. However, the dynamic landscape of medicinal chemistry necessitates a comprehensive understanding of alternative reagents that can offer improved performance, different reactivity profiles, or superior biological outcomes.
This guide provides an in-depth, objective comparison of alternative reagents to this compound for specific applications in drug discovery. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower you to make informed decisions in your research.
The Role of this compound: A Versatile Electrophile
This compound is a key reagent for the introduction of a substituted phenylthiourea moiety into a molecule. This functional group is a cornerstone of many biologically active compounds, most notably in the structure of multi-kinase inhibitors like Sorafenib. The isothiocyanate group acts as an electrophile, readily reacting with primary and secondary amines to form stable thiourea linkages.
The bromine and fluorine substituents on the phenyl ring serve several purposes:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the halogens can influence the reactivity of the isothiocyanate group.
-
Metabolic Stability: Fluorine substitution is a common strategy to block metabolic oxidation and enhance the pharmacokinetic profile of a drug candidate.
-
Synthetic Handle: The bromine atom provides a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of diverse compound libraries.
A primary application of this reagent is in the synthesis of diaryl ureas and thioureas, which are critical pharmacophores in many kinase inhibitors. These moieties form key hydrogen bond interactions within the ATP-binding pocket of kinases.
Alternative Reagents: A Comparative Analysis
The choice of an alternative to this compound can be driven by several factors, including the desire for altered reactivity, improved biological activity of the final product, or the exploration of novel chemical space. We will explore two main categories of alternatives: other substituted phenyl isothiocyanates and bioisosteric replacements for the isothiocyanate group.
Structurally Related Phenyl Isothiocyanates
Varying the substitution pattern on the phenyl ring of the isothiocyanate can have a profound impact on the properties of the resulting thiourea and the final drug candidate.
The reactivity of the isothiocyanate group is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the isothiocyanate carbon, potentially leading to faster reaction rates with amines. Conversely, electron-donating groups can decrease reactivity.
| Reagent | Key Features | Rationale for Use |
| This compound | Bromo and fluoro substituents. | Provides a balance of reactivity and a handle for further synthesis (Br). The fluorine can enhance metabolic stability. |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Chloro and trifluoromethyl substituents. | A common building block for Sorafenib and its analogues. The trifluoromethyl group is a strong electron-withdrawing group, enhancing potency. |
| 4-Nitrophenyl isothiocyanate | Nitro substituent. | The strong electron-withdrawing nitro group significantly increases reactivity, useful for reactions with less nucleophilic amines. |
| 4-Methoxyphenyl isothiocyanate | Methoxy substituent. | The electron-donating methoxy group can decrease reactivity, which may be desirable for achieving selectivity in certain reactions. |
Experimental Workflow: Synthesis of a Sorafenib Analogue
The following workflow illustrates the synthesis of a diaryl thiourea, a key structural motif in many kinase inhibitors, highlighting where different phenyl isothiocyanates can be employed.
Caption: General workflow for synthesizing diaryl thiourea-based kinase inhibitors.
Bioisosteric Replacements for the Isothiocyanate Moiety
Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance efficacy, reduce toxicity, or improve pharmacokinetics.[1][2][3] In the context of this compound, we can consider replacements for the entire thiourea moiety that it forms.
Isoselenocyanates are selenium-containing analogues of isothiocyanates. The replacement of sulfur with selenium can lead to significant changes in biological activity.
Comparative Performance Data
A study comparing phenylalkyl isothiocyanates (ITCs) with their corresponding isoselenocyanates (ISCs) demonstrated that the selenium analogues often exhibit greater cytotoxic and antitumor activity.[4][5]
| Compound Type | IC50 (µM) on Melanoma Cells | IC50 (µM) on Prostate Cancer Cells |
| Phenylalkyl Isothiocyanate (ITC) | Generally higher | Generally higher |
| Phenylalkyl Isoselenocyanate (ISC) | Generally lower | Generally lower |
Data summarized from literature demonstrating the increased potency of isoselenocyanates.[4][5]
The increased potency of ISCs is attributed to their different reactivity with thiols and their greater ability to induce reactive oxygen species (ROS) in cancer cells.[6]
Synthetic Considerations
Isoselenocyanates can be synthesized from the corresponding primary amines, making them accessible alternatives in a synthetic workflow.
The isothiocyanate group often acts as a "warhead" in targeted covalent inhibitors, forming a covalent bond with a nucleophilic residue (e.g., cysteine) on the target protein.[7] Alternative electrophilic groups can be employed to achieve similar covalent modification.
Alternative Covalent Warheads
| Warhead | Mechanism of Action | Rationale for Use |
| α,β-Unsaturated Amides (Acrylamides) | Michael Addition | Tunable reactivity, widely used in approved covalent drugs. |
| Cyanoguanidines | Bioisostere of thiourea | Can mimic the hydrogen bonding pattern of thioureas with improved physicochemical properties.[8] |
| Squaramides | Bioisostere of urea/thiourea | Forms strong hydrogen bonds and can improve binding affinity.[8] |
| 1,2,3-Triazoles | Bioisostere of urea/thiourea | Can be synthesized via "click chemistry" and offers a stable, aromatic linker.[9] |
Reaction Pathway: Acrylamide as a Covalent Warhead
Caption: Covalent bond formation between an acrylamide warhead and a cysteine residue.
Experimental Protocols
Protocol 1: Synthesis of a Diaryl Thiourea using this compound
Objective: To synthesize N-(4-amino-3-methylphenyl)-N'-(2-bromo-4-fluorophenyl)thiourea.
Materials:
-
4-Amino-3-methylaniline
-
This compound
-
Dichloromethane (DCM)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
Dissolve 1.0 equivalent of 4-amino-3-methylaniline in DCM in a round-bottom flask.
-
Add 1.05 equivalents of this compound to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired diaryl thiourea.
Protocol 2: Synthesis of an α,β-Unsaturated Amide as a Covalent Warhead
Objective: To synthesize a substituted acrylamide for use as a covalent inhibitor.
Materials:
-
Substituted aniline
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Stir plate and magnetic stir bar
-
Round-bottom flask in an ice bath
Procedure:
-
Dissolve 1.0 equivalent of the substituted aniline and 1.2 equivalents of TEA in DCM in a round-bottom flask and cool to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of acryloyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the α,β-unsaturated amide.
Conclusion
This compound is a valuable and versatile reagent in drug discovery. However, a thorough understanding of its alternatives is crucial for optimizing synthetic strategies and discovering novel drug candidates with improved properties. Structurally related phenyl isothiocyanates offer a means to fine-tune reactivity and the electronic properties of the resulting thiourea. For more significant modifications, bioisosteric replacements such as isoselenocyanates can lead to enhanced potency. Furthermore, exploring alternative electrophilic warheads like α,β-unsaturated amides opens up new avenues for the design of targeted covalent inhibitors.
The choice of reagent should always be guided by the specific goals of the research program, considering factors such as desired biological activity, synthetic accessibility, and the overall physicochemical properties of the target molecule. The experimental data and protocols provided in this guide serve as a foundation for making these critical decisions.
References
- BenchChem. (2025). Structural Activity Relationship of Sorafenib Analogues: A Technical Guide.
- Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(10), 1634-1651.
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- Zhang, Y., Yang, J., & Wang, L. (2021). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 26(11), 3321.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-fluorophenyl Isothiocyanate
Executive Summary: The proper disposal of 2-Bromo-4-fluorophenyl isothiocyanate is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for researchers and drug development professionals to manage and dispose of this reactive chemical. By understanding its specific hazards and the governing regulations, laboratories can implement a disposal plan that is safe, compliant, and scientifically sound.
Hazard Profile of this compound
This compound is a hazardous chemical that requires careful handling throughout its lifecycle, including disposal.[1] The primary health hazards include acute toxicity if swallowed, inhaled, or in contact with skin.[1] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[1][2][3] Understanding these hazards is the first step in establishing a safe disposal protocol.
The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel receive comprehensive training on the hazards of the chemicals they work with, as outlined in a written Chemical Hygiene Plan (CHP).[4][5][6] This plan must detail safe handling, storage, and disposal procedures tailored to the specific chemicals present in the lab.[4][6]
Table 1: Hazard Identification for this compound
| Hazard Classification | Description | Primary Reference |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Thermo Fisher Scientific SDS[1] |
| Acute Dermal Toxicity | Harmful in contact with skin.[1] | Thermo Fisher Scientific SDS[1] |
| Acute Inhalation Toxicity | Harmful if inhaled.[1] | Thermo Fisher Scientific SDS[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Thermo Fisher Scientific SDS[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Thermo Fisher Scientific SDS[1] |
| Specific target organ toxicity | May cause respiratory irritation.[1][2] | Thermo Fisher Scientific SDS[1] |
| Special Hazard | Lachrymator (causes tearing).[1][2][3] | Thermo Fisher Scientific SDS[1] |
Regulatory Imperatives: EPA and OSHA Framework
Disposal of laboratory chemicals is governed by strict federal and local regulations. The two primary federal bodies in the United States are the Environmental Protection Agency (EPA) and OSHA.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for "cradle-to-grave" management of hazardous waste.[7] This means that the generator of the waste (the laboratory) is responsible for it from creation to final disposal.[7] All generators must determine if their waste is hazardous, obtain an EPA ID number, and use a manifest system to track the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[7][8][9]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to protect laboratory workers from chemical hazards.[5] This is primarily achieved through a mandatory Chemical Hygiene Plan (CHP), which must include procedures for safe disposal of hazardous chemicals.[6]
Pre-Disposal Protocol: Characterization and Segregation
Before waste is placed in a container, critical steps must be taken to ensure safety and compliance. The reactivity of the isothiocyanate functional group is a key consideration. Isothiocyanates are electrophiles that can react with nucleophiles such as water, amines, and alcohols.[10]
Step 1: Waste Characterization The first step in proper waste management is to determine if the waste is hazardous.[9] Based on its acute toxicity and irritant properties, any waste containing this compound must be classified as hazardous waste.[1][11]
Step 2: Segregation of Incompatible Wastes Proper segregation is paramount to prevent dangerous chemical reactions in the waste container.
-
Do NOT mix this compound waste with:
-
Aqueous waste streams.
-
Strong acids or bases.
-
Alcohols or amines.
-
Strong oxidizing agents.[12]
-
-
This compound should be collected in a dedicated waste container for halogenated organic waste. Separating incompatible materials is a core requirement of proper hazardous waste handling.[8]
Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for disposing of this compound waste, from the point of generation to final pickup.
1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE as mandated by OSHA.[13][14] This includes:
-
Nitrile gloves.
-
Safety goggles or a face shield.
-
A lab coat.
-
Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[13]
2. Waste Collection:
-
Designate a specific, compatible container for this compound waste. The container must be made of a material that will not react with the chemical (e.g., glass or polyethylene).
-
The container must be in good condition, with no leaks, and have a secure, tight-fitting lid.[8]
-
Keep the container closed at all times, except when adding waste.[8]
3. Labeling:
-
Label the waste container clearly and accurately as soon as the first drop of waste is added.[11]
-
The label must include:
4. Storage (Satellite Accumulation Area):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Arranging for Disposal:
-
Once the waste container is full, or if the generation of this waste stream is complete, contact your institution's Environmental Health and Safety (EHS) department.
-
The EHS office will arrange for the transport of the waste to a central accumulation area and subsequent pickup by a licensed hazardous waste disposal company.
-
A hazardous waste manifest will be used to track the waste to its final destination, ensuring a complete "cradle-to-grave" record as required by the EPA.[8][9]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to handle it, wear appropriate PPE, and contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Avoid using combustible materials like paper towels.
-
Clean Up: Sweep or scoop the absorbent material and the spilled chemical into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
